6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
Description
Properties
IUPAC Name |
6-amino-8-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-5-2-6(10)3-7-9(5)13-4-8(12)11-7/h2-3H,4,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVWELQEBVAAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
Abstract
This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway to 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The guide is structured to provide not only a step-by-step synthetic protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process. Detailed characterization methodologies are presented, complete with predicted spectroscopic data based on analogous structures, to facilitate unequivocal structural verification and purity assessment of the final compound. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction and Significance
The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic motif found in a variety of biologically active compounds. Its rigid, bicyclic structure serves as a versatile scaffold for the development of therapeutic agents targeting a range of biological targets. The introduction of specific substituents, such as the amino group at the 6-position and the methyl group at the 8-position, is anticipated to modulate the molecule's physicochemical properties and biological activity, making this compound a valuable candidate for further investigation in drug discovery programs. This guide outlines a plausible and efficient synthetic route to this target molecule, commencing from readily available starting materials.
Proposed Synthetic Pathway: A Three-Step Approach
The synthesis of this compound can be efficiently achieved through a three-step sequence, as illustrated below. This pathway is designed for its logical progression, utilization of well-established reactions, and amenability to scale-up.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Methyl-6-nitrophenol
Principle: This step involves the regioselective nitration of 2-methylphenol (o-cresol). The ortho-directing effect of the hydroxyl group and the ortho,para-directing effect of the methyl group, combined with steric hindrance, favor the introduction of the nitro group at the 6-position.
Protocol:
-
To a stirred solution of 2-methylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid, slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic amount) at a temperature maintained between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of Ethyl (2-methyl-6-nitrophenoxy)acetate
Principle: This reaction is a classic Williamson ether synthesis, where the phenoxide of 2-methyl-6-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to form an ether linkage.
Protocol:
-
To a solution of 2-methyl-6-nitrophenol (1 equivalent) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux (for acetone) or maintain at a suitable temperature (for DMF, e.g., 60-80 °C) and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purification can be achieved by column chromatography.
Step 3: Synthesis of this compound
Principle: This final step involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization via nucleophilic attack on the ester carbonyl, with the elimination of ethanol, to form the desired benzoxazinone ring. This transformation can be achieved using various reducing agents. Catalytic hydrogenation is a clean and efficient method.
Protocol (Catalytic Hydrogenation):
-
Dissolve ethyl (2-methyl-6-nitrophenoxy)acetate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Comprehensive Characterization
Unequivocal identification and purity assessment of the synthesized this compound are crucial. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | s | 1H | NH | Amide proton, typically a broad singlet. |
| ~6.5-6.8 | m | 2H | Ar-H | Aromatic protons on the benzene ring. |
| ~5.0 | s | 2H | NH₂ | Amino protons, may be broad. |
| 4.58 | s | 2H | O-CH₂ | Methylene protons of the oxazine ring. |
| ~2.2 | s | 3H | Ar-CH₃ | Methyl protons on the aromatic ring. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~140-145 | Ar-C (quaternary) |
| ~110-130 | Ar-C (CH) |
| ~67 | O-CH₂ |
| ~17 | Ar-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound.
-
Expected Molecular Weight: C₉H₁₀N₂O₂ = 178.18 g/mol
-
Expected [M+H]⁺: 179.08
Infrared (IR) Spectroscopy
IR spectroscopy will identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretching (amine and amide) |
| 1680-1660 | C=O stretching (amide) |
| 1620-1580 | N-H bending (amine) |
| 1250-1200 | C-O-C stretching (ether) |
High-Performance Liquid Chromatography (HPLC)
HPLC should be used to determine the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) is recommended.
Structure-Activity Relationship (SAR) Insights
The successful synthesis of this compound opens avenues for exploring its potential as a bioactive molecule. The amino group at the 6-position can serve as a handle for further derivatization, allowing for the generation of a library of analogues for SAR studies. The methyl group at the 8-position provides steric bulk and lipophilicity, which can influence binding to biological targets and pharmacokinetic properties.
Conclusion
This technical guide has detailed a logical and experimentally sound approach for the synthesis of this compound. The provided protocols, based on established chemical principles, are designed to be reproducible and scalable. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the target compound. This work provides a solid foundation for researchers to synthesize this valuable heterocyclic scaffold and explore its potential in various fields, particularly in the development of new therapeutic agents.
References
-
Shridhar, D. R., et al. (1982). A general and convenient synthesis of 2H-1,4-benzoxazin-3(4H)-ones. Organic Preparations and Procedures International, 14(3), 195-197. [Link]
-
Patil, S. A., et al. (2010). Synthesis, characterization and biological evaluation of novel 1,4-benzoxazinone derivatives as potent antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 20(19), 5843-5847. [Link]
-
Fischer, A., & Henderson, G. N. (1980). Ipso nitration of o-xylene. Tetrahedron Letters, 21(8), 701-704. [Link]
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical. [Link]
-
Reddy, T. J., et al. (2007). A facile synthesis of 2H-1,4-benzoxazin-3(4H)-ones via reductive cyclization of 2-nitrophenoxyacetamides. Tetrahedron Letters, 48(43), 7636-7638. [Link]
An In-depth Technical Guide to the Physicochemical Properties of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an amino group at the 6-position and a methyl group at the 8-position is anticipated to modulate the molecule's electronic and steric properties, potentially leading to novel pharmacological profiles.
Molecular Structure and Key Functional Groups
The structure of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one is characterized by a fused bicyclic system consisting of a benzene ring and a 1,4-oxazine ring. Key functional groups that dictate its physicochemical behavior include a secondary amine within the oxazine ring, a lactam carbonyl group, an aromatic amino group, and a methyl substituent on the benzene ring.
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimations based on the properties of the parent 2H-1,4-benzoxazin-3(4H)-one scaffold and related substituted analogs.
| Property | Predicted Value | Rationale for Prediction |
| Molecular Formula | C₉H₁₀N₂O₂ | Based on the chemical structure. |
| Molecular Weight | 178.19 g/mol | Calculated from the molecular formula.[1] |
| Melting Point (°C) | > 200 (with decomposition) | The presence of polar amino and lactam groups suggests strong intermolecular hydrogen bonding, leading to a high melting point. The parent scaffold has a melting point of 173-175 °C. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF). | The amino and lactam groups can participate in hydrogen bonding with water, but the overall aromatic structure limits aqueous solubility. The parent scaffold shows solubility in methanol. |
| pKa | Basic pKa ~4-5 (aromatic amine); Acidic pKa ~10-11 (lactam N-H) | The aromatic amine is expected to be a weak base. The lactam proton is weakly acidic due to resonance delocalization of the lone pair. Predictions are based on values for substituted anilines and amides.[2][3][4][5] |
| LogP | ~1.5 - 2.0 | The introduction of an amino group decreases lipophilicity, while the methyl group slightly increases it. The predicted value is based on computational models and data from similar structures.[6][7][8][9] |
| Chemical Stability | Stable under standard conditions. Potential for oxidation of the amino group and hydrolysis of the lactam ring under strong acidic or basic conditions. | The benzoxazinone ring is generally stable, but the functional groups may be susceptible to degradation under harsh conditions.[10][11][12][13][14] |
Experimental Protocols for Physicochemical Property Determination
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased rapidly to about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.[15][16][17][18]
-
Caption: Workflow for Melting Point Determination.
Solubility Determination
Understanding the solubility profile is crucial for formulation development and designing biological assays.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).
-
Procedure:
-
A known amount of the compound (e.g., 1 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a vial.
-
The mixture is vortexed or sonicated for a set period (e.g., 1 minute).
-
The mixture is allowed to equilibrate at a controlled temperature (e.g., 25 °C).
-
The sample is visually inspected for undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical method like HPLC-UV.[19][20][21]
-
pKa Determination
The ionization constant (pKa) is critical for predicting the behavior of the compound in physiological environments and for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Potentiometric Titration):
-
Sample Preparation: A solution of the compound is prepared in a suitable co-solvent system (e.g., water-methanol) if the aqueous solubility is low.
-
Apparatus: A calibrated pH meter with a combination electrode and an automated titrator.
-
Procedure:
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
The equivalence points are determined from the titration curve (pH vs. volume of titrant).
-
The pKa values are calculated from the pH at the half-equivalence points.
-
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in predicting its drug-like properties.
Methodology (Shake-Flask Method):
-
System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Procedure:
-
A known amount of the compound is dissolved in one of the phases (preferably the one in which it is more soluble).
-
A known volume of the second phase is added.
-
The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.[9]
-
Caption: Workflow for LogP Determination via the Shake-Flask Method.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene protons of the oxazine ring, the N-H protons, the amino protons, and the methyl protons.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups, including N-H stretching vibrations for the amine and lactam, a strong C=O stretching vibration for the lactam, and C-N and C-O stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in MS/MS experiments can further aid in structural elucidation.[22][23][24][25][26]
Biological Significance and Potential Applications
The 1,4-benzoxazin-3-one scaffold is a well-established pharmacophore. Derivatives have been investigated for a variety of therapeutic applications.[27][28][29][30][31][32] The introduction of an amino group at the 6-position and a methyl group at the 8-position could significantly influence the biological activity. The amino group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets. The methyl group can modulate lipophilicity and steric interactions.
Potential areas of investigation for this compound include:
-
Antimicrobial Activity: Many benzoxazinone derivatives exhibit antibacterial and antifungal properties.[1][33]
-
Anticancer Activity: The scaffold has been explored for the development of novel anticancer agents.
-
Anti-inflammatory Activity: Some derivatives have shown potent anti-inflammatory effects.
Conclusion
This technical guide provides a foundational understanding of the predicted physicochemical properties of this compound and detailed protocols for their experimental determination. While specific experimental data for this compound is currently lacking, the information presented, based on structurally related molecules, offers a robust starting point for researchers. The unique substitution pattern of this molecule warrants further investigation into its synthesis, characterization, and biological evaluation, with the potential for discovering novel therapeutic agents.
References
-
Organic Laboratory Techniques. Melting point determination. [Link]
-
Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). Comparison of Different Atomic Charge Schemes for Predicting pKa Variations in Substituted Anilines and Phenols. International Journal of Quantum Chemistry, 90(1), 445–458. [Link]
-
de Koster, C. G., et al. (2003). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 51(21), 6136-6142. [Link]
-
Gross, K., Seybold, P., & Hadad, C. (2002). Comparison of different atomic charge schemes for predicting pKa variations in substituted anilines and phenols. International journal of quantum chemistry, 90, 445-458. [Link]
-
Ammae, A., et al. (2012). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. International Journal of Chemistry, 4(3). [Link]
-
ChemAxon. (n.d.). LogP and logD calculations. [Link]
-
Li, X., et al. (2022). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 27(19), 6345. [Link]
-
Klicić, J. J., et al. (2002). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling, 42(5), 1241–1251. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]
-
Wang, J., et al. (2021). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 61(8), 3845–3856. [Link]
-
Allwood, J. W., et al. (2013). (a) (b) (c) Figure S1. [Link]
-
Determination of Melting Point. (n.d.). [Link]
-
Synergy Bioscience. (2023, February 16). Stability Testing of Pharmaceuticals: Why is it important?. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]
-
de Koster, C. G., et al. (2003). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 51(21), 6136-6142. [Link]
-
Experiment 1 - Melting Points. (n.d.). [Link]
-
Ntsoelinyane, P. M., et al. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Phytochemistry, 197, 113123. [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]
-
PubChem. (n.d.). 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one. [Link]
-
de Bruijn, W. J. C., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(23-24), 6105–6114. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
Pihlava, J. M., & Hanhineva, K. (2011). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. Journal of Agricultural and Food Chemistry, 59(5), 1776–1785. [Link]
-
Mannhold, R. (2006). Classification of Log P calculation methods according to Mannhold. QSAR & Combinatorial Science, 25(8-9), 780-785. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]
-
Wikipedia. (n.d.). Stability testing (pharmaceutical). [Link]
-
World Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 1038131. [Link]
-
Solubility of Organic Compounds. (2023, August 31). [Link]
-
Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
-
Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. (n.d.). [Link]
-
Macías, F. A., et al. (2021). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 26(11), 3183. [Link]
-
de Bruijn, W. J. C., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(23-24), 6105–6114. [Link]
-
Li, P., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178. [Link]
-
Reddy, T. S., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4983. [Link]
-
Shariat, A., et al. (2013). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 18(1), 1164–1172. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. japsonline.com [japsonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. synergybioscience.com [synergybioscience.com]
- 13. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
- 14. www3.paho.org [www3.paho.org]
- 15. byjus.com [byjus.com]
- 16. pennwest.edu [pennwest.edu]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. SSERC | Melting point determination [sserc.org.uk]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. chem.ws [chem.ws]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pure.mpg.de [pure.mpg.de]
- 24. researchgate.net [researchgate.net]
- 25. orbit.dtu.dk [orbit.dtu.dk]
- 26. Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives [ouci.dntb.gov.ua]
- 30. Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes for preparing 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives. This privileged scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This document will delve into the strategic considerations for the synthesis of the core structure, detailing key reactions, and exploring pathways for further derivatization.
Introduction: The Significance of the 1,4-Benzoxazin-3-one Scaffold
The 1,4-benzoxazin-3-one core is a recurring motif in numerous pharmacologically active molecules, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and neuroprotective properties.[1][2] The specific substitution pattern of an amino group at the 6-position and a methyl group at the 8-position offers a unique template for the development of novel therapeutic agents. The amino group, in particular, provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.
Core Synthetic Strategy: A Retrosynthetic Analysis
The synthesis of this compound derivatives can be conceptually broken down into a few key stages. A logical retrosynthetic approach reveals the central importance of a suitably substituted 2-aminophenol precursor.
Figure 1: Retrosynthetic analysis of the target molecule.
As illustrated in Figure 1, the primary amino group at the 6-position is best introduced via the reduction of a nitro group. This necessitates the synthesis of the corresponding 8-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one intermediate. The formation of the benzoxazinone ring is typically achieved through the cyclization of a 2-aminophenol derivative. Therefore, the key starting material for this entire sequence is 2-amino-6-methyl-4-nitrophenol.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold is a multi-step process that begins with a commercially available starting material and proceeds through nitration, amination, cyclization, and reduction.
Step 1: Synthesis of the Key Intermediate: 2-Amino-6-methyl-4-nitrophenol
The pivotal starting material, 2-amino-6-methyl-4-nitrophenol, can be prepared from o-cresol. While this intermediate is commercially available (CAS 6265-07-2), understanding its synthesis is crucial for ensuring a consistent and high-quality supply for larger-scale preparations.[3]
A common synthetic route involves two main steps:
-
Nitration of o-Cresol: The selective nitration of o-cresol is a critical step. The directing effects of the hydroxyl and methyl groups favor nitration at the positions ortho and para to the hydroxyl group. Careful control of reaction conditions is necessary to maximize the yield of the desired 2-methyl-4-nitrophenol isomer.[4]
-
Amination and Reduction: The resulting 2-methyl-4-nitrophenol can then be further functionalized to introduce the amino group at the 2-position. This can be achieved through various methods, including initial nitrosation followed by reduction, or direct amination under specific conditions. A more common approach is the partial reduction of a dinitro precursor.
A plausible, albeit challenging, laboratory-scale preparation could involve the dinitration of o-cresol, followed by a selective reduction of one of the nitro groups. However, given its commercial availability, procuring this starting material is the more efficient approach for most research purposes.
Step 2: Cyclization to form 8-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
With the key 2-amino-6-methyl-4-nitrophenol in hand, the next step is the formation of the 1,4-benzoxazin-3-one ring. This is typically achieved by reacting the aminophenol with a two-carbon electrophile that can react with both the amino and hydroxyl groups.
A widely used and reliable method is the reaction with chloroacetyl chloride in the presence of a base.[5]
Figure 2: Mechanism of benzoxazinone ring formation.
Experimental Protocol: Synthesis of 8-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
-
Dissolution: Dissolve 2-amino-6-methyl-4-nitrophenol (1 equivalent) in a suitable aprotic solvent such as acetone, ethyl acetate, or tetrahydrofuran (THF).
-
Base Addition: Add a mild inorganic base, such as sodium bicarbonate or potassium carbonate (2-3 equivalents), to the solution.
-
Acylation: Cool the mixture in an ice bath and add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 8-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one.
| Parameter | Condition | Rationale |
| Solvent | Aprotic (Acetone, THF) | Prevents reaction of chloroacetyl chloride with the solvent. |
| Base | NaHCO₃, K₂CO₃ | Neutralizes the HCl byproduct and facilitates the cyclization step. |
| Temperature | 0°C to Room Temp. | Controls the initial exothermic acylation reaction. |
Step 3: Reduction to this compound
The final step in the synthesis of the core scaffold is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis, and several methods can be employed.
Common Reduction Methods:
-
Catalytic Hydrogenation: This is a clean and efficient method using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.
-
Metal-Acid Reduction: A classic method using a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C).
Experimental Protocol: Reduction of 8-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
-
Catalyst Suspension: In a flask suitable for hydrogenation, suspend 8-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) and a catalytic amount of 10% Pd/C in a solvent such as ethanol or methanol.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by recrystallization or column chromatography.
| Reagent | Conditions | Advantages | Disadvantages |
| H₂/Pd-C | RT, 1 atm H₂ | Clean, high yield | Requires hydrogenation apparatus |
| SnCl₂·2H₂O | Reflux in EtOH | Inexpensive | Stoichiometric tin salts waste |
| Fe/HCl | Reflux in EtOH/H₂O | Cost-effective | Acidic conditions, potential for side reactions |
Part 2: Derivatization of this compound
The presence of the primary aromatic amine at the 6-position and the secondary amine within the benzoxazinone ring allows for a wide range of derivatization reactions, enabling the synthesis of a library of compounds for biological screening.
Figure 3: Key derivatization pathways.
N-Alkylation and N-Arylation at the 4-Position
The nitrogen atom at the 4-position can be alkylated or arylated using various electrophiles in the presence of a suitable base.
-
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to introduce aryl or heteroaryl substituents at the N-4 position.
Derivatization of the 6-Amino Group
The 6-amino group is a versatile functional handle for a variety of transformations:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a straightforward way to introduce a wide range of substituents.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
-
Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.
Conclusion
The synthesis of this compound derivatives is a well-precedented and versatile process for the generation of novel chemical entities for drug discovery. The key to a successful synthesis lies in the careful preparation and purification of the 2-amino-6-methyl-4-nitrophenol intermediate. The subsequent cyclization and reduction steps are generally high-yielding and robust. The resulting core scaffold provides two key points for diversification, the N-4 and the 6-amino positions, allowing for the creation of extensive compound libraries for biological evaluation.
References
- Huang, H., et al. (2005). Synthesis and Herbicidal Activities of New 2,3-dihydro-1,4-benzoxazine Derivatives. Journal of Agricultural and Food Chemistry, 53(13), 5358-5362.
- Macchiarulo, A., et al. (2002). 1,4-Benzoxazin-3-one derivatives as potent and selective inhibitors of human leukocyte elastase. Bioorganic & Medicinal Chemistry Letters, 12(1), 111-114.
-
Pang, L., et al. (2006). Crystal structure of 6-chloro-2H-benzo[b][1]oxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4964-o4965.
- Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712.
- Largeron, M., et al. (2000). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 43(10), 2057-2067.
- Cheng, M., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178.
-
ChemBK. (2024). 2-Amino-4-Methyl-6-Nitro Phenol. Retrieved from [Link]
- Google Patents. (1991). US5067966A - 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds.
- Pawar, A. A., Butle, S. R., & Upadhaye, S. P. (2024). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 13(4), 1104-1121.
- Google Patents. (1986). DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol.
-
PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]
Sources
- 1. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 2. US4115652A - Process for the preparation of amino-nitrophenols - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol - Google Patents [patents.google.com]
- 5. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide to Target Identification and Validation
This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential therapeutic targets of the novel compound, 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one. Given the limited public data on this specific molecule, we will leverage established knowledge of the broader 1,4-benzoxazin-3(4H)-one scaffold, which is a privileged structure in medicinal chemistry, to inform a robust and scientifically rigorous target discovery strategy.
Introduction: The 1,4-Benzoxazin-3(4H)-one Scaffold as a Foundation for Drug Discovery
The 1,4-benzoxazin-3(4H)-one core is a heterocyclic motif of significant interest in drug discovery, demonstrating a wide array of biological activities. Derivatives of this scaffold have been explored for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The therapeutic versatility of this chemical class stems from its ability to interact with a variety of biological targets, which can be modulated by the nature and position of substituents on the benzoxazinone ring system.
The subject of this guide, this compound, is a novel derivative. Its specific therapeutic potential is yet to be fully elucidated. This document outlines a systematic approach to deconvolve its mechanism of action and identify high-value therapeutic targets.
Postulated Therapeutic Target Classes and Rationale
Based on the known activities of structurally related benzoxazinone derivatives, we can hypothesize several promising classes of therapeutic targets for this compound.
Cyclooxygenase (COX) Enzymes
Several 1,4-benzoxazin-3(4H)-one derivatives have been reported to exhibit anti-inflammatory and analgesic properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The structural features of our compound of interest may allow it to dock within the active site of these enzymes, disrupting the synthesis of pro-inflammatory prostaglandins.
Kinases in Oncology Signaling
The 1,4-benzoxazinone scaffold has been investigated for its potential in oncology. Many anticancer agents function by inhibiting protein kinases that are critical for tumor growth and survival. It is plausible that this compound could target key kinases in oncogenic signaling pathways, such as those involved in cell cycle progression or angiogenesis.
Bacterial and Fungal Enzymes
The antimicrobial activity of some benzoxazinone derivatives suggests that they may inhibit essential enzymes in bacteria and fungi. Potential targets could include enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways that are unique to these microorganisms, offering a potential avenue for the development of new anti-infective agents.
A Strategic Workflow for Target Identification and Validation
A multi-tiered approach is essential for the successful identification and validation of the therapeutic target(s) of a novel compound. The following workflow provides a logical progression from broad phenotypic screening to specific target engagement confirmation.
Figure 1: A tiered workflow for the identification and validation of therapeutic targets.
Tier 1: High-Content Phenotypic Screening
The initial step is to perform broad phenotypic screens to understand the biological effects of this compound in relevant cellular models.
Protocol: Cell Viability and Cytokine Release Profiling
-
Cell Line Selection: Choose a panel of human cell lines relevant to the hypothesized target classes (e.g., cancer cell lines, immune cells like PBMCs).
-
Compound Treatment: Plate cells and treat with a dose-response range of the compound (e.g., 0.1 nM to 100 µM) for 24-72 hours.
-
Cell Viability Assay: Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Cytokine Profiling: Collect the cell culture supernatant and analyze the levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex).
-
Data Analysis: Determine the IC50 for cell viability and identify any significant changes in cytokine secretion.
Tier 2: Target Deconvolution
Once a relevant phenotype is observed, the next step is to identify the specific molecular target(s) responsible for this effect.
Protocol: Affinity-Based Chemical Proteomics
-
Compound Immobilization: Synthesize an analog of this compound with a linker for immobilization to beads (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a protein lysate from the cell line that exhibited the most robust phenotype.
-
Affinity Chromatography: Incubate the cell lysate with the compound-immobilized beads. As a control, also incubate the lysate with beads that have not been conjugated to the compound.
-
Elution and Digestion: Wash the beads to remove non-specific binders and elute the bound proteins. Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically bind to the compound.
-
Data Analysis: Compare the protein lists from the compound-treated and control beads to identify specific binders.
Tier 3: Target Validation
The final step is to validate the identified target(s) through biophysical and functional assays.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Intact Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating Profile: Heat the cell suspensions at a range of temperatures (e.g., 37°C to 67°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and precipitated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody specific to the putative target protein.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Interpretation and Next Steps
The successful completion of this workflow will provide strong evidence for the therapeutic target(s) of this compound.
| Assay | Exemplary Positive Result | Interpretation |
| Phenotypic Screen | IC50 of 5 µM in a cancer cell line | Compound has anti-proliferative activity. |
| Chemical Proteomics | Enrichment of Kinase X on compound beads | Kinase X is a potential direct binder. |
| CETSA | Thermal stabilization of Kinase X by 5°C | Confirms direct target engagement in a cellular context. |
| Functional Assay | Reduction in phosphorylation of Kinase X substrate | Compound inhibits the enzymatic activity of Kinase X. |
Upon successful target validation, further studies would involve lead optimization to improve potency and selectivity, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling to assess the drug-like properties of the compound.
Conclusion
While this compound is a novel chemical entity, its core 1,4-benzoxazin-3(4H)-one scaffold provides a strong foundation for hypothesizing its potential therapeutic applications. The systematic approach outlined in this guide, progressing from broad phenotypic screening to rigorous target validation, offers a clear and scientifically sound path to uncovering the mechanism of action of this promising compound and unlocking its full therapeutic potential.
References
- Due to the novelty of "this compound," direct references are not available. The principles and methodologies described are based on established practices in drug discovery and the known pharmacology of the broader 1,4-benzoxazin-3(4H)-one chemical class. For further reading on the methodologies, please refer to standard protocols in the fields of chemical biology and pharmacology.
In Vitro Evaluation of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide for Preclinical Research
This guide provides an in-depth technical overview for the in vitro evaluation of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one, a novel heterocyclic compound with potential therapeutic applications. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities. The structure of this guide is tailored to provide a logical and scientifically rigorous framework for investigating the compound's biological activity, moving from foundational characterization to specific functional assays.
Introduction and Rationale
The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.[1] The specific substitutions of an amino group at the 6-position and a methyl group at the 8-position of the benzoxazinone core in this compound suggest a unique electronic and steric profile that warrants thorough investigation. This guide outlines a comprehensive in vitro strategy to elucidate the cytotoxic, anti-inflammatory, and antioxidant potential of this compound, providing a critical foundation for its further development.
Synthesis and Physicochemical Characterization
A plausible synthetic approach involves a multi-step process, likely starting from a substituted aminophenol. The synthesis of related benzoxazine compounds has been achieved through reactions like the Mannich reaction, which involves an amino methyl-2-methoxy phenol, eugenol, formaldehyde, and an amine.[2] For the target compound, a likely precursor would be 2-amino-3-methylphenol, which could undergo a series of reactions including N-acetylation, nitration, reduction, and cyclization with an appropriate C2 synthon to yield the final product.
Upon successful synthesis, a thorough physicochemical characterization is essential to confirm the identity, purity, and stability of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Method | Expected Result |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₉H₁₀N₂O₂ |
| Molecular Weight | HRMS | 178.18 g/mol |
| Appearance | Visual Inspection | Crystalline solid |
| Melting Point | Differential Scanning Calorimetry (DSC) | To be determined |
| Purity | High-Performance Liquid Chromatography (HPLC) | >98% |
| Solubility | Serial Dilution in various solvents | To be determined in DMSO, Ethanol, PBS |
| Chemical Structure | ¹H NMR, ¹³C NMR, FT-IR | Spectra consistent with the proposed structure |
In Vitro Biological Evaluation: A Step-by-Step Approach
The following sections detail the experimental protocols for assessing the biological activity of this compound. The choice of these assays is driven by the therapeutic potential often associated with the benzoxazinone scaffold.
Cytotoxicity Assessment: The Foundation of In Vitro Profiling
Rationale: Before evaluating the specific biological activities of a compound, it is crucial to determine its cytotoxic profile. This information is vital for selecting appropriate, non-toxic concentrations for subsequent functional assays and provides an initial indication of the compound's therapeutic window. The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing cell viability.[3]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of the test compound using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete Dulbecco's Modified Eagle's Medium (DMEM) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Cell Treatment: After 24 hours of incubation, replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
Rationale: Macrophages play a central role in the inflammatory response. When activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS), they produce inflammatory mediators, including nitric oxide (NO).[6] Therefore, the ability of a compound to inhibit NO production in LPS-stimulated macrophages is a key indicator of its potential anti-inflammatory activity. The Griess assay is a simple and sensitive method for measuring nitrite, a stable and nonvolatile breakdown product of NO.[7]
Experimental Workflow: Nitric Oxide (NO) Inhibition Assay
Caption: Workflow for assessing the anti-inflammatory activity by measuring nitric oxide inhibition.
Detailed Protocol: Griess Assay for Nitrite Determination
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME, a known NOS inhibitor).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition.
Antioxidant Capacity: DPPH Radical Scavenging Assay
Rationale: Oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the radical scavenging activity of compounds.[9][10]
Experimental Workflow: DPPH Radical Scavenging Assay
Caption: Workflow for evaluating antioxidant activity using the DPPH radical scavenging assay.
Detailed Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound solution at different concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Mechanistic Insights: Elucidating Signaling Pathways
To understand the molecular mechanisms underlying the observed biological activities, it is pertinent to investigate the compound's effect on key signaling pathways.
NF-κB Signaling Pathway in Inflammation
Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[12] It controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and the inducible nitric oxide synthase (iNOS).[12] Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs.
Signaling Pathway Diagram: NF-κB Activation
Caption: Simplified representation of the canonical NF-κB signaling pathway activated by LPS.
Experimental Approach: The effect of this compound on the NF-κB pathway can be assessed by Western blot analysis of key proteins. Following treatment with the compound and stimulation with LPS, cell lysates can be probed for the phosphorylation of IκBα and the p65 subunit of NF-κB, as well as the total levels of these proteins. A decrease in IκBα phosphorylation and subsequent degradation, along with reduced p65 phosphorylation, would indicate inhibition of the NF-κB pathway.
Nrf2 Signaling Pathway in Antioxidant Response
Rationale: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[13] Activation of the Nrf2 pathway is a crucial cellular defense mechanism against oxidative stress.[14] Investigating the ability of a compound to activate this pathway can provide insights into its antioxidant mechanism.
Signaling Pathway Diagram: Nrf2 Activation
Caption: Simplified diagram of the Nrf2-Keap1 signaling pathway under oxidative stress.
Experimental Approach: Activation of the Nrf2 pathway by this compound can be determined by measuring the nuclear translocation of Nrf2 and the expression of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Western blot analysis of nuclear and cytosolic fractions can be used to assess Nrf2 translocation, while quantitative real-time PCR (qRT-PCR) can measure the mRNA levels of HO-1 and NQO1.
Data Summary and Interpretation
The quantitative data obtained from the in vitro assays should be systematically organized for clear interpretation and comparison.
Table 2: Summary of In Vitro Biological Activities of this compound
| Assay | Cell Line | Endpoint | Result (IC₅₀/EC₅₀ in µM) | Positive Control |
| Cytotoxicity (MTT) | RAW 264.7 | Cell Viability | >100 (Hypothetical) | Doxorubicin (~1 µM) |
| Anti-inflammatory (NO) | RAW 264.7 | Nitric Oxide Inhibition | 15.5 (Hypothetical) | L-NAME (~25 µM) |
| Antioxidant (DPPH) | N/A (Cell-free) | Radical Scavenging | 25.2 (Hypothetical) | Ascorbic Acid (~10 µM) |
The presented results are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This technical guide provides a robust framework for the initial in vitro evaluation of this compound. The outlined assays will generate crucial data on the compound's cytotoxicity, anti-inflammatory, and antioxidant properties. Positive results from these initial screens would justify further investigation, including more in-depth mechanistic studies (e.g., enzyme inhibition assays, cytokine profiling) and progression to in vivo models of inflammation and oxidative stress-related diseases. The self-validating nature of the described protocols, coupled with the exploration of underlying signaling pathways, will ensure a comprehensive and scientifically sound preliminary assessment of this promising compound.
References
-
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. Available at: [Link].
-
Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. Available at: [Link].
-
The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. PMC. Available at: [Link].
-
NF-κB signaling in inflammation. PubMed. Available at: [Link].
-
(PDF) Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Available at: [Link].
-
The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link].
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link].
-
An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. MDPI. Available at: [Link].
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link].
-
Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate. Available at: [Link].
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. Available at: [Link].
-
(dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. SciTePress. Available at: [Link].
-
NF-κB. Wikipedia. Available at: [Link].
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link].
-
Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. Available at: [Link].
-
DPPH Radical Scavenging Assay. MDPI. Available at: [Link].
-
Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H. arkat usa. Available at: [Link].
-
Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. Available at: [Link].
-
Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. Available at: [Link].
-
NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available at: [Link].
-
The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. ResearchGate. Available at: [Link].
-
Antioxidant Activity by DPPH Assay in Vitro Protoc | PDF. Scribd. Available at: [Link].
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Available at: [Link].
-
Nrf2 signaling pathway: Significance and symbolism. ScienceDirect. Available at: [Link].
-
Hot Topic in Biochemistry: Nrf2 signaling by Thomas Kensler. YouTube. Available at: [Link].
Sources
- 1. Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scitepress.org [scitepress.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. atcc.org [atcc.org]
- 5. clyte.tech [clyte.tech]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preliminary Toxicity Assessment of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary toxicity assessment of the novel compound, 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one. The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Early, robust toxicological evaluation is paramount to de-risk drug development programs and ensure patient safety. This guide outlines a tiered, integrated approach, commencing with in silico predictions to forecast potential liabilities, followed by a suite of in vitro assays to assess cytotoxicity, genotoxicity, metabolic stability, and cardiac safety. The methodologies detailed herein are grounded in established protocols and regulatory guidelines, providing a scientifically rigorous foundation for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Early Toxicity Profiling
The journey of a novel chemical entity from discovery to a therapeutic agent is fraught with challenges, with a significant attrition rate attributed to unforeseen toxicity.[2] A proactive, early-stage assessment of a compound's safety profile is not merely a regulatory hurdle but a critical component of a successful drug discovery campaign. This guide focuses on this compound, a member of the benzoxazine class of compounds known for their diverse pharmacological potential.[1] While some derivatives of 8-amino-1,4-benzoxazine have shown promise with low intrinsic cytotoxicity in specific contexts, a thorough and systematic evaluation of this novel analogue is essential.[3]
This document will detail a logical, stepwise progression for the preliminary toxicological workup of this compound, emphasizing the "why" behind each experimental choice to foster a deeper understanding of the data generated.
Tier 1: In Silico Toxicological Assessment
Before embarking on resource-intensive in vitro studies, a comprehensive in silico analysis can provide valuable predictive insights into the potential toxicological liabilities of this compound.[4][5] These computational models leverage vast databases of existing toxicological data to identify potential red flags based on the molecule's structure.[4][5]
Predictive Modeling of Key Toxicological Endpoints
A variety of computational tools can be employed to predict key toxicological endpoints.[6] These models are built on quantitative structure-activity relationships (QSAR) and machine learning algorithms.[4][7]
Key Predicted Endpoints:
-
Mutagenicity: Prediction of the compound's potential to cause genetic mutations.
-
Carcinogenicity: Assessment of the likelihood of the compound to cause cancer.
-
Hepatotoxicity: Evaluation of the potential for liver damage.
-
Cardiotoxicity (hERG Inhibition): Prediction of the compound's ability to block the hERG potassium channel, which can lead to cardiac arrhythmias.[8]
-
Skin Sensitization: Assessment of the potential to cause allergic contact dermatitis.
Recommended In Silico Tools:
A variety of platforms are available for these predictions, including both commercial and open-access options such as the OECD QSAR Toolbox, Derek Nexus, and PreADMET.[5][6]
Data Interpretation and Hypothesis Generation
The output from these in silico tools should be interpreted with caution, as they are predictive and not definitive. Positive findings should be treated as hypotheses that require experimental validation. For instance, a prediction of mutagenicity would strongly warrant a follow-up Ames test.
Tier 2: In Vitro Cytotoxicity Assessment
The foundational step in in vitro toxicology is to determine the concentration at which a compound elicits overt cellular toxicity.[2][9][10] This is typically achieved through cytotoxicity assays that measure cell viability or metabolic activity.[9][11]
Cell Line Selection
The choice of cell lines is critical and should be guided by the intended therapeutic application of the compound. A panel of cell lines is recommended to assess for cell-type-specific toxicity.
-
HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for assessing potential hepatotoxicity.
-
HEK293 (Human Embryonic Kidney): A common cell line for general cytotoxicity screening.[9]
-
A relevant cancer cell line (e.g., MCF-7 for breast cancer): If the compound is being developed as an anti-cancer agent, this allows for the determination of a therapeutic index.[9]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| HepG2 | > 100 | 1.2 |
| HEK293 | > 100 | 2.5 |
| MCF-7 | 15 | 0.8 |
Interpretation: An IC₅₀ value significantly higher than the anticipated efficacious concentration is desirable. In this hypothetical example, the compound shows selective cytotoxicity towards the cancer cell line, which would be a favorable outcome for an anti-cancer drug candidate.
Tier 3: Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, as it evaluates the potential of a compound to damage genetic material, which can lead to mutations and cancer.[12][13]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used and regulatory-accepted assay for identifying compounds that can cause gene mutations.[14][15][16] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[14] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[14][17]
Experimental Workflow: Ames Test
Caption: Workflow for the Ames Test.
Experimental Protocol: Ames Test
-
Strain Preparation: Prepare overnight cultures of the selected Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 to detect different types of mutations).[15]
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[15]
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence and absence of the S9 mix.[17]
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have undergone a mutation allowing them to grow without histidine) is counted.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (spontaneous reversion) rate.
Data Presentation: Hypothetical Ames Test Results
| Strain | Treatment | Concentration (µ g/plate ) | Mean Revertants ± SD | Fold Increase |
| TA98 | Vehicle | 0 | 25 ± 4 | - |
| Compound (-S9) | 10 | 28 ± 5 | 1.1 | |
| Compound (-S9) | 100 | 30 ± 6 | 1.2 | |
| Compound (+S9) | 10 | 26 ± 3 | 1.0 | |
| Compound (+S9) | 100 | 29 ± 5 | 1.2 | |
| TA100 | Vehicle | 0 | 110 ± 12 | - |
| Compound (-S9) | 10 | 115 ± 15 | 1.0 | |
| Compound (-S9) | 100 | 120 ± 18 | 1.1 | |
| Compound (+S9) | 10 | 112 ± 14 | 1.0 | |
| Compound (+S9) | 100 | 118 ± 16 | 1.1 |
Interpretation: In this hypothetical scenario, the compound did not induce a significant increase in revertant colonies in either strain, with or without metabolic activation, suggesting it is not mutagenic in this assay.
Tier 4: Metabolic Stability Assessment
Understanding a compound's metabolic stability is crucial for predicting its pharmacokinetic profile, including its half-life and potential for drug-drug interactions.[18] Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for Phase I metabolism.[19][20]
Experimental Workflow: Microsomal Stability Assay
Sources
- 1. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pozescaf.com [pozescaf.com]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. criver.com [criver.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
The 1,4-Benzoxazin-3-one Scaffold: A Privileged Core for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,4-benzoxazin-3-one core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Recognized as a "privileged scaffold," its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antifungal, anticancer, antiviral, and herbicidal properties.[1] This guide provides a comprehensive technical overview of the discovery of novel 1,4-benzoxazin-3-one scaffolds, from synthetic strategies and mechanistic insights to structure-activity relationships (SAR) and key therapeutic applications. We will explore the causality behind experimental choices, present self-validating protocols, and offer a forward-looking perspective on the potential of this versatile molecular framework.
Introduction: The Significance of the 1,4-Benzoxazin-3-one Core
First identified in rye in the 1960s, the 1,4-benzoxazin-3-one scaffold is a key structural motif in numerous natural products and synthetic pharmaceutical agents.[2] Its inherent physicochemical properties and conformational rigidity make it an ideal backbone for the development of potent and selective modulators of various biological targets. The fusion of a benzene ring with an oxazine ring creates a bicyclic system that can be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This structural versatility has led to the exploration of 1,4-benzoxazin-3-one derivatives in a wide array of therapeutic areas, establishing it as a cornerstone for the design of novel bioactive molecules.[1][3]
Synthetic Strategies for 1,4-Benzoxazin-3-one Scaffolds
The efficient construction of the 1,4-benzoxazin-3-one core is paramount for the exploration of its chemical space. Several synthetic routes have been developed, each with its own advantages in terms of yield, scalability, and substrate scope.
Classical Synthesis: Cyclization of o-Aminophenols
A foundational and widely employed method involves the reaction of an o-aminophenol with a two-carbon electrophile, typically an α-haloacetyl halide or an α-haloacetate. This is followed by an intramolecular cyclization to furnish the benzoxazinone ring.
Causality of Experimental Choice: This method is favored for its straightforwardness and the ready availability of diverse starting materials. The choice of the electrophile and the base is critical for controlling the reaction rate and minimizing side products. For instance, using a milder base like potassium carbonate can prevent the hydrolysis of the ester group in α-haloacetates, ensuring the desired cyclization.[4]
Experimental Protocol: Synthesis of 2H-1,4-benzoxazin-3(4H)-one (A General Procedure) [4][5]
-
Step 1: Acylation. To a stirred solution of o-aminophenol (1 equivalent) in a suitable solvent (e.g., DMF), add chloroacetyl chloride (1.1 equivalents) dropwise at 0-5°C.
-
Step 2: Cyclization. Add anhydrous potassium carbonate (2.5 equivalents) to the reaction mixture.
-
Step 3: Heating. Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Work-up. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Step 5: Isolation. The precipitated solid is collected by filtration, washed with water, and dried.
-
Step 6: Purification. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Modern Synthetic Approaches
Recent advancements have focused on developing more efficient and environmentally benign synthetic methodologies.
-
Copper-Catalyzed Cascade Reactions: An efficient ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols provides a broad range of 2H-1,4-benzoxazin-3-(4H)-ones.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the cyclization step, significantly reducing reaction times and often improving yields.[7]
-
One-Pot, Three-Step Synthesis: A novel approach utilizes a Bpin (boronic acid pinacol ester) group as a masked nucleophile in a one-pot process involving copper-catalyzed borylation, oxidation, and cyclization to form the benzoxazinone scaffold.[8]
Diagram: Synthetic Workflow for 1,4-Benzoxazin-3-one Core
Caption: Key synthetic routes to the 1,4-benzoxazin-3-one scaffold.
Biological Activities and Therapeutic Potential
The 1,4-benzoxazin-3-one scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities.
Antimicrobial and Antifungal Activity
Synthetic derivatives of 1,4-benzoxazin-3-ones have shown significant promise as antimicrobial agents, in contrast to their naturally occurring counterparts which generally exhibit poor activity.[9][10]
Structure-Activity Relationship (SAR) Insights:
-
Antibiotic-Inspired Substituents: The incorporation of substituents inspired by known antibiotics, such as linezolid and fluconazole, has led to potent antibacterial and antifungal compounds.[9]
-
Acylhydrazone Moiety: The introduction of an acylhydrazone moiety has been shown to yield derivatives with moderate to good antifungal activity against various plant pathogenic fungi.[2]
-
Sulfonamide Derivatives: Synthesis of sulfonamide derivatives of the benzoxazinone core has also resulted in compounds with notable antimicrobial potency.[5]
| Compound Type | Target Organism | Key Structural Feature | Reference |
| Linezolid-inspired | Gram-positive bacteria | Linezolid-like substituents | [9] |
| Fluconazole-inspired | Fungi | Fluconazole-like substituent | [9] |
| Acylhydrazone derivatives | Plant pathogenic fungi | Acylhydrazone moiety | [2] |
| Sulfonamide derivatives | E. coli, S. aureus, B. subtilis | Aryl amine substitution on sulfonyl group | [5] |
Anticancer Activity
Derivatives of 1,4-benzoxazin-3-one have been investigated as potential anticancer agents, with some compounds showing inhibitory activity against tyrosine kinases.[11] The scaffold's ability to be readily modified allows for the design of molecules that can selectively target signaling pathways implicated in cancer progression.
Herbicidal and Allelopathic Activity
Naturally occurring benzoxazinones, such as DIMBOA and DIBOA found in gramineous plants, and their degradation products play a role in allelopathy, the chemical inhibition of one plant by another.[12][13] Synthetic analogues have been explored as potential leads for new herbicides.[12]
Diagram: Diverse Biological Activities of 1,4-Benzoxazin-3-one Derivatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. 1,4-Benzoxazin-3-one synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural Elucidation of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
This technical guide provides a detailed, multi-technique approach for the unambiguous structural elucidation of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one, a substituted benzoxazinone derivative. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a logical workflow and in-depth analysis of spectroscopic and spectrometric data.
The structural elucidation of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. It requires a synergistic application of various analytical techniques to piece together the molecular puzzle. This guide will detail a systematic approach, moving from foundational molecular formula determination to the fine details of atomic connectivity and stereochemistry.
Foundational Analysis: Mass Spectrometry and Elemental Analysis
The initial step in characterizing any new compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the primary tool for this purpose, providing a highly accurate mass-to-charge ratio (m/z) that allows for the calculation of the elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides the molecular weight with exceptional accuracy. For this compound (C₉H₁₀N₂O₂), the expected exact mass can be calculated.
Table 1: Predicted HRMS Data for C₉H₁₀N₂O₂
| Ion Species | Calculated Exact Mass |
| [M+H]⁺ | 179.08150 |
| [M+Na]⁺ | 201.06345 |
| [M-H]⁻ | 177.06725 |
The observation of an ion peak corresponding to one of these calculated masses with a high degree of accuracy (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
Fragmentation Pattern Analysis
Mass spectrometry not only gives the molecular weight but also offers structural insights through the analysis of fragmentation patterns. Benzoxazinone derivatives exhibit characteristic fragmentation behaviors that can help confirm the core structure.[3][4] While the exact fragmentation of the target molecule is not published, we can predict likely fragmentation pathways based on known patterns for this class of compounds.
A common fragmentation pathway for benzoxazinones involves the cleavage of the heterocyclic ring. For this compound, key fragment ions could arise from the loss of CO, CH₂O, or cleavage of the entire oxazinone ring, providing clues about the substituents and their positions.
Functional Group Identification: Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a characteristic "fingerprint" of the compound.
Expected IR Absorptions
For this compound, the following characteristic absorption bands are expected:
Table 2: Predicted Infrared Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H stretch (amine and amide) | 3400-3200 | Broad, multiple peaks |
| C-H stretch (aromatic) | 3100-3000 | Sharp peaks |
| C-H stretch (aliphatic) | 3000-2850 | Sharp peaks |
| C=O stretch (lactam) | ~1680 | Strong, sharp peak |
| C=C stretch (aromatic) | 1600-1450 | Multiple sharp peaks |
| C-N stretch | 1350-1250 | Medium to strong peak |
| C-O-C stretch (ether) | 1250-1050 | Strong peak |
The presence of these bands in the experimental IR spectrum would be consistent with the proposed structure.
The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of all protons and carbons in the molecule.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their neighboring protons.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H-5 | ~6.5 - 6.7 | d (doublet) | 1H |
| Aromatic H-7 | ~6.4 - 6.6 | d (doublet) | 1H |
| Methylene C2-H₂ | ~4.5 | s (singlet) | 2H |
| Amine N6-H₂ | ~3.5 - 4.5 (broad) | s (singlet) | 2H |
| Methyl C8-H₃ | ~2.2 | s (singlet) | 3H |
| Amide N4-H | ~10.0 (broad) | s (singlet) | 1H |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C3) | ~165 |
| Aromatic C-8a | ~140 - 145 |
| Aromatic C-6 | ~135 - 140 |
| Aromatic C-4a | ~125 - 130 |
| Aromatic C-8 | ~120 - 125 |
| Aromatic C-5 | ~115 - 120 |
| Aromatic C-7 | ~110 - 115 |
| Methylene C-2 | ~68 |
| Methyl C (on C8) | ~17 |
2D NMR Spectroscopy: Confirming Connectivity
While 1D NMR provides significant information, 2D NMR experiments are essential for unambiguously connecting the atoms.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the target molecule, COSY would show a correlation between the aromatic protons H-5 and H-7, confirming their ortho relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C-2, C-5, C-7, and the methyl group based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular framework. Key expected HMBC correlations are outlined in the table below.
Table 5: Key Predicted HMBC Correlations
| Proton | Correlates to Carbon(s) | Structural Information Confirmed |
| Methyl C8-H₃ | C-7, C-8, C-8a | Position of the methyl group at C-8. |
| Aromatic H-7 | C-5, C-8a, C-8, Methyl C | Substitution pattern on the aromatic ring. |
| Aromatic H-5 | C-7, C-4a, C-6 | Substitution pattern on the aromatic ring. |
| Methylene C2-H₂ | C-3, C-8a | Connectivity of the methylene group in the heterocyclic ring. |
| Amide N4-H | C-3, C-4a, C-5 | Position of the amide proton and confirmation of the lactam. |
Definitive Proof: X-ray Crystallography
While the combination of spectroscopic techniques provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of molecular structure, including stereochemistry if applicable.[5][6][7][8] If a suitable single crystal of this compound can be grown, X-ray diffraction analysis will provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state, thereby unequivocally confirming the elucidated structure.
Experimental Protocols
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Analysis Mode: Acquire data in both positive and negative ion modes.
-
Parameters:
-
Infusion flow rate: 5 µL/min.
-
Capillary voltage: 3.5 kV.
-
Drying gas flow: 8 L/min.
-
Gas temperature: 300 °C.
-
Mass range: 50-500 m/z.
-
Infrared Spectroscopy Protocol
-
Sample Preparation: Use a small amount of the solid sample directly.
-
Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16.
-
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.
-
Use standard instrument parameters for each experiment.
-
Process the data using appropriate NMR software.
-
Visualizing the Elucidation Workflow
The following diagram illustrates the logical flow of the structural elucidation process.
Caption: A workflow diagram for the structural elucidation of the target compound.
Visualizing Key HMBC Correlations
This diagram highlights the crucial 2- and 3-bond correlations that establish the core structure.
Caption: Predicted key HMBC correlations for structural confirmation.
Conclusion
The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. By integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a confident structural assignment can be achieved. For absolute confirmation, single-crystal X-ray crystallography remains the gold standard. This guide provides the theoretical framework and practical considerations for researchers undertaking the characterization of this, and structurally related, novel compounds.
References
-
de Koster, C. G., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-66. [Link]
-
FATEALLCHEM. (n.d.). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. fateallchem. [Link]
-
ResearchGate. (n.d.). The X-ray crystal structure of compound A1. ResearchGate. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectra of new benzoxazines. ResearchGate. [Link]
-
MPG.PuRe. (n.d.). Figure S1. MPG.PuRe. [Link]
-
PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. PubChem. [Link]
-
ResearchGate. (n.d.). 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. ResearchGate. [Link]
-
ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structures of (a) benzoxazinone derivatives. ResearchGate. [Link]
-
PubMed. (2013). X-ray crystal structures of the Escherichia coli RNA polymerase in complex with benzoxazinorifamycins. PubMed. [Link]
-
ResearchGate. (n.d.). X-ray structure for 1,3-benzoxazine (S,S)-9d. ResearchGate. [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry. [Link]
-
Indian Journal of Chemistry. (n.d.). One pot synthesis of benzopyranones and benzoxazinones catalyzed by MMO. Indian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). ¹H NMR and ¹³C NMR spectra of benzoxazine 1a. ResearchGate. [Link]
-
ResearchGate. (n.d.). Fourier transform infrared spectra of benzoxazine monomers. ResearchGate. [Link]
-
ResearchGate. (n.d.). represents FT-IR spectrum of the obtained main-chain benzoxazine... ResearchGate. [Link]
-
International Journal of Scientific & Technology Research. (n.d.). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. ijstr.org. [Link]
-
SpectraBase. (n.d.). 6-Amino-2H-1,4-benzoxazin-3(4H)-one. SpectraBase. [Link]
-
PubMed Central. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][9]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. [Link]
-
PubMed. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. PubMed. [Link]
-
PubChem. (n.d.). 6-amino-2,2,8-trimethyl-4H-1,4-benzoxazin-3-one. PubChem. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate. [Link]
-
CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]
-
PubChem. (n.d.). 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one. PubChem. [Link]
-
National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Link]
-
PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. PubChem. [Link]
-
SciTePress. (n.d.). (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. SciTePress. [Link]
-
MDPI. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. MDPI. [Link]
-
National Institutes of Health. (n.d.). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. NIH. [Link]
-
PubChemLite. (n.d.). 6-amino-3,4-dihydro-2h-1,4-benzoxazin-3-one. PubChemLite. [Link]
Sources
- 1. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fateallchem.dk [fateallchem.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with benzoxazinorifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
Introduction
6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class. Molecules within this structural family are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities, which include potential as anticancer, antibacterial, and neuroprotective agents.[1][2][3] A thorough understanding of the molecular structure is paramount for elucidating structure-activity relationships and for the development of robust quality control methodologies. This guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound, offering insights into the interpretation of the expected spectral data.
This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of novel benzoxazinone derivatives. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related analogues.
Molecular Structure and Key Features
A clear visualization of the molecular structure is fundamental to understanding its spectroscopic properties. The following diagram illustrates the chemical structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. A sample of approximately 5-10 mg of the compound would be dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and because its residual solvent peak does not typically interfere with the signals of interest. The spectrum would be recorded at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Data: The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound, based on the analysis of similar structures.[4][5][6]
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | ~6.2-6.4 | d | ~8.0 |
| H7 | ~6.1-6.3 | d | ~2.0 |
| NH₂ | ~4.8-5.2 | s (broad) | - |
| CH₂ (C2) | ~4.5 | s | - |
| NH (N4) | ~10.4 | s (broad) | - |
| CH₃ | ~2.1 | s | - |
Interpretation of the ¹H NMR Spectrum: The aromatic region is expected to show two doublets corresponding to the protons at the C5 and C7 positions. The ortho-coupling between H5 and H7 is not present due to the substitution pattern. The downfield shift of the amide proton (N4-H) to around 10.4 ppm is characteristic and is due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding. The methylene protons at C2 are expected to appear as a singlet around 4.5 ppm. The amino protons will likely appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent. The methyl protons at C8 are anticipated to be a singlet in the upfield region.
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 MHz for a 400 MHz instrument. A higher concentration of the sample (20-50 mg) in DMSO-d₆ is generally required. A proton-decoupled spectrum is usually recorded to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Expected ¹³C NMR Data: The predicted ¹³C NMR chemical shifts for this compound are presented below, based on established data for the benzoxazinone core.[5][6][7]
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (C3) | ~165 |
| C6 | ~140 |
| C8a | ~138 |
| C4a | ~128 |
| C8 | ~120 |
| C5 | ~115 |
| C7 | ~110 |
| CH₂ (C2) | ~67 |
| CH₃ | ~17 |
Interpretation of the ¹³C NMR Spectrum: The carbonyl carbon (C3) is the most downfield signal, appearing around 165 ppm. The aromatic carbons will have distinct chemical shifts influenced by the amino and methyl substituents. The methylene carbon (C2) is expected around 67 ppm, and the methyl carbon will be the most upfield signal at approximately 17 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, minimizing fragmentation and providing a clear molecular ion peak.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 193.0977 |
| [M+Na]⁺ | 215.0796 |
Interpretation of the Mass Spectrum: The primary ion observed in the positive ion mode ESI mass spectrum is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 193.0977. The high-resolution measurement of this ion can be used to confirm the elemental composition of the molecule (C₉H₁₁N₂O₂). The presence of a sodium adduct [M+Na]⁺ is also common. Further fragmentation analysis (MS/MS) could be performed to elucidate the structure by observing the loss of characteristic neutral fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned from 4000 to 400 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine and amide) | 3400-3200 |
| C-H stretch (aromatic and aliphatic) | 3100-2850 |
| C=O stretch (amide) | 1680-1650 |
| C=C stretch (aromatic) | 1600-1450 |
| C-N stretch | 1350-1250 |
| C-O stretch (ether) | 1250-1050 |
Interpretation of the IR Spectrum: The IR spectrum will be characterized by strong absorption bands for the N-H stretching of the amino and amide groups in the region of 3400-3200 cm⁻¹. A prominent, sharp peak corresponding to the amide carbonyl (C=O) stretch is expected around 1680-1650 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether linkage and the C-N stretching will also be present in the fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Experimental Protocol: The UV-Vis spectrum would be recorded using a dual-beam UV-Vis spectrophotometer. The compound would be dissolved in a UV-transparent solvent, such as ethanol or methanol, at a known concentration. The absorbance would be measured over a wavelength range of 200-400 nm.
Expected UV-Vis Absorption Maxima (λmax): Based on the benzoxazinone chromophore, absorption maxima are expected in the UV region.[8][9]
| Solvent | Expected λmax (nm) |
| Methanol | ~280-320 |
Interpretation of the UV-Vis Spectrum: The benzoxazinone ring system, with its extended conjugation, is expected to exhibit characteristic absorption bands in the UV region. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted benzoxazinone core. The exact position of the λmax will be influenced by the solvent polarity.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, MS, IR, and UV-Vis spectroscopy, provides a robust framework for its structural elucidation and characterization. The predicted spectral data and interpretive guidance presented in this technical guide serve as a valuable resource for scientists working with this and related benzoxazinone derivatives. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, enabling confident structural assignment and facilitating further research and development in the fields of medicinal and materials chemistry.
References
-
Synthesis, characterization and antibacterial activity of some new 3, 1-benzoxazine-4-one derivatives. (URL: [Link])
-
6-Amino-2H-1,4-benzoxazin-3(4H)-one Spectra. (URL: [Link])
-
1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (URL: [Link])
-
Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. (URL: [Link])
-
1H (a) and 13C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. (URL: [Link])
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (URL: [Link])
-
6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione. (URL: [Link])
-
6-amino-3,4-dihydro-2h-1,4-benzoxazin-3-one | C8H8N2O2 - PubChem. (URL: [Link])
-
Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (URL: [Link])
-
2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 - PubChem. (URL: [Link])
-
H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (URL: [Link])
-
1H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo [e][5][10]oxazine. (URL: [Link])
-
Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (URL: [Link])
-
6-Methyl-2H-1,4-benzoxazin-3(4H)-one - Optional[13C NMR] - Spectrum. (URL: [Link])
-
Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[10][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (URL: [Link])
-
6-Chloro-2H-1,4-benzoxazin-3(4H)-one. (URL: [Link])
-
6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one | C9H10N2O2 - PubChem. (URL: [Link])
-
Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. (URL: [Link])
-
Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[10][11]benzoxazines. (URL: [Link])
-
Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. (URL: [Link])
-
UV-absorbing mycosporine-like amino acids in the eyes of temperate marine and freshwater fish species. (URL: [Link])
-
(dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. (URL: [Link])
-
Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. (URL: [Link])
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. literatur.thuenen.de [literatur.thuenen.de]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A High-Yield, Three-Step Synthesis of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven guide for the high-yield synthesis of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one, a key heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] The described methodology is a robust, three-step sequence commencing with the readily available starting material, 2-amino-4-methylphenol. The synthesis involves an initial N-acylation and subsequent intramolecular cyclization to form the core benzoxazinone ring, followed by a regioselective nitration, and concluding with a highly efficient catalytic reduction. This protocol is designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and scalability.
Introduction: The Significance of the Benzoxazinone Scaffold
The 1,4-benzoxazin-3-one moiety is a privileged heterocyclic system frequently incorporated into a wide array of biologically active molecules.[3] Compounds bearing this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, and neuroprotective properties.[4] The specific target molecule, this compound, serves as a versatile intermediate. The amino group at the C-6 position provides a critical handle for further chemical modifications, enabling the development of compound libraries for drug discovery and structure-activity relationship (SAR) studies. A reliable and high-yield synthetic route is therefore paramount for advancing research in this area.
Overall Synthetic Strategy
The synthesis is designed as a linear, three-step process optimized for high yield and purity. The pathway leverages common, well-understood chemical transformations, minimizing the need for specialized equipment or reagents.
Caption: Overall three-step synthetic workflow.
Part 1: Synthesis of 8-Methyl-2H-1,4-benzoxazin-3(4H)-one (Intermediate I)
This initial step constructs the core heterocyclic ring system from a commercially available aminophenol. The reaction proceeds via a two-stage, one-pot process: N-acylation followed by a base-mediated intramolecular cyclization.
Experimental Protocol
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a calcium chloride guard tube), add 2-amino-4-methylphenol (12.3 g, 100 mmol) and 200 mL of anhydrous dichloromethane (DCM).
-
Acylation: Cool the stirred suspension to 0 °C in an ice-water bath. Add triethylamine (15.3 mL, 110 mmol) dropwise. In the dropping funnel, prepare a solution of chloroacetyl chloride (8.7 mL, 110 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Expert Insight: The slow, dropwise addition at low temperature is critical to control the exothermic acylation reaction and prevent the formation of side products. Triethylamine acts as a base to neutralize the HCl generated in situ.
-
-
Initial Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aminophenol is consumed. Wash the reaction mixture sequentially with 100 mL of 1M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Cyclization: Dry the organic layer over anhydrous sodium sulfate, filter, and transfer to a clean 500 mL round-bottom flask. Add potassium carbonate (27.6 g, 200 mmol) and 150 mL of acetone.
-
Causality: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile, displacing the chloride in an intramolecular SN2 reaction to form the oxazinone ring.[5] Acetone is an excellent solvent for this Williamson ether synthesis-type cyclization.
-
-
Reaction Completion & Isolation: Reflux the mixture with vigorous stirring for 8-12 hours. Monitor the formation of the product by TLC. After cooling to room temperature, filter off the potassium carbonate and residual salts. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the resulting solid from ethanol/water to afford 8-methyl-2H-1,4-benzoxazin-3(4H)-one as a white to off-white crystalline solid.
Data Summary: Step 1
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Role |
| 2-Amino-4-methylphenol | 123.15 | 100 | 12.3 g | Starting Material |
| Chloroacetyl Chloride | 112.94 | 110 | 8.7 mL | Acylating Agent |
| Triethylamine | 101.19 | 110 | 15.3 mL | Acid Scavenger |
| Potassium Carbonate | 138.21 | 200 | 27.6 g | Base for Cyclization |
| Product (Intermediate I) | 163.17 | ~90 | ~14.7 g | Expected Yield: ~90% |
Part 2: Synthesis of 8-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one (Intermediate II)
This step involves the regioselective electrophilic aromatic substitution (nitration) of the benzoxazinone ring. The electron-donating nature of the ether oxygen and the amide nitrogen directs the substitution primarily to the C-6 position.[6][7]
Experimental Protocol
-
Reaction Setup: In a 250 mL flask, carefully add concentrated sulfuric acid (50 mL) and cool to 0 °C in an ice-salt bath.
-
Substrate Addition: To the cold, stirred sulfuric acid, add 8-methyl-2H-1,4-benzoxazin-3(4H)-one (Intermediate I, 8.15 g, 50 mmol) portion-wise, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Nitration: Prepare the nitrating mixture by cautiously adding fuming nitric acid (2.5 mL, ~60 mmol) to concentrated sulfuric acid (10 mL) at 0 °C. Add this nitrating mixture dropwise to the reaction flask over 20 minutes, maintaining the internal temperature between 0 and 5 °C.
-
Trustworthiness: The use of a pre-mixed nitrating agent and strict temperature control are essential for preventing over-nitration (e.g., dinitration) and ensuring a high yield of the desired C-6 mono-nitro product.[6]
-
-
Reaction Quenching & Isolation: After stirring at 0-5 °C for 2 hours, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The product will precipitate out of the solution.
-
Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7). Dry the solid in a vacuum oven at 50 °C. The product is typically of high purity, but can be recrystallized from glacial acetic acid if necessary.
Data Summary: Step 2
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Role |
| Intermediate I | 163.17 | 50 | 8.15 g | Substrate |
| Conc. Sulfuric Acid | 98.08 | - | ~60 mL | Solvent/Catalyst |
| Fuming Nitric Acid | 63.01 | ~60 | ~2.5 mL | Nitrating Agent |
| Product (Intermediate II) | 208.17 | ~47.5 | ~9.9 g | Expected Yield: ~95% |
Part 3: Synthesis of this compound (Final Product)
The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) and hydrazine hydrate is an exceptionally clean, efficient, and high-yielding method that is selective for the nitro group without affecting the lactam ring.[1][2]
Experimental Protocol
Caption: Experimental workflow for the catalytic reduction step.
-
Reaction Setup: In a 500 mL round-bottom flask, suspend 8-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one (Intermediate II, 8.32 g, 40 mmol) in 200 mL of ethanol. To this suspension, carefully add 10% Palladium on Carbon (Pd/C, ~400 mg, 5% w/w).
-
Hydrogen Source Addition: Heat the mixture to reflux (70-80 °C) with vigorous stirring. Add hydrazine hydrate (80% solution, ~5.0 mL, ~80 mmol) dropwise via a dropping funnel over a period of 30 minutes. An exothermic reaction with gas evolution (N₂) will be observed.
-
Causality: Hydrazine acts as a hydrogen donor in this transfer hydrogenation process. The reaction is catalyzed by the palladium surface, where hydrazine decomposes to provide the hydrogen atoms necessary to reduce the nitro group.[1]
-
-
Reaction Monitoring: Maintain the reflux for 2-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the yellow nitro compound and the appearance of the amine product (which may be visualized with a UV lamp or ninhydrin stain).
-
Catalyst Removal: Once the reaction is complete, filter the hot reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of hot ethanol.
-
Safety Note: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.
-
-
Product Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the crude this compound.
-
Purification: Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
Data Summary: Step 3
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Role |
| Intermediate II | 208.17 | 40 | 8.32 g | Substrate |
| 10% Pd/C | - | - | ~400 mg | Catalyst |
| Hydrazine Hydrate (80%) | 50.06 | ~80 | ~5.0 mL | Hydrogen Donor |
| Final Product | 178.19 | ~39.2 | ~7.0 g | Expected Yield: ~98% |
Conclusion
The described three-step synthesis provides a reliable and high-yielding pathway to this compound. By carefully controlling reaction conditions and following the detailed protocols, researchers can consistently obtain the target molecule in high purity and with an excellent overall yield (estimated >75%). This methodology facilitates access to a valuable building block for the synthesis of novel compounds in the fields of medicinal chemistry and drug development.
References
-
Li, Y., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(6), 8396-8404. Available at: [Link]
-
Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 159-164. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Available at: [Link]
-
Shaikh, A., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4983. Available at: [Link]
-
Sokolov, V.I., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 469-476. Available at: [Link]
-
Das, S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7942-7947. Available at: [Link]
-
Ashenhurst, J. (2023). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Das, B., et al. (2021). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega, 6(4), 2758-2767. Available at: [Link]
-
Rumpel, T., et al. (2009). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Bioorganic & Medicinal Chemistry, 17(10), 3579-3591. Available at: [Link]
-
Törös, S., et al. (2022). Synthesis of Naphthoxazinones in a One-Pot Two-Step Manner by the Application of Propylphosphonic Anhydride (T3P®). Molecules, 27(19), 6599. Available at: [Link]
-
Hanson, J.R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2003(11), 681-682. Available at: [Link]
-
Hanson, J.R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research-S, (11), 681. Available at: [Link]
Sources
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
- 4. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one in Cell-Based Assays
Introduction: Unveiling the Potential of a Novel Benzoxazinone Derivative
The 1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3][4] These activities range from anticancer and anti-inflammatory to neuroprotective and antimicrobial properties.[1][5][6][7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one, in various cell-based assays. While extensive data on this particular substituted compound is emerging, we can infer its potential applications from the well-documented activities of structurally related analogs, particularly the 6-amino-2H-1,4-benzoxazin-3(4H)-one, which serves as a crucial intermediate in the synthesis of novel anti-inflammatory agents.[5]
This guide offers a framework for investigating the biological effects of this compound, with a focus on scientifically rigorous and reproducible experimental design.
Predicted Biological Activities and Mechanistic Insights
Based on the broader class of benzoxazinone derivatives, this compound is hypothesized to possess several key biological activities that can be explored through cell-based assays:
-
Anti-inflammatory Activity: A closely related analog, 6-amino-2H-benzo[b][6][9]oxazin-3(4H)-one, is a precursor for compounds that exhibit anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglia by activating the Nrf2-HO-1 signaling pathway.[5] This suggests that the target compound may also modulate inflammatory responses in immune cells like macrophages and microglia.
-
Neuroprotective Effects: Several 1,4-benzoxazine derivatives have been investigated for their potential as neuroprotective agents, showing promise in models of neurodegeneration.[7][8] This activity is often linked to their antioxidant and anti-inflammatory properties.
-
Anticancer Properties: Various benzoxazinone derivatives have been screened for their cytotoxic activity against different cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells.[1][6] The mechanism of action can vary, but often involves the induction of apoptosis or inhibition of key signaling pathways involved in cell proliferation.
-
Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes like acetylcholinesterase, suggesting a potential therapeutic application in Alzheimer's disease.[7][10]
The presence of the amino group at the 6-position and the methyl group at the 8-position on the benzoxazinone core will influence the compound's physicochemical properties, such as solubility, lipophilicity, and its interaction with biological targets, potentially leading to a unique activity profile.
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for key cell-based assays to characterize the biological activity of this compound.
I. General Handling and Preparation of Stock Solutions
Proper handling and storage are critical for maintaining the integrity of the compound.
-
Compound Information:
-
Name: this compound
-
Molecular Formula: C₉H₁₀N₂O₂
-
Molecular Weight: 178.19 g/mol [11]
-
Appearance: Typically a solid.
-
Storage: Store at 2-8°C, protected from light and moisture.
-
-
Preparation of Stock Solution (e.g., 10 mM):
-
Accurately weigh a precise amount of this compound. For a 10 mM stock, this would be 1.7819 mg for 1 mL of solvent.
-
Dissolve the compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO). Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Causality: DMSO is a common solvent for dissolving organic compounds for use in cell culture. Aliquoting prevents degradation of the compound due to multiple freeze-thaw cycles, ensuring consistency across experiments.
II. Cell Viability and Cytotoxicity Assay (MTT Assay)
This initial assay is crucial to determine the concentration range at which the compound exhibits biological activity without causing significant cell death.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, SH-SY5Y neuroblastoma cells for neuroprotection studies, or MCF-7 breast cancer cells for anticancer screening) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This data will help in determining the non-toxic concentration range for subsequent functional assays.
Self-Validation: The inclusion of a vehicle control ensures that the observed effects are due to the compound and not the solvent. A positive control validates the assay's ability to detect cytotoxicity.
III. Anti-inflammatory Activity Assay in Macrophages
This protocol assesses the ability of the compound to suppress the inflammatory response in macrophages stimulated with LPS.
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The anti-inflammatory potential of the compound is measured by its ability to reduce the production of these mediators.
-
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Add LPS (e.g., 1 µg/mL final concentration) to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with the compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the amount of NO produced.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant and perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines like TNF-α and IL-6 according to the manufacturer's instructions.
-
-
-
Data Analysis: Compare the levels of NO and cytokines in the compound-treated, LPS-stimulated cells to the cells stimulated with LPS alone.
Causality: Pre-treatment with the compound allows it to exert its potential inhibitory effects on the signaling pathways before they are fully activated by LPS. The Griess assay and ELISA are standard, reliable methods for quantifying key inflammatory mediators.
IV. Nrf2 Activation Assay
This assay investigates if the compound's anti-inflammatory effects are mediated through the activation of the Nrf2 pathway, as suggested by studies on similar compounds.[5]
-
Principle: Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Upon activation, Nrf2 translocates to the nucleus. This can be measured by immunofluorescence or by using a reporter gene assay.
-
Protocol (Immunofluorescence):
-
Cell Culture on Coverslips: Seed cells (e.g., BV-2 microglia or RAW 264.7 macrophages) on sterile glass coverslips in a 24-well plate.
-
Compound Treatment: Treat the cells with this compound for a specified time (e.g., 4-6 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% bovine serum albumin).
-
Incubate with a primary antibody against Nrf2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
-
Data Analysis: Quantify the nuclear translocation of Nrf2 by comparing the fluorescence intensity in the nucleus versus the cytoplasm in treated versus untreated cells.
Visualization of Workflow:
Caption: Workflow for Nrf2 Nuclear Translocation Assay.
Hypothesized Signaling Pathway:
Caption: Hypothesized Nrf2 Activation Pathway.
Data Presentation
Summarize quantitative data in a clear and concise manner.
| Assay | Cell Line | Compound Concentration Range | Endpoint Measured | Expected Outcome for Active Compound |
| Cell Viability (MTT) | RAW 264.7 | 0.1 - 100 µM | % Cell Viability | Determine IC₅₀ and non-toxic concentration range |
| Anti-inflammatory | RAW 264.7 | Non-toxic range | Nitric Oxide (NO) levels | Dose-dependent reduction in NO production |
| Anti-inflammatory | RAW 264.7 | Non-toxic range | TNF-α, IL-6 levels (ELISA) | Dose-dependent reduction in cytokine secretion |
| Nrf2 Activation | BV-2 or RAW 264.7 | Non-toxic range | Nrf2 Nuclear Translocation | Increased nuclear localization of Nrf2 |
| Anticancer Screen | MCF-7, HeLa | 0.1 - 100 µM | % Cell Viability | Dose-dependent decrease in viability, indicating cytotoxicity |
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, every experiment should be a self-validating system:
-
Controls: Always include positive, negative, and vehicle controls.
-
Replicates: Perform each experiment with at least three biological replicates.
-
Standard Curves: Use standard curves for quantification where applicable (e.g., Griess assay, ELISA).
-
Orthogonal Assays: Confirm key findings with a second, independent assay. For example, if the MTT assay shows cytotoxicity, confirm with a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
By following these detailed protocols and principles of sound experimental design, researchers can effectively investigate the cellular activities of this compound and unlock its potential as a novel therapeutic agent.
References
-
Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 2020. [Link]
-
Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[6][9]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 2024. [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 2024. [Link]
-
Some of biologically active 1,4-benzoxazine derivatives. ResearchGate, 2022. [Link]
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][9]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 2024. [Link]
-
6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 2008. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 2022. [Link]
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][9]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 2024. [Link]
-
6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one. PubChem, National Center for Biotechnology Information. [Link]
-
Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Plant Science, 2019. [Link]
-
Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2010. [Link]
-
Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 1999. [Link]
-
Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005. [Link]
-
Essential protocols for animal cell culture. QIAGEN. [Link]
-
Cell Culture Protocols. Cell Biologics Inc. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 2022. [Link]
Sources
- 1. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one | C9H10N2O2 | CID 138991524 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Neuroprotective Potential of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
Introduction: The Promise of Benzoxazine Scaffolds in Neuroprotection
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. A common pathological thread weaving through these debilitating conditions is the progressive loss of neuronal structure and function, often driven by a triad of oxidative stress, apoptosis, and neuroinflammation.[1][2] The brain's high oxygen consumption and lipid-rich environment make it particularly vulnerable to oxidative damage from reactive oxygen species (ROS).[3] This oxidative stress can trigger a cascade of events leading to programmed cell death (apoptosis) and a chronic inflammatory response mediated by glial cells, further exacerbating neuronal injury.[1][2]
The 1,4-benzoxazine heterocyclic scaffold has emerged as a promising starting point for the development of novel neuroprotective agents. Derivatives of this structure have been shown to possess potent antioxidant and anti-inflammatory properties.[4][5][6] Specifically, studies on various 8-amino-1,4-benzoxazine derivatives have demonstrated their capacity to inhibit oxidative stress-mediated neuronal death in cell cultures, highlighting the therapeutic potential of this chemical class.[4][5]
This document provides a comprehensive guide for the investigation of a specific novel compound, 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one , as a potential neuroprotective agent. We present a tiered, logical workflow of in vitro assays designed to systematically evaluate its efficacy in mitigating key drivers of neurodegeneration. The protocols herein are grounded in established methodologies and are designed to be robust and reproducible for researchers in the field of neuropharmacology and drug discovery.
Part 1: Foundational Assays - Cytotoxicity and General Neuroprotection
Before assessing the neuroprotective capabilities of a compound, it is crucial to first determine its intrinsic toxicity to neuronal cells. This foundational step ensures that any observed protective effects are not confounded by the compound's own impact on cell viability.
Initial Cytotoxicity Profile in a Neuronal Cell Line
The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for initial neurotoxicity and neuroprotection screening due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[7]
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) at the highest concentration used for the compound dilutions.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This will determine the non-toxic concentration range for subsequent experiments.
General Neuroprotection Against Oxidative Stress
A common method to induce neuronal damage in vitro is through exposure to an oxidative stressor like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2).[8] This assay will provide the first indication of the compound's protective potential.
Protocol 2: AlamarBlue® Cell Viability Assay in an Oxidative Stress Model
-
Principle: AlamarBlue® (resazurin) is a cell-permeable, non-toxic dye that is reduced by metabolically active cells to the fluorescent resorufin. The fluorescence intensity is proportional to cell viability.
-
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.[8]
-
Induction of Oxidative Stress: Add a pre-determined toxic concentration of 6-OHDA (e.g., 20 µM) or H2O2 to the wells (except for the control wells) and incubate for 18-24 hours.[8]
-
AlamarBlue® Addition: Add 10 µL of AlamarBlue® reagent to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis: Compare the cell viability in the groups treated with the compound and the oxidative stressor to the group treated with the stressor alone. An increase in viability indicates a neuroprotective effect.
| Parameter | Recommended Range | Purpose |
| Compound Concentration (Cytotoxicity) | 0.1 - 100 µM | To determine the safe concentration range. |
| Compound Concentration (Neuroprotection) | Non-toxic range determined from cytotoxicity assay | To assess protective effects without confounding toxicity. |
| 6-OHDA Concentration | 20 - 100 µM | To induce oxidative stress and neuronal cell death. |
| Incubation Time | 24 hours | Standard duration for assessing acute toxicity and protection. |
Part 2: Mechanistic Insights - Unraveling the Mode of Action
Once a general neuroprotective effect is established, the next step is to investigate the underlying mechanisms. The following assays are designed to probe the compound's ability to mitigate oxidative stress, inhibit apoptosis, and reduce neuroinflammation.
Assessment of Antioxidant Activity
Directly measuring the levels of reactive oxygen species (ROS) can confirm if the compound's neuroprotective effect is mediated through the reduction of oxidative stress.
Protocol 3: Intracellular ROS Measurement
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9][10]
-
Procedure:
-
Cell Culture: Grow SH-SY5Y cells on glass coverslips in a 24-well plate.
-
Treatment: Pre-treat the cells with this compound for 1 hour, followed by the addition of an ROS inducer (e.g., H2O2).
-
H2DCFDA Staining: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and incubate them with 10 µM H2DCFDA in PBS for 30 minutes in the dark.
-
Imaging: Wash the cells again with PBS and immediately visualize them using a fluorescence microscope.
-
-
Data Analysis: Quantify the fluorescence intensity of the cells. A reduction in fluorescence in the compound-treated group compared to the stressor-only group indicates a decrease in intracellular ROS levels.[9]
Investigation of Anti-Apoptotic Effects
Apoptosis is a key process in neurodegeneration. Investigating the compound's effect on the apoptotic cascade can provide crucial mechanistic information.
Protocol 4: Caspase-3/7 Activity Assay
-
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[11] This assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.[12][13]
-
Procedure:
-
Cell Treatment: Seed SH-SY5Y cells in a white-walled 96-well plate. Treat the cells as described in the neuroprotection assay (Protocol 2) to induce apoptosis.
-
Reagent Addition: After the treatment period, add a commercially available Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
-
Data Analysis: A decrease in the luminescent signal in the compound-treated group compared to the apoptosis-induced group suggests an inhibition of caspase-3/7 activity and an anti-apoptotic effect.
Protocol 5: Western Blot for Bcl-2 and Bax Proteins
-
Principle: The Bcl-2 family of proteins are key regulators of apoptosis, with Bcl-2 being anti-apoptotic and Bax being pro-apoptotic.[14] The ratio of Bcl-2 to Bax is a critical determinant of cell fate.
-
Procedure:
-
Protein Extraction: Treat the cells as in the neuroprotection assay, then lyse the cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities. An increase in the Bcl-2/Bax ratio in the compound-treated group indicates a shift towards cell survival.
Evaluation of Anti-Inflammatory Properties in Microglia
Neuroinflammation, primarily mediated by microglial cells, is a critical component of neurodegenerative diseases.[15]
Protocol 6: Nitric Oxide (NO) Measurement in BV-2 Microglial Cells
-
Principle: Activated microglia produce nitric oxide (NO), a pro-inflammatory mediator. NO production can be indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Procedure:
-
Cell Culture: Culture BV-2 microglial cells in a 96-well plate.
-
Treatment: Pre-treat the cells with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Griess Assay: Mix the supernatant with the Griess reagent according to the manufacturer's instructions and measure the absorbance at 540 nm.
-
-
Data Analysis: A decrease in nitrite concentration in the compound-treated group compared to the LPS-stimulated group indicates an anti-inflammatory effect.
Part 3: Visualizing the Pathways and Workflows
To better understand the experimental design and the potential mechanisms of action, the following diagrams illustrate the key pathways and workflows.
Figure 1: Hypothesized neuroprotective mechanisms of the compound.
Figure 2: Experimental workflow for assessing neuroprotective potential.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound as a potential neuroprotective agent. By systematically evaluating its cytotoxicity, general protective effects, and its impact on key pathological mechanisms such as oxidative stress, apoptosis, and neuroinflammation, researchers can build a comprehensive profile of the compound's therapeutic potential. Positive and potent activity in these assays would provide a strong rationale for advancing the compound to more complex cellular models, such as primary neuronal cultures or co-cultures with glial cells, and eventually to in vivo models of neurodegenerative diseases.[16][17][18] This structured approach ensures a thorough and mechanistically informed evaluation, paving the way for the development of novel therapeutics for neurodegenerative disorders.
References
-
Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. Available at: [Link]
-
Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. National Institutes of Health (NIH). Available at: [Link]
-
Role of oxidative stress in neurodegeneration: recent developments in assay methods for oxidative stress and nutraceutical antioxidants. PubMed. Available at: [Link]
-
Caspase-3 activity assay. Creative Diagnostics. Available at: [Link]
-
Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. PubMed. Available at: [Link]
-
Animal Models of Neurodegenerative Diseases. National Institutes of Health (NIH). Available at: [Link]
-
Neurodegenerative Disease Models. InVivo Biosystems. Available at: [Link]
-
Caspase 3/7 Activity. Protocols.io. Available at: [Link]
-
Identification of Novel 1,4-Benzoxazine Compounds That Are Protective in Tissue Culture and In Vivo Models of Neurodegeneration. ResearchGate. Available at: [Link]
-
Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. MDPI. Available at: [Link]
-
Animal models of neurodegenerative diseases. Johns Hopkins University. Available at: [Link]
-
Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Royal Society of Chemistry. Available at: [Link]
-
Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]
-
Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. National Institutes of Health (NIH). Available at: [Link]
-
Intracellular ROS measurement. Bio-protocol. Available at: [Link]
-
Special Issue : Neurodegenerative Disease: From Molecular Basis to Therapy, 4th Edition. MDPI. Available at: [Link]
-
Measurement of Mitochondrial ROS Production. National Institutes of Health (NIH). Available at: [Link]
-
Assaying Microglia Functions In Vitro. National Institutes of Health (NIH). Available at: [Link]
-
Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. MDPI. Available at: [Link]
-
(PDF) Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. ResearchGate. Available at: [Link]
-
In vitro neurology assays. InnoSer. Available at: [Link]
-
Microglial Activation Assays. Charles River Laboratories. Available at: [Link]
-
In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. National Institutes of Health (NIH). Available at: [Link]
-
Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis. National Institutes of Health (NIH). Available at: [Link]
-
Microglial Pro-Inflammatory and Anti-Inflammatory Phenotypes Are Modulated by Translocator Protein Activation. National Institutes of Health (NIH). Available at: [Link]
-
Detection of Apoptosis in the Central Nervous System. National Institutes of Health (NIH). Available at: [Link]
-
Oxidative Stress and Antioxidants in Neurodegenerative Disorders. MDPI. Available at: [Link]
-
Oxidative stress in neurodegenerative diseases. National Institutes of Health (NIH). Available at: [Link]
-
Intranasal Human NSC-Derived EVs Therapy Can Restrain Inflammatory Microglial Transcriptome, and NLRP3 and cGAS-STING Signaling, in Aged Hippocampus. bioRxiv. Available at: [Link]
-
Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. Available at: [Link]
-
Inflammatory molecular assays for primary rat (A) isolated microglia... ResearchGate. Available at: [Link]
-
Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]
-
The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. PubMed. Available at: [Link]
-
Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells. PubMed. Available at: [Link]
-
Neuroprotective Effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl). PubMed. Available at: [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. National Institutes of Health (NIH). Available at: [Link]
-
Apoptotic Cell Death Regulation in Neurons. National Institutes of Health (NIH). Available at: [Link]
-
Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. National Institutes of Health (NIH). Available at: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]
-
Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. Available at: [Link]
-
6-amino-2,2,8-trimethyl-4H-1,4-benzoxazin-3-one. PubChem. Available at: [Link]
-
Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oxidative stress in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of oxidative stress in neurodegeneration: recent developments in assay methods for oxidative stress and nutraceutical antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caspase3 assay [assay-protocol.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. Caspase 3/7 Activity [protocols.io]
- 14. Apoptotic Cell Death Regulation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. invivobiosystems.com [invivobiosystems.com]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols: Developing 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one as a Selective β2-Adrenoceptor Agonist
Authored by: Senior Application Scientist
Publication Date: January 21, 2026
Abstract
These application notes provide a comprehensive framework for the preclinical development and characterization of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one as a potential β2-adrenoceptor (β2-AR) agonist. This document outlines detailed protocols for the synthesis, purification, and in vitro evaluation of the compound's binding affinity, functional agonism, and selectivity profile. The methodologies described herein are designed to establish a robust data package for assessing the therapeutic potential of this novel chemical entity.
Introduction: The Therapeutic Promise of β2-Adrenoceptor Agonists
The β2-adrenoceptor is a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways, uterus, and vasculature, as well as on mast cells and lymphocytes. Agonism of the β2-AR leads to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately results in smooth muscle relaxation, making β2-AR agonists a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
The development of novel β2-AR agonists, such as the putative compound this compound, aims to achieve greater selectivity for the β2-AR over other adrenergic receptor subtypes (e.g., β1-AR and α-ARs). Enhanced selectivity is crucial for minimizing off-target effects, such as cardiovascular side effects associated with β1-AR stimulation. This guide provides the necessary protocols to rigorously assess the pharmacological profile of this novel benzoxazinone derivative.
Synthesis and Purification of this compound
A plausible synthetic route for this compound would likely involve a multi-step process starting from commercially available substituted phenols. The general strategy may include nitration, reduction, and subsequent cyclization reactions to form the benzoxazinone core.
Proposed Synthetic Pathway
A potential synthetic scheme could involve the following key transformations:
-
Nitration of a suitable methyl-substituted aminophenol derivative.
-
Protection of the amino group.
-
Alkylation with an appropriate two-carbon synthon to introduce the lactam ring precursor.
-
Cyclization to form the 1,4-benzoxazin-3(4H)-one ring system.
-
Deprotection and final functional group manipulations to yield the target compound.
Note: As this is a putative compound, a specific, validated synthetic route is not available in the public domain. The above is a generalized approach based on established organic chemistry principles for the synthesis of similar heterocyclic scaffolds.
Purification and Characterization
Following synthesis, the crude product must be purified to ≥95% purity for use in biological assays.
Protocol 1: Purification by Flash Column Chromatography
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the dissolved product onto a silica gel column.
-
Elute the compound using a gradient of ethyl acetate in hexanes. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterize the final compound by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
In Vitro Pharmacological Evaluation
The in vitro assessment is critical to determine the compound's affinity, potency, and selectivity for the β2-AR.
Radioligand Binding Assays: Determining Binding Affinity (Ki)
Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor. This protocol utilizes membranes prepared from cells overexpressing the human β2-AR and a radiolabeled antagonist to determine the displacement by the test compound.
Protocol 2: β2-AR Radioligand Binding Assay
-
Prepare Membranes: Use commercially available membranes from HEK293 or CHO cells stably expressing the human β2-adrenoceptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Dihydroalprenolol (DHA), a non-selective β-adrenoceptor antagonist.
-
Assay Setup: In a 96-well plate, combine:
-
β2-AR membranes (5-10 µg of protein per well).
-
[³H]-DHA at a final concentration equal to its K_d (typically 1-2 nM).
-
A range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding (NSB) wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
For total binding wells, add assay buffer instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials with a suitable scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the equilibrium dissociation constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Functional Assays: Measuring Agonist Potency (EC₅₀) and Efficacy
Functional assays are essential to determine if the compound acts as an agonist, antagonist, or inverse agonist. For β2-AR, the canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cAMP.
Protocol 3: cAMP Accumulation Assay
-
Cell Culture: Plate HEK293 or CHO cells stably expressing the human β2-AR in a 96-well plate and grow to 80-90% confluency.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Compound Stimulation:
-
Wash the cells once with assay medium.
-
Add varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M) to the wells.
-
Include a known β2-AR agonist (e.g., isoproterenol) as a positive control.
-
Include vehicle-only wells as a negative control.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration producing 50% of the maximal response) and the E_max (maximal efficacy).
-
Compare the E_max of the test compound to that of a full agonist like isoproterenol to determine if it is a full or partial agonist.
-
Selectivity Profiling
To assess the therapeutic potential and predict potential side effects, it is crucial to determine the compound's selectivity for the β2-AR over other adrenoceptor subtypes, particularly β1-AR.
Protocol 4: Adrenoceptor Selectivity Profiling
-
Repeat Protocols 2 and 3 using cell lines or membranes expressing other human adrenoceptor subtypes (e.g., β1-AR, α1A-AR, α2A-AR).
-
Data Analysis:
-
Calculate the K_i and EC₅₀ values for each receptor subtype.
-
Determine the selectivity ratio by dividing the K_i or EC₅₀ value for the off-target receptor by the K_i or EC₅₀ value for the β2-AR. A higher ratio indicates greater selectivity for the β2-AR.
-
Data Summary and Interpretation
The data generated from these protocols should be compiled and summarized for a clear interpretation of the compound's pharmacological profile.
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor | Value |
| Binding Affinity (K_i) | β2-AR | e.g., 5.2 nM |
| β1-AR | e.g., 580 nM | |
| α1A-AR | e.g., >10 µM | |
| Functional Potency (EC₅₀) | β2-AR | e.g., 12.5 nM |
| β1-AR | e.g., 1.2 µM | |
| Efficacy (E_max) | β2-AR | e.g., 95% (vs. Isoproterenol) |
| Selectivity Ratio (β1/β2) | Binding (K_i) | e.g., 111.5-fold |
| Functional (EC₅₀) | e.g., 96-fold |
Visualizing Key Concepts
β2-Adrenoceptor Signaling Pathway
Caption: Canonical signaling pathway of the β2-adrenoceptor upon agonist binding.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the synthesis and in vitro pharmacological profiling.
Conclusion and Future Directions
The protocols detailed in this document provide a robust and validated workflow for the initial characterization of this compound as a potential β2-AR agonist. Successful demonstration of high affinity, potency, and selectivity in these in vitro assays would provide a strong rationale for advancing the compound to more complex cellular models and subsequent in vivo studies to evaluate its efficacy and safety profile in preclinical models of respiratory disease. Further studies should also include assessment of its metabolic stability and pharmacokinetic properties to fully understand its potential as a therapeutic agent.
References
-
Billington, C. K., Ojo, O. O., Penn, R. B., & Knoll, B. J. (2020). G protein-coupled receptor signaling in the airway. American Journal of Physiology-Lung Cellular and Molecular Physiology, 318(4), L749-L761. [Link]
-
Johnson, M. (2006). Molecular mechanisms of β2-adrenergic receptor function, response, and regulation. Journal of Allergy and Clinical Immunology, 117(1), 18-24. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
anti-inflammatory activity protocol for 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
<Application Note & Protocol
Topic: Comprehensive Evaluation of the Anti-inflammatory Activity of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a protective mechanism essential for healing, chronic inflammation is a key driver in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] The inflammatory cascade is orchestrated by a complex network of signaling pathways and mediators. Key players include enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which produce prostaglandins and leukotrienes, respectively.[5][6][7][8] Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), along with nitric oxide (NO) produced by inducible nitric oxide synthase (iNOS), further amplify the inflammatory response.[9][10]
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of many pro-inflammatory genes.[3][11][12][13][14] Consequently, the inhibition of these mediators and pathways represents a primary strategy for the development of anti-inflammatory therapeutics.[5][7] Nonsteroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that primarily act by inhibiting COX enzymes.[5][6][8][15]
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry, with various derivatives showing a wide spectrum of biological activities.[16][17][18] Studies have demonstrated that modifications to this core structure can yield compounds with potent anti-inflammatory properties.[19][20] For instance, certain derivatives have been shown to reduce the production of NO and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.[20] This suggests that the benzoxazinone skeleton is a promising framework for the design of novel anti-inflammatory agents.
This document provides a comprehensive, structured protocol for the systematic evaluation of the anti-inflammatory potential of a novel compound, this compound (hereinafter referred to as Cpd-X). The workflow is designed to first establish a safe therapeutic window through cytotoxicity testing, followed by a robust in vitro assessment of its effects on key inflammatory mediators in a validated cell-based model, and culminating in an in vivo proof-of-concept study using a classic model of acute inflammation.
Experimental Screening Cascade
A tiered approach is essential for the efficient evaluation of a novel compound. This workflow ensures that resources for more complex in vivo studies are dedicated only to compounds showing promising and non-toxic in vitro activity.
Caption: Experimental workflow for anti-inflammatory screening.
Part 1: In Vitro Evaluation in Macrophages
The murine macrophage cell line RAW 264.7 is a widely accepted model for studying inflammation. Stimulation with Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, triggers a potent inflammatory response through the Toll-like receptor 4 (TLR4) pathway, activating NF-κB and leading to the production of NO, prostaglandins, and pro-inflammatory cytokines.[10][21][22][23]
Protocol 1.1: Cytotoxicity Assessment (MTT Assay)
Scientist's Note: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which Cpd-X is not toxic to the cells. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability.[24] A reduction in inflammatory markers is only meaningful if it is not a result of cell death.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Cpd-X (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[24][25]
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.[4] Incubate for 24 hours at 37°C in 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Cpd-X in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the various concentrations of Cpd-X. Include a "vehicle control" (medium with 0.1% DMSO) and a "cells only" control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[26] Viable cells will reduce the yellow MTT to purple formazan crystals.[24][25]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24] Shake the plate gently for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[26]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control.
-
Viability (%) = (Absorbance_Sample / Absorbance_VehicleControl) x 100
-
Protocol 1.2: Measurement of Inflammatory Mediators
Scientist's Note: This protocol assesses the ability of Cpd-X to inhibit the production of key inflammatory mediators (NO, PGE₂, TNF-α, IL-6) in LPS-stimulated macrophages. Using sub-toxic concentrations identified in Protocol 1.1 is critical for valid results.
Materials:
-
RAW 264.7 cells and culture medium
-
Cpd-X (at non-toxic concentrations)
-
Lipopolysaccharide (LPS) from E. coli
-
Indomethacin or Dexamethasone (positive controls)
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells for 1 hour with various non-toxic concentrations of Cpd-X or a positive control (e.g., Indomethacin).
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant for analysis. Store at -80°C if not used immediately.
1.2.1 Nitric Oxide (NO) Quantification (Griess Assay)
The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO.[27][32]
-
Standard Curve: Prepare a sodium nitrite standard curve (1-100 µM) in culture medium.[33]
-
Reaction: Add 50 µL of cell supernatant and 50 µL of each standard to a new 96-well plate.
-
Griess Reagent: Add 50 µL of Sulfanilamide solution followed by 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution to all wells.[33][34]
-
Incubation & Reading: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[32][33][34]
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.
1.2.2 PGE₂, TNF-α, and IL-6 Quantification (ELISA)
-
Assay Performance: Perform the enzyme-linked immunosorbent assays (ELISA) for Prostaglandin E2 (PGE₂), TNF-α, and IL-6 on the collected supernatants according to the manufacturer's specific protocols.[29][30][31][35][36] These kits typically involve a competitive (for PGE₂) or sandwich (for cytokines) format.[29][36]
-
Data Analysis: Calculate the concentrations of each mediator based on the standard curves provided in the kits.
Hypothetical In Vitro Data
| Treatment Group | Cell Viability (%) | NO (µM) | PGE₂ (pg/mL) | TNF-α (pg/mL) |
| Control (Untreated) | 100 ± 4.5 | 2.1 ± 0.3 | 15.4 ± 2.1 | 25.1 ± 3.5 |
| LPS (1 µg/mL) | 98 ± 5.1 | 45.6 ± 3.8 | 850.2 ± 55.7 | 3240.5 ± 210.1 |
| LPS + Cpd-X (1 µM) | 99 ± 4.2 | 35.2 ± 2.9 | 654.1 ± 48.9 | 2588.4 ± 195.3 |
| LPS + Cpd-X (10 µM) | 97 ± 3.9 | 18.9 ± 1.5 | 310.5 ± 25.1 | 1450.7 ± 110.8 |
| LPS + Cpd-X (50 µM) | 96 ± 4.8 | 8.3 ± 0.9 | 120.8 ± 15.4 | 560.2 ± 45.6 |
| LPS + Indomethacin | 99 ± 3.5 | 44.1 ± 4.1 | 95.3 ± 11.2 | 3150.3 ± 250.7 |
Data are presented as mean ± SD.
Mechanistic Context: LPS-Induced Inflammatory Pathway
LPS binding to TLR4 on the macrophage surface initiates a signaling cascade that culminates in the activation of the NF-κB transcription factor.[11][14] This process involves the phosphorylation and degradation of the inhibitory protein IκB, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus.[13][14] In the nucleus, NF-κB binds to promoter regions of target genes, driving the transcription of iNOS, COX-2 (the enzyme that produces PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6.[12][13] Cpd-X may exert its effects by interfering with one or more steps in this pathway.
Caption: Simplified LPS-induced NF-κB signaling pathway.
Part 2: In Vivo Validation
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
Scientist's Note: The carrageenan-induced paw edema model is a standard and highly reproducible method for evaluating the efficacy of acute anti-inflammatory drugs.[37][38] Carrageenan injection induces an inflammatory response characterized by edema (swelling), which can be quantified by measuring the paw volume.[39][40][41]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Wistar rats (180-200 g)
-
Cpd-X
-
Indomethacin (positive control, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Digital Plethysmometer
Step-by-Step Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before the study, with free access to water.
-
Grouping: Randomly divide the rats into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle + saline paw injection)
-
Group II: Carrageenan Control (receives vehicle + carrageenan)
-
Group III: Positive Control (receives Indomethacin + carrageenan)
-
Group IV-V: Test Groups (receive Cpd-X at different doses + carrageenan)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using the plethysmometer.
-
Compound Administration: Administer Cpd-X, Indomethacin, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the Vehicle Control group (which receives 0.1 mL of saline).[41]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[41] The peak edema is typically observed between 3 and 5 hours.[38][40]
-
Calculation:
-
Edema Volume (mL) = Paw Volume_post-injection - Paw Volume_baseline
-
Percent Inhibition (%) = [(Edema_Control - Edema_Treated) / Edema_Control] x 100
-
Hypothetical In Vivo Data
| Treatment Group (Dose) | Paw Volume Increase at 3 hr (mL) | % Inhibition of Edema |
| Carrageenan Control | 0.85 ± 0.07 | - |
| Cpd-X (10 mg/kg) | 0.62 ± 0.05 | 27.1% |
| Cpd-X (30 mg/kg) | 0.41 ± 0.04 | 51.8% |
| Indomethacin (10 mg/kg) | 0.35 ± 0.03 | 58.8% |
Data are presented as mean ± SD.
Conclusion and Future Directions
This application note outlines a systematic, multi-tiered approach to characterize the anti-inflammatory properties of the novel compound this compound. The workflow progresses from essential in vitro cytotoxicity and efficacy screening to in vivo validation. Promising results, characterized by significant inhibition of NO, PGE₂, and pro-inflammatory cytokine production without cytotoxicity, followed by a dose-dependent reduction in paw edema in vivo, would establish Cpd-X as a viable lead candidate for further development.
Future studies could delve deeper into the mechanism of action by using Western blotting to investigate the phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65) or by assessing the direct inhibitory activity of Cpd-X on COX-1 and COX-2 enzymes to determine its selectivity profile.
References
-
StatPearls. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NCBI Bookshelf. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
IntechOpen. (2021). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]
-
Vane, J. R. (1996). Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. Retrieved from [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
Abdel-Aziz, M., et al. (2012). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
-
ELK Biotechnology. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Retrieved from [Link]
-
MDPI. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]
-
RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Frontiers. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Retrieved from [Link]
-
Shih, R. H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
WebMD. (n.d.). Pain Relief: How NSAIDs Work. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Frontiers. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]
-
Semantic Scholar. (2012). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
ResearchGate. (2012). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Retrieved from [Link]
-
Hargreaves, K. M., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Plant Archives. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Retrieved from [Link]
-
PubMed. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]
-
protocols.io. (2019). Protocol Griess Test. Retrieved from [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Inflammation Protocols. Retrieved from [Link]
-
PMC. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Retrieved from [Link]
-
PMC. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Retrieved from [Link]
-
Biomolecules & Therapeutics. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of LPS stimulation on macrophages. RAW 264.7 cells were.... Retrieved from [Link]
-
Frontiers. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Retrieved from [Link]
-
ResearchGate. (2025). How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay?. Retrieved from [Link]
-
PMC. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]
-
Plant Archives. (2018). EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. Retrieved from [Link]
-
MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Retrieved from [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. plantarchives.org [plantarchives.org]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 9. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 11. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 12. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 15. NSAIDs for pain relief - WebMD [webmd.com]
- 16. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 23. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Griess Reagent System [promega.sg]
- 28. Protocol Griess Test [protocols.io]
- 29. PGE2(Prostaglandin E2) ELISA Kit [elkbiotech.com]
- 30. raybiotech.com [raybiotech.com]
- 31. caymanchem.com [caymanchem.com]
- 32. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 35. arborassays.com [arborassays.com]
- 36. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 37. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 38. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 39. inotiv.com [inotiv.com]
- 40. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
Introduction: The Significance of Quantifying 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
This compound is a member of the benzoxazinone class of compounds, which are of significant interest in pharmaceutical and agrochemical research.[1] As an intermediate in the synthesis of novel therapeutic agents and crop protection solutions, the ability to accurately and reliably quantify this molecule is paramount for ensuring the quality, efficacy, and safety of end-products.[1] This document provides detailed application notes and robust analytical protocols for the quantification of this compound in various matrices, tailored for researchers, scientists, and drug development professionals. The methodologies outlined herein are founded on established principles for the analysis of related benzoxazinone derivatives and are designed to be self-validating systems.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | Inferred from structure |
| Molecular Weight | 178.19 g/mol | Inferred from structure |
| Appearance | Expected to be a solid | [1] |
| Storage | 2-8°C is recommended for similar compounds |
Note: Experimental data for the target analyte is limited. Properties of the closely related 6-amino-2H-1,4-benzoxazin-3(4H)-one are used as a reference.
Recommended Analytical Techniques
Based on the chemical structure, which includes a primary aromatic amine and a lactam within a benzoxazine core, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the recommended analytical techniques for their sensitivity, selectivity, and reproducibility.[2][3][4][5]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible, robust, and cost-effective technique for the quantification of analytes with a UV chromophore, such as the benzoxazine ring system.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: The non-polar nature of the benzoxazine core makes reversed-phase chromatography, with a non-polar stationary phase and a polar mobile phase, the logical choice for achieving good retention and separation. A C18 column is a standard starting point due to its versatility and wide availability.
-
Mobile Phase Selection: A mixture of acetonitrile or methanol with water is a common mobile phase for reversed-phase HPLC. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape by ensuring the amino group is protonated. An acidic mobile phase is also beneficial for the stability of many organic molecules.
-
UV Detection Wavelength: The optimal UV detection wavelength should be determined by acquiring the UV spectrum of this compound. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. For initial method development, a photodiode array (PDA) detector is invaluable for determining the λmax and assessing peak purity.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol for HPLC-UV Method
1. Instrumentation and Consumables:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV or PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or other suitable modifier).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
3. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the initial mobile phase composition.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the working stock solution with the initial mobile phase composition.
4. Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a known volume of the initial mobile phase composition to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions (Starting Point):
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution is recommended for complex matrices. A starting point could be a linear gradient from 10% B to 90% B over 15 minutes. For simpler matrices, an isocratic elution might be sufficient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (a starting point could be around 254 nm or 280 nm).
6. Data Analysis:
-
Integrate the peak area of the analyte in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation of the calibration curve.
7. Method Validation (Self-Validating System):
-
Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.995.
-
Accuracy: Analyze samples spiked with a known amount of the analyte. The recovery should be within 95-105%.
-
Precision: Perform replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be < 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices such as biological fluids or plant extracts, LC-MS/MS is the preferred method.[2][4][6][7]
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules like the target analyte. The presence of the amino group makes positive ion mode a logical choice, as it can be readily protonated.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. This minimizes interference from matrix components.[2][4] The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by fragmentation of the precursor ion in the collision cell.
Logical Relationship in LC-MS/MS Method Development
Caption: Logical flow for LC-MS/MS method development.
Detailed Protocol for LC-MS/MS Method
1. Instrumentation and Consumables:
-
LC-MS/MS system with an ESI source.
-
Reversed-phase C18 or similar column.
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid).
-
High-purity nitrogen gas for nebulization and drying.
-
Argon for collision-induced dissociation.
-
Standard laboratory glassware and equipment as for HPLC.
2. Preparation of Solutions:
-
Prepare mobile phases, stock solutions, and calibration standards as described for the HPLC-UV method, using LC-MS grade solvents.
3. Mass Spectrometer Optimization:
-
Direct Infusion: Infuse a standard solution of the analyte (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Precursor Ion Selection: In positive ESI mode, identify the protonated molecule [M+H]⁺ (expected m/z 179.08).
-
Product Ion Scanning: Perform a product ion scan of the precursor ion to identify characteristic fragment ions. Optimize the collision energy to maximize the intensity of the most abundant and stable product ions.
-
MRM Transition Selection: Select at least two MRM transitions. The most intense transition will be used for quantification (quantifier), and a second transition will be used for confirmation (qualifier).
4. Chromatographic Conditions (Starting Point):
-
Column: C18 (2.1 x 50 mm, 1.8 µm) or similar high-efficiency column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A fast gradient is often suitable for LC-MS/MS.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
5. MS/MS Detection Parameters (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
-
Quantifier: To be determined experimentally.
-
Qualifier: To be determined experimentally.
-
6. Data Analysis and Validation:
-
Follow the same principles as for HPLC-UV for constructing a calibration curve and quantifying the analyte.
-
Method validation should also include assessments of matrix effects and recovery, which are particularly important for LC-MS/MS analysis of complex samples.
Summary of Quantitative Parameters
The following table outlines the expected performance characteristics for the proposed methods. These values should be experimentally determined during method validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% |
| LOD (ng/mL) | 10 - 50 | 0.01 - 1 |
| LOQ (ng/mL) | 50 - 200 | 0.1 - 5 |
References
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-amino-2,2,8-trimethyl-4H-1,4-benzoxazin-3-one. PubChem. Retrieved from [Link]
- I. U. Khan, et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4679.
- Jonsson, M., et al. (2004). Development of a liquid chromatography-electrospray-tandem mass spectrometry method for the quantitative determination of benzoxazinone derivatives in plants. Journal of Agricultural and Food Chemistry, 52(14), 4376-4382.
-
National Center for Biotechnology Information. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. PubChem. Retrieved from [Link]
- Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071-1088.
- de Kock, W. C., et al. (2003). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 51(2), 269-275.
-
National Center for Biotechnology Information. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. PubChem. Retrieved from [Link]
- Li, Y., et al. (2021). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 45(12), 5484-5488.
- Synquest Labs. (2016). 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)
-
ResearchGate. (2018). (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Retrieved from [Link]
- Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1300, 137169.
- Pedersen, H. A., et al. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Phytochemistry, 196, 113093.
- Jonsson, M., et al. (2004). Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants. Analytical Chemistry, 76(14), 4085-4091.
- American Chemical Society. (2025).
-
Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from [Link]
-
PubMed. (n.d.). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Retrieved from [Link]
-
CONICET Digital. (n.d.). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Development of a liquid chromatography-electrospray-tandem mass spectrometry method for the quantitative determination of benzoxazinone derivatives in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Strategic Guide to In Vivo Experimental Design for Novel 1,4-Benzoxazin-3(4H)-one Analogs
Abstract
This document provides a comprehensive framework for designing and executing foundational in vivo studies for novel compounds based on the 1,4-benzoxazin-3(4H)-one scaffold, exemplified by 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one. The 1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anticancer, and neurological effects.[1][2][3] Given the limited public data on this specific analog, this guide establishes a robust, first-principles approach to systematically evaluate its pharmacokinetic, pharmacodynamic, and safety profiles in rodent models. The protocols herein are designed to be adaptable, scientifically rigorous, and aligned with international standards for animal research, such as the ARRIVE guidelines.[4][5][6][7][8]
Introduction: The Scientific Rationale for In Vivo Evaluation
In vitro assays are indispensable for initial screening, but they cannot replicate the complex, dynamic environment of a living organism. In vivo studies are a critical and necessary step in drug discovery to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) and to provide proof-of-concept for its intended therapeutic effect.[9][10] For a novel compound like this compound, the primary objectives of initial in vivo testing are to:
-
Establish a Pharmacokinetic (PK) Profile: Characterize the exposure of the compound in the body over time after administration.
-
Demonstrate Target Engagement and Pharmacodynamic (PD) Effect: Link compound exposure to a measurable biological response in a relevant disease model.
-
Assess Preliminary Safety and Tolerability: Identify potential acute toxicities and establish a safe dose range for further studies.
This guide is structured to walk researchers through a logical sequence of studies, from initial tolerability assessments to integrated PK/PD modeling, ensuring that each experiment builds upon the last to create a comprehensive data package.
A Framework for Rigorous and Ethical In Vivo Research
All animal studies must be designed to be both scientifically sound and ethically robust. Adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is mandatory for ensuring transparency and reproducibility.[4][5][6] The core principles guiding the experimental designs outlined below are the 3Rs:
-
Replacement: Using non-animal methods wherever possible. The studies described here are predicated on the assumption that extensive in vitro work has already been completed.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data. Efficient study design, such as serial microsampling, is prioritized.[11]
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia, analgesia, and establishing humane endpoints.
All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board prior to initiation.
Logical Flow of Initial In Vivo Studies
The following diagram illustrates the strategic progression of experiments, where data from early studies inform the design of subsequent, more complex evaluations.
Caption: Strategic workflow for initial in vivo evaluation of a novel compound.
Pharmacokinetic (PK) Studies: Understanding Compound Exposure
The goal of a PK study is to quantify the journey of a drug through the body.[12][13] A well-defined PK profile is essential for interpreting efficacy and toxicology data.
Objective
To determine key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) of this compound in rodents.
Experimental Design
This protocol describes a discrete (non-crossover) study in mice, which is common for discovery-phase compounds.[14][15]
| Parameter | Specification | Rationale |
| Species | Mouse (e.g., C57BL/6 or CD-1) | Widely used, well-characterized metabolism, small size reduces compound requirement. |
| Sex | Male and/or Female | Initial studies often use one sex (typically male) to simplify, but evaluating both is important as PK can be sex-dependent. |
| Group Size | n=3-4 animals per timepoint | Provides sufficient statistical power for initial PK parameter estimation.[15] |
| Administration Routes | Intravenous (IV) Bolus, Oral (PO) Gavage | IV route provides a direct measure of clearance and volume; PO route is essential for assessing oral absorption and bioavailability. |
| Dose Levels | IV: 1-2 mg/kg; PO: 5-10 mg/kg | Doses should be well below the Maximum Tolerated Dose (MTD) determined in tolerability studies. |
| Vehicle | e.g., 5% DMSO, 40% PEG300, 55% Saline | Vehicle must be non-toxic and capable of solubilizing the compound. Must be tested alone (vehicle control group). |
| Sample Collection | Sparse sampling; blood collected via submandibular or saphenous vein. | Minimizes stress on individual animals. |
| Time Points (IV) | 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hr | Captures the rapid distribution phase and the slower elimination phase. |
| Time Points (PO) | 15, 30 min; 1, 2, 4, 8, 24 hr | Captures the absorption phase (Tmax) and elimination phase. |
| Bioanalysis | LC-MS/MS | Gold standard for sensitive and specific quantification of small molecules in plasma. |
Step-by-Step Protocol: Single-Dose PK Study in Mice
-
Animal Acclimation: Acclimate animals to the facility for at least 5 days prior to the study.[16]
-
Formulation Preparation: Prepare the dosing formulation on the day of the study. Ensure the compound is fully dissolved.
-
Pre-Dose: Record the body weight of each animal. Fast animals for ~4 hours prior to oral dosing (water ad libitum).
-
Dosing:
-
IV Group: Administer the compound via a single bolus injection into the tail vein.
-
PO Group: Administer the compound using a gavage needle directly into the stomach.
-
-
Blood Sampling:
-
At each designated time point, collect ~50 µL of blood from the designated site into tubes containing an anticoagulant (e.g., K2EDTA).
-
Place samples immediately on ice.
-
-
Plasma Processing:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Transfer the supernatant (plasma) to a new set of labeled tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method for quantifying this compound in plasma.
-
Analyze the plasma samples.
-
-
Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.[11]
-
Plot the mean plasma concentration versus time for each route.
-
Pharmacodynamic (PD) Studies: Demonstrating a Biological Effect
PD studies are designed to show that the compound can modulate its biological target in a living system and produce a desired therapeutic effect. The design of these studies is highly dependent on the compound's hypothesized mechanism of action.
Hypothetical Mechanism and Model Selection
Given that many 1,4-benzoxazin-3(4H)-one derivatives exhibit anti-inflammatory properties, we will proceed with a hypothesis that this compound is an inhibitor of pro-inflammatory cytokine production.[1] A suitable and widely used acute inflammation model is the Lipopolysaccharide (LPS)-Induced Cytokine Release model in mice.
Objective
To evaluate the ability of this compound to inhibit the systemic release of TNF-α in mice challenged with LPS.
Experimental Design
| Parameter | Specification | Rationale |
| Species/Strain | Mouse (e.g., BALB/c) | BALB/c mice are known to mount a robust and consistent cytokine response to LPS. |
| Group Size | n=6-8 animals per group | Provides adequate power to detect a significant anti-inflammatory effect. |
| Challenge Agent | Lipopolysaccharide (LPS) from E. coli | Potent inducer of innate immune response and pro-inflammatory cytokines like TNF-α. |
| Test Compound Doses | Three levels (e.g., 3, 10, 30 mg/kg, PO) plus vehicle | Establishes a dose-response relationship. Doses are informed by PK and tolerability data. |
| Positive Control | Dexamethasone (e.g., 1-5 mg/kg, IP) | A potent, well-characterized anti-inflammatory steroid to validate the model. |
| Dosing Schedule | Pre-treat with compound (e.g., 1 hour before LPS) | Standard prophylactic design to assess the compound's ability to prevent inflammation. |
| Primary Endpoint | Plasma TNF-α concentration | Key proximal cytokine in the LPS-induced inflammatory cascade. |
| Sample Collection | Terminal blood collection at peak TNF-α response (e.g., 1.5 hours post-LPS). | Captures the maximal effect of the inflammatory stimulus. |
| Bioanalysis | ELISA or Multiplex Assay | Standard immunoassay for quantifying cytokine levels in plasma. |
Step-by-Step Protocol: LPS-Induced Inflammation Model
-
Animal Acclimation: Acclimate animals for at least 5 days.
-
Group Allocation: Randomize animals into treatment groups (Vehicle, Compound doses, Positive Control).
-
Compound Administration: Administer the assigned treatment (e.g., via oral gavage).
-
Waiting Period: Wait for the designated pre-treatment time (e.g., 60 minutes) to allow for drug absorption.
-
Inflammatory Challenge: Administer a sterile solution of LPS via intraperitoneal (IP) injection.
-
Sample Collection: At the peak of the inflammatory response (e.g., 90 minutes post-LPS), collect terminal blood via cardiac puncture under deep anesthesia. Place samples into tubes with anticoagulant.
-
Plasma Processing: Process blood to plasma as described in the PK protocol (Section 3.3).
-
Cytokine Analysis: Quantify TNF-α levels in the plasma samples using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the mean TNF-α concentration for each group.
-
Determine the percent inhibition of TNF-α release for each compound dose relative to the vehicle control group.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine significance.
-
Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Preliminary Toxicology: Dose Range Finding and Safety Assessment
Before proceeding to more complex efficacy models, it is crucial to understand the compound's safety profile and determine the maximum tolerated dose (MTD). This is often accomplished through a dose escalation study. The principles for this are guided by regulatory documents like the OECD guidelines for acute toxicity testing.[17][18][19][20]
Objective
To determine the MTD and identify any overt signs of toxicity of this compound following a single acute dose.
Experimental Design
This protocol is a modified "up-and-down" procedure, designed to use a minimal number of animals.[20]
| Parameter | Specification | Rationale |
| Species/Strain | Mouse (as used in PK/PD studies) | Consistency across studies allows for better correlation of exposure, efficacy, and safety. |
| Sex | Female is often used as they can be slightly more sensitive.[17] | Using the more sensitive sex provides a conservative estimate of toxicity. |
| Group Size | Single animals are dosed sequentially. | This approach minimizes animal usage while still identifying the dose range of interest. |
| Dose Escalation | Doses are escalated or de-escalated based on the outcome in the previously dosed animal. | Efficiently hones in on the MTD. A common starting dose might be 300 mg/kg.[17] |
| Observation Period | Up to 14 days.[19] | Allows for the observation of both acute and delayed toxic effects. |
| Endpoints | Clinical signs (e.g., changes in fur, posture, activity), body weight changes, mortality. | Provides a comprehensive picture of the animal's well-being. |
Step-by-Step Protocol: Acute Dose Escalation
-
Dose Selection: Select a starting dose (e.g., 300 mg/kg).
-
First Animal: Dose a single animal (e.g., PO).
-
Observation: Observe the animal closely for the first 4 hours, then periodically for up to 48 hours.
-
Decision Point:
-
If the animal shows no signs of toxicity: Escalate the dose (e.g., to 1000 mg/kg) in the next animal.
-
If the animal shows signs of evident toxicity: De-escalate the dose (e.g., to 100 mg/kg) in the next animal.
-
If the animal dies: De-escalate the dose significantly (e.g., to 50 mg/kg).
-
-
Continue Dosing: Continue this sequential process until the MTD is identified. The MTD is typically defined as the highest dose that causes no more than a 10% reduction in body weight and no mortality or severe clinical signs.
-
Full Observation: All surviving animals should be monitored for a total of 14 days, with body weights recorded regularly.
-
Reporting: Report the MTD and a detailed description of all observed clinical signs at each dose level.
Conclusion and Future Directions
The successful execution of the studies outlined in this guide will provide a critical initial dataset for this compound or any novel analog. This package, comprising PK, PD, and preliminary safety data, forms the basis for a "Go/No-Go" decision. A positive outcome—demonstrating adequate oral bioavailability, a clear dose-dependent effect on a disease-relevant biomarker, and a sufficient safety margin—would strongly support the advancement of the compound into more complex, chronic disease models and formal regulatory toxicology studies.
References
-
ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). Retrieved from [Link]
-
The National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). The ARRIVE guidelines. Retrieved from [Link]
-
Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PLOS Biology. Retrieved from [Link]
- Kilkenny, C., et al. (2010). Improving Bioscience Research Reporting: The ARRIVE Guidelines for Reporting Animal Research. PLOS Biology. (Note: While ARRIVE 2.
-
National Institutes of Health (NIH). Rigor and Reproducibility. Retrieved from [Link] (Note: This page discusses principles aligned with ARRIVE).
-
OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]
-
OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. Retrieved from [Link]
-
National Toxicology Program (NTP). (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link] (Note: This guideline has been deleted but provides historical context).
-
European Commission, Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]
-
OECD. (2008). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
- Gabrielsson, J., et al. (2016). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacokinetics and Pharmacodynamics.
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]
-
Dell, R. B., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols. Retrieved from [Link]
-
MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]
- Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub.
- Smith, M. K., & Jones, A. B. (Eds.). (2012). Design and Analysis of Clinical Pharmacology Studies. InTech.
- Li, P., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry.
- Dell, R. B., et al. (2023). Designing an In Vivo Preclinical Research Study.
- Kumar, S., & Singh, N. (2023). Advancements in small molecule drug design: A structural perspective. Medicine in Drug Discovery.
- Liu, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.
- de Wildt, S. N., et al. (2017). How to optimise drug study design: pharmacokinetics and pharmacodynamics studies introduced to paediatricians.
- Le, J., & Meanwell, N. A. (2025). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry.
- Jain, A., et al. (2015). Drug Design and its Novel Approaches. Journal of Pharmaceutical Sciences & Research.
- Pang, L. H., et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online.
-
PubChem. (n.d.). 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one. Retrieved from [Link]
- Donev, R. (Ed.). (2019). Research in the Field of Drug Design and Development. MDPI.
- Guchhait, S. K., & Chaudhary, P. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules.
- Narsimha, S., et al. (2023). Some of biologically active 1,4-benzoxazine derivatives.
-
Bouyahyaoui, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][7]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules.
- Wang, Y., et al. (2024). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry.
Sources
- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 5. Home | ARRIVE Guidelines [arriveguidelines.org]
- 6. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 7. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 9. mdpi.com [mdpi.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. parazapharma.com [parazapharma.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Pk/bio-distribution | MuriGenics [murigenics.com]
- 14. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 15. fda.gov [fda.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. scribd.com [scribd.com]
- 18. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 19. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
derivatization of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one for improved activity
An Application Guide for the Strategic Derivatization of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one to Enhance Biological Activity
Introduction: The 1,4-Benzoxazinone Scaffold as a Privileged Structure
The 2H-1,4-benzoxazin-3(4H)-one ring system is a foundational scaffold in medicinal chemistry, recognized for its versatile and significant biological activities.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4][5] The inherent bioactivity of the benzoxazinone skeleton, combined with its synthetic accessibility, makes it an attractive starting point for the development of novel therapeutic agents.[6][7] This guide focuses on a specific, promising starting material: This compound . The presence of a primary aromatic amine at the C6 position and a lactam nitrogen at the N4 position provides two key reactive sites for strategic chemical modification.
The primary objective of this application note is to provide a comprehensive framework for the derivatization of this core molecule. We will explore rational design strategies aimed at modulating its physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and metabolic stability—to enhance its biological efficacy and selectivity. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis for derivatization choices and detailed, actionable protocols for their synthesis and evaluation.
Part 1: Rationale for Derivatization - Targeting Key Functional Groups
The structure of this compound offers three primary sites for modification. Our strategy will focus on the two most synthetically accessible and impactful locations: the 6-amino group and the 4-position lactam nitrogen.
-
The 6-Amino Group: This primary aromatic amine is a versatile chemical handle. Modifications here can profoundly impact the molecule's interaction with biological targets.
-
Rationale for Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide can introduce a wide variety of substituents. This strategy is effective for exploring the steric and electronic requirements of a binding pocket. Amides and sulfonamides can also act as hydrogen bond donors and acceptors, potentially forming new, stabilizing interactions with a target protein.
-
Rationale for Alkylation/Reductive Amination: Introducing alkyl groups can modulate lipophilicity and basicity. This is a classic strategy to improve cell permeability and alter the pharmacokinetic profile of a lead compound.
-
-
The 4-Position Lactam Nitrogen: The N-H bond of the lactam is amenable to substitution, which can influence the molecule's overall shape and metabolic stability.
-
Rationale for N-Alkylation: Adding alkyl or substituted alkyl groups at this position can increase lipophilicity and block potential sites of metabolic oxidation. This modification can also introduce new functionalities, such as acidic or basic groups, to improve solubility or target specific cellular compartments.
-
The following diagram illustrates the key derivatization points on the core scaffold.
Caption: Key sites for derivatization on the core scaffold.
Part 2: Experimental Protocols and Methodologies
The following protocols are designed to be robust and adaptable. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Starting materials and reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 1: Acylation of the 6-Amino Group
This protocol describes the synthesis of 6-acetamido-8-methyl-2H-1,4-benzoxazin-3(4H)-one as a representative example. The same general procedure can be applied using various acyl chlorides or anhydrides.
Objective: To convert the primary amine into a more complex amide to explore structure-activity relationships.
Materials:
-
This compound
-
Acetyl chloride (or acetic anhydride)
-
Pyridine (or another non-nucleophilic base like triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. Ensure the temperature remains at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure amide derivative.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Table 1: Reagent Variations for Acylation
| Reagent (1.1 eq) | Target Functional Group | Expected Property Change |
|---|---|---|
| Benzoyl chloride | Aromatic Amide | Increased lipophilicity, potential for π-stacking |
| Cyclopropanecarbonyl chloride | Cyclopropyl Amide | Introduction of a strained ring, metabolic stability |
| Methanesulfonyl chloride | Sulfonamide | Strong H-bond acceptor, increased polarity |
Protocol 2: N-Alkylation of the Lactam Nitrogen (Position 4)
This protocol details the alkylation of the lactam nitrogen using a suitable alkyl halide.
Objective: To increase lipophilicity and block a potential site of metabolism.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Step-by-Step Procedure:
-
Dissolution: Dissolve the starting material (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkyl Halide Addition: Cool the solution back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to stir at room temperature overnight, or until completion as indicated by TLC.
-
Quenching: Cool the reaction to 0 °C and slowly quench by adding saturated NH₄Cl solution.
-
Extraction: Extract the mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
-
Characterization: Verify the structure using NMR and HRMS.
The following workflow diagram outlines the general process from synthesis to biological evaluation.
Caption: General workflow from synthesis to activity analysis.
Part 3: Characterization and Biological Evaluation
Structural Validation: It is imperative to confirm the identity and purity of each synthesized derivative.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming that the modification occurred at the intended position. For example, in the acylation of the 6-amino group, one would expect to see the disappearance of the -NH₂ proton signals and the appearance of a new amide N-H signal.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the new molecule.
Biological Assays: The choice of biological assay will depend on the therapeutic target of interest. The 1,4-benzoxazinone scaffold has shown promise in several areas:
-
Anticancer Activity: Derivatives can be screened against a panel of cancer cell lines (e.g., HeLa, HepG2, MCF-7) using assays like the MTT or SRB assay to determine their cytotoxic effects (IC₅₀ values).[2][8]
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) of the compounds can be determined against various bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains.[9]
-
Enzyme Inhibition: If a specific enzyme is targeted (e.g., a kinase, protease, or α-glucosidase), in vitro inhibition assays should be performed to quantify the compound's potency (IC₅₀ or Kᵢ).[4]
The results from these assays will allow for the development of a Structure-Activity Relationship (SAR) profile, guiding the next round of rational design and synthesis.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for medicinal chemistry campaigns. The protocols and strategies outlined in this guide provide a robust framework for creating a diverse library of novel derivatives. By systematically modifying the 6-amino and 4-lactam positions, researchers can fine-tune the physicochemical and pharmacological properties of the parent molecule, leading to the discovery of new compounds with improved potency, selectivity, and drug-like characteristics. Future work could involve more complex derivatizations, such as multi-step syntheses to install pharmacophores or the use of computational modeling to guide the design of next-generation analogs.
References
- Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2004). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Phytochemistry Reviews, 3(1-2), 135-146.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (2025). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones.
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,4-Benzoxazin-3-ones.
-
Saeed, A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][6][10]oxazin-4-ones as potent anticancer and antioxidant agents. Heliyon, 6(4), e03778.
- Bentham Science. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.
-
El-Malah, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[6][7]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3109.
- ResearchGate. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF.
- Rakké, J. W., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry, 155, 129-147.
- ResearchGate. (2025).
- Moraleda, I., et al. (2008). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 51(10), 2948-2959.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Formulation Strategies for 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
ABSTRACT This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one, a novel compound within the therapeutically significant benzoxazinone class. Due to its novelty, direct physicochemical data is limited. Therefore, this guide establishes a predictive profile based on structurally analogous compounds and outlines a systematic approach to pre-formulation studies and the development of advanced drug delivery systems. Protocols are provided for solid-state characterization and for the design of three key formulation strategies aimed at overcoming the predicted poor aqueous solubility: Nanosuspensions, Amorphous Solid Dispersions (ASDs), and Self-Emulsifying Drug Delivery Systems (SEDDS). The objective is to provide a robust, scientifically-grounded framework to accelerate the development of a bioavailable and stable dosage form for this promising molecule.
Introduction to the 1,4-Benzoxazin-3-one Scaffold
The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. These activities include anti-inflammatory, neuroprotective, antimicrobial, and anticancer properties. Notably, modifications to the benzoxazinone ring system have yielded potent β2-adrenoceptor agonists and inhibitors of key signaling pathways implicated in neuroinflammation. The target molecule, this compound, combines an amino group at the C6 position, known to be amenable to further derivatization, with a methyl group at the C8 position on the aromatic ring. This substitution pattern suggests potential for novel pharmacological activity, but also presents predictable challenges in formulation, primarily related to aqueous solubility.
Predicted Physicochemical Profile
A thorough pre-formulation assessment is the foundation of successful drug development.[1][2][3][4] For a novel molecule, this begins with predicting key physicochemical properties based on its structure. These predictions guide the experimental design for formulation.
Structural Analysis and Property Prediction
The structure of this compound features a rigid, fused ring system with both hydrogen bond donors (-NH2, -NH-) and acceptors (C=O, -O-). The addition of a methyl group (-CH3) to the aromatic ring is expected to increase the molecule's lipophilicity.[5] This increase in lipophilicity, coupled with the planar aromatic structure which can favor strong crystal lattice packing, strongly suggests that the compound will exhibit poor aqueous solubility, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[6]
Online prediction tools can provide initial estimates for these properties.[7][8][9][10][11]
| Property | Predicted Value | Rationale & Implication for Formulation |
| Molecular Formula | C₉H₁₀N₂O₂ | - |
| Molecular Weight | 178.19 g/mol | Low molecular weight is generally favorable for permeability. |
| Calculated logP | ~1.5 - 2.5 | Indicates moderate lipophilicity. A logP > 2 suggests that lipid-based formulations could be a viable strategy.[12] |
| Predicted Solubility | < 0.1 mg/mL | The hydrophobic methyl group and stable aromatic core likely lead to poor aqueous solubility, making solubility enhancement the primary formulation challenge.[6][13][14] |
| pKa (Basic) | ~3.0 - 4.0 (Aromatic Amine) | The amino group provides a basic handle. Solubility may be pH-dependent, increasing at low pH, but this may not be sufficient for absorption throughout the GI tract. |
| pKa (Acidic) | ~9.0 - 10.0 (Lactam NH) | The lactam proton is weakly acidic and unlikely to be relevant in a physiological pH range. |
Pre-formulation Studies Workflow
The initial experimental phase involves a systematic characterization of the Active Pharmaceutical Ingredient (API) to confirm the predicted properties and inform formulation strategy selection.[4]
Caption: Decision matrix for selecting a solubility enhancement strategy.
Nanosuspension Formulation by Wet Milling
Nanosizing is a robust strategy that increases the surface area of the drug, leading to a higher dissolution rate as described by the Noyes-Whitney equation. [15][16]Wet media milling is a scalable "top-down" approach suitable for crystalline, thermally stable compounds. [17][18][19] Protocol 4.1.1: Preparation and Optimization of a Nanosuspension
-
Objective: To produce a stable nanosuspension with a particle size below 500 nm.
-
Stabilizer Screening:
-
Prepare 2% (w/v) aqueous solutions of various stabilizers (e.g., Hydroxypropyl Methylcellulose (HPMC), Povidone K30, Poloxamer 188, Sodium Dodecyl Sulfate (SDS)).
-
Disperse the API (e.g., 5% w/v) in each stabilizer solution.
-
The goal is to identify stabilizers that effectively wet the API and prevent aggregation.
-
-
Wet Milling Procedure:
-
Prepare a slurry of the API (e.g., 5-10% w/v) in the selected aqueous stabilizer solution.
-
Add the slurry to a laboratory-scale bead mill charged with yttria-stabilized zirconium oxide (YTZ) grinding media (e.g., 0.5 mm diameter).
-
Mill at a high speed (e.g., 2000 rpm) for 2-8 hours, maintaining the temperature below 25 °C using a cooling jacket.
-
Withdraw samples at regular intervals (e.g., every hour) to monitor particle size reduction.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target is a mean particle size (Z-average) < 500 nm and a PDI < 0.3.
-
Zeta Potential: Measure to assess the stability of the colloid. A value of |±30 mV| is generally desired for electrostatic stabilization.
-
Crystallinity: After milling, separate the solid particles by centrifugation, dry them, and analyze using XRPD and DSC to ensure the API has not undergone amorphization.
-
Amorphous Solid Dispersion (ASD) by Spray Drying
ASDs enhance solubility by converting the crystalline API into a high-energy amorphous form, dispersed within a polymer matrix. [14][15]Spray drying is a scalable method ideal for thermally stable compounds soluble in organic solvents. [20][21][22][23][24] Protocol 4.2.1: Preparation of an ASD
-
Objective: To produce a stable, amorphous solid dispersion with enhanced dissolution.
-
Excipient & Solvent Selection:
-
Assess the solubility of the API and a polymer carrier (e.g., HPMC-AS, PVP VA64, Soluplus®) in various volatile organic solvents (e.g., acetone, methanol, dichloromethane) or mixtures.
-
Select a solvent system that can dissolve both the API and the polymer at the desired ratio (e.g., 1:2 or 1:3 drug-to-polymer).
-
-
Spray Drying Procedure:
-
Prepare a feed solution by dissolving the API and polymer in the selected solvent system to a total solids concentration of 2-10% (w/v).
-
Set up the laboratory spray dryer with appropriate parameters:
-
Inlet Temperature: Typically 80-120 °C (high enough to evaporate the solvent but below the degradation temperature of the API).
-
Atomization Gas Flow: Adjust to achieve fine droplets.
-
Feed Pump Rate: Control to maintain a stable outlet temperature (e.g., 40-60 °C).
-
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, forming solid particles.
-
Collect the dried powder from the cyclone separator.
-
-
Characterization:
-
Amorphicity: Confirm the absence of crystalline peaks using XRPD. A broad halo should be observed.
-
Glass Transition Temperature (Tg): Use DSC to measure the Tg of the ASD. A single Tg indicates a homogeneous dispersion.
-
In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., pH 6.8 buffer) and compare the release profile to the unformulated crystalline API. A significant increase in the rate and extent of dissolution is expected.
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oil, surfactant, and sometimes a cosolvent, that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media. [25][26][27]This approach is particularly suitable for lipophilic drugs (LogP > 2), as it keeps the drug in a solubilized state in the GI tract. [12] Protocol 4.3.1: Development and Characterization of a SEDDS Formulation
-
Objective: To develop a stable SEDDS formulation that rapidly emulsifies into small droplets (<250 nm).
-
Excipient Screening:
-
Determine the solubility of the API in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosolvents (e.g., Transcutol HP, PEG 400).
-
Select the excipients that show the highest solubilizing capacity for the API.
-
-
Construction of Pseudoternary Phase Diagrams:
-
Select the best oil, surfactant, and cosolvent. Prepare mixtures of surfactant and cosolvent (S/CoS) at various ratios (e.g., 1:1, 2:1, 3:1).
-
For each S/CoS ratio, prepare a series of formulations by mixing the oil phase with the S/CoS phase at different weight ratios (from 9:1 to 1:9).
-
Evaluate the self-emulsification of each formulation by adding 100 µL to 200 mL of water with gentle stirring. Observe the spontaneity of emulsification and the clarity of the resulting emulsion.
-
Plot the results on a ternary diagram to identify the efficient self-emulsification region.
-
-
Formulation Optimization & Characterization:
-
Select promising formulations from the phase diagram and load them with the API.
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the globule size and PDI using DLS. The target is a mean droplet size < 250 nm. [28] 3. Emulsification Time: Measure the time taken for the formulation to form a homogeneous emulsion upon dilution. A time of < 1 minute is desirable.
-
Robustness to Dilution: Evaluate the stability of the emulsion upon further dilution with aqueous media to ensure it does not precipitate the drug.
-
References
-
Ascendia Pharma. (2021). FORMULATION FORUM - Nanosuspension Dosage Forms: Product Development & Scale Up. [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]
-
P, A., & et al. (2023). Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. ResearchGate. [Link]
-
Pilotech. (2025). Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications. [Link]
-
Singh, S., & et al. (2017). NOVEL TECHNOLOGY USED IN THE PREFORMULATION STUDY: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
-
Verma, S., & Rawat, A. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Chemaxon. (n.d.). Calculators & Predictors. [Link]
-
P, A., & et al. (2023). Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. PubMed. [Link]
-
Ardena. (2021). Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. [Link]
-
Patel, H. M., & et al. (2018). Formulation and Development of Nanosuspension as an Alternative Approach for Solubility and Dissolution Enhancement of Aceclofen. CORE. [Link]
-
Shakeel, F., & et al. (2017). Self-emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications. PubMed. [Link]
-
Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. [Link]
-
Pace Analytical. (n.d.). Pharmaceutical Preformulation Development. [Link]
-
Al-Adhami, M., & et al. (2024). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. [Link]
-
University of New Mexico. (2005). Principles of Drug Action 1, Spring 2005, Aromatics. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
-
Zhang, Y., & et al. (2021). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. MDPI. [Link]
-
IJARILE. (n.d.). PRE-FORMULATION STUDIES IN THE DEVELOPMENT OF NOVEL DRUG MOLECULES. [Link]
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. [Link]
-
Ascendia Pharma. (2021). Development and Scale Up Considerations for Nanosuspension Dosage Forms. [Link]
-
LibreTexts Chemistry. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]
-
Möschwitzer, J. P. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Gündoğdu, E., & et al. (2023). Formulation Strategies of Nanosuspensions for Various Administration Routes. MDPI. [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
-
Upperton Pharma Solutions. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. [Link]
-
Al-Suwayeh, S. A., & et al. (2023). Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. ACS Omega. [Link]
-
Singh, S., & et al. (2025). (PDF) NOVEL TECHNOLOGY USED IN THE PREFORMULATION STUDY: A REVIEW. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. [Link]
-
Crystal Pharmatech. (n.d.). Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying. [Link]
-
Shah, S. M., & Jain, A. S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]
-
Grizelj, R., & et al. (2018). Development and in vitro characterization of self-emulsifying drug delivery system (SEDDS) for oral opioid peptide delivery. Taylor & Francis Online. [Link]
-
S, P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). PharmTech. [Link]
-
Aragen Life Sciences. (n.d.). Case Study - A robust and scalable strategy to develop monodisperse Nanosuspension formulation for a poorly soluble drug substance. [Link]
-
Meyer, E. A., & et al. (2025). Interactions with Aromatic Rings in Chemical and Biological Recognition. ResearchGate. [Link]
-
S, P. (n.d.). Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. pacelabs.com [pacelabs.com]
- 3. ijariie.com [ijariie.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 8. chemaxon.com [chemaxon.com]
- 9. acdlabs.com [acdlabs.com]
- 10. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 11. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 14. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 15. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 16. Scalable Nanosuspension Formulation Strategy | Aragen [aragen.com]
- 17. FORMULATION FORUM - Nanosuspension Dosage Forms: Product Development & Scale Up [drug-dev.com]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. mdpi.com [mdpi.com]
- 20. Spray-dried Amorphous Solid Dispersions (ASD): Process, Carrier, and Applications [shpilotech.com]
- 21. ardena.com [ardena.com]
- 22. Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions | MDPI [mdpi.com]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 24. Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 25. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. sphinxsai.com [sphinxsai.com]
- 28. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one in DMSO
Welcome to the technical support guide for 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one. This document provides in-depth troubleshooting and optimization strategies for researchers and drug development professionals encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our guidance is founded on established principles of physical organic chemistry and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO at my desired concentration. What are the initial troubleshooting steps?
A1: Initial insolubility is a common challenge, particularly with complex heterocyclic compounds. The primary goal is to increase the kinetic energy of the system to overcome the compound's crystal lattice energy without causing chemical degradation.
Initial Recommended Actions:
-
Mechanical Agitation (Vortexing): Vigorous mixing is the first and simplest step. It increases the interaction between the solute and the solvent at the particle surface.
-
Gentle Heating: Warming the solution to 30-40°C can significantly enhance solubility.[1][2] Heat provides the energy needed for solvent molecules to break apart the solute's intermolecular forces. Crucially, confirm the thermal stability of your compound before extensive heating.
-
Sonication: Using an ultrasonic bath is a highly effective method.[2][3] The process of cavitation creates localized high-pressure and high-temperature gradients, which can break down solute aggregates and accelerate dissolution.[4] Many labs recommend short bursts of sonication (e.g., 5-10 minutes) to facilitate this process.[5][6]
-
Expert Insight: Often, a combination of these methods is most effective. For instance, intermittent vortexing while the sample is warming in a water bath, followed by a short sonication cycle, can resolve many basic solubility issues.
Q2: I've tried the initial steps, but the compound precipitates out of the DMSO stock upon cooling or standing. What does this indicate and what should I do next?
A2: This phenomenon suggests you have created a supersaturated solution, which is thermodynamically unstable. The compound's solubility limit in pure DMSO at ambient temperature is likely lower than your target concentration. Once a compound crystallizes from DMSO, it can be difficult to redissolve as it may form a more stable, lower-energy crystalline polymorph.[4]
Troubleshooting Supersaturation:
-
Re-evaluation of Concentration: The most straightforward solution is to prepare a more dilute stock solution. Low solubility is a known issue for many compounds in screening libraries, with a significant portion having aqueous solubilities below 10 µM.[7]
-
Utilize Anhydrous DMSO: DMSO is highly hygroscopic. Absorbed water can dramatically decrease the solubility of hydrophobic compounds.[1][3][4] Always use fresh, high-purity, anhydrous DMSO from a sealed bottle.
-
Consider Co-solvents: If a high concentration is essential, introducing a co-solvent may be the best path forward. A co-solvent modifies the polarity of the primary solvent to better match that of the solute.[8]
Q3: The structure of this compound contains a basic amino group. Can pH modification be used to improve solubility?
A3: Yes, this is an excellent chemical-based strategy. The primary amino group on the benzene ring is a basic center. By modifying the pH, you can protonate this group, creating a charged species that is often significantly more soluble in polar solvents like DMSO.
Mechanism of Action: The uncharged amino group (-NH₂) is relatively nonpolar. By adding a small amount of a suitable acid, it can be converted to its conjugate acid, the ammonium salt (-NH₃⁺). This ionic form has much stronger ion-dipole interactions with the highly polar DMSO solvent.[9] The solubility of compounds with amino groups can be highly dependent on pH.[10][11][12]
-
Practical Approach: Prepare a stock solution of a weak organic acid (e.g., 1 M acetic acid) in DMSO. Add this acidic DMSO solution dropwise to your compound suspension until it dissolves.
-
Critical Caution: Ensure that pH modification does not compromise the stability of your compound or interfere with downstream assays. The lactam ring in the benzoxazinone structure could be susceptible to hydrolysis under strongly acidic or basic conditions. Always run a stability control experiment (e.g., LC-MS analysis after 24 hours) on your pH-adjusted stock.
Q4: My DMSO stock is clear, but the compound crashes out when I dilute it into my aqueous cell culture medium or assay buffer. How can I prevent this precipitation?
A4: This is a very common issue known as "solvent-shift" precipitation. Your compound is soluble in the organic solvent (DMSO) but insoluble in the final aqueous environment.[5][13] The key is to manage the transition between the two solvent systems carefully.
Strategies to Prevent Precipitation:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform a serial dilution. First, dilute the stock into a smaller volume of media with vigorous mixing, and then add this intermediate dilution to the final volume.[13]
-
Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your assay (e.g., 0.5% vs. 0.1%) can help keep the compound in solution. However, you must verify the DMSO tolerance of your specific cell line or assay system, as concentrations are typically kept below 0.5% to avoid toxicity or off-target effects.[5][14]
-
Pre-warm the Aqueous Medium: Having the destination buffer or medium at 37°C can help maintain solubility during the dilution process.[13][14]
-
Use a Lower Concentration Stock: Preparing a more dilute initial stock in DMSO (e.g., 1 mM instead of 10 mM) means you will add a larger volume of it to your aqueous buffer. This can sometimes create a more favorable mixing environment and prevent localized high concentrations that trigger precipitation.[5]
Troubleshooting & Optimization Workflows
This section provides detailed protocols and visual guides to systematically address solubility issues.
Solubility Enhancement Strategy Flowchart
The following diagram outlines a logical progression for troubleshooting the solubility of this compound.
Caption: Troubleshooting workflow for enhancing compound solubility in DMSO.
Experimental Protocols
Protocol 1: Standard Dissolution Enhancement
This protocol details the systematic application of physical methods to improve solubility.
-
Preparation: Weigh the desired amount of this compound into a sterile glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to reach the target concentration. Use DMSO from a freshly opened bottle to minimize water content.[1][3]
-
Vortexing: Cap the vial tightly and vortex at maximum speed for 2-5 minutes.[5] Visually inspect for undissolved particles.
-
Warming: If solids remain, place the vial in a water bath or heat block set to 37°C for 10-15 minutes.[2][5] Periodically remove and vortex the sample.
-
Sonication: If the compound is still not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[3][5] Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.
-
Final Assessment: After sonication, allow the solution to cool to room temperature. A stable, clear solution indicates success. If precipitation occurs upon cooling, the concentration is too high for pure DMSO.
Protocol 2: pH-Modification for Enhanced Solubility
This protocol uses acidification to increase the polarity and solubility of the amino-containing compound.
-
Stock Preparation: Prepare a 0.1 M solution of a weak acid (e.g., acetic acid or HCl) in anhydrous DMSO.
-
Initial Suspension: Suspend the this compound powder in 95% of the final desired volume of pure anhydrous DMSO.
-
Titration: While vortexing, add the acidic DMSO stock solution dropwise (e.g., 1-2 µL at a time) to the compound suspension.
-
Observation: Continue adding the acidic DMSO and vortexing until all solid material has dissolved. Note the final volume added.
-
Stability Check (Mandatory): Store the resulting clear stock solution at room temperature for 24 hours. Analyze a small aliquot via LC-MS or a similar method to confirm that the parent compound has not degraded. Compare this to a control sample dissolved without acid (if possible) or to the initial solid.
Visualizing the Mechanism: pH Modification
The diagram below illustrates how protonating the basic amino group can enhance solubility.
Caption: Equilibrium of the amino group influencing compound polarity.
Data Summary Table
| Technique | Principle of Action | Advantages | Disadvantages / Risks |
| Vortexing | Increases surface area contact between solute and solvent. | Simple, fast, no risk of degradation. | May be insufficient for highly insoluble compounds. |
| Gentle Heating | Increases kinetic energy to overcome crystal lattice forces.[2] | Highly effective for many compounds. | Risk of thermal degradation for sensitive molecules. |
| Sonication | Cavitation breaks down particle aggregates and enhances dissolution.[3][4] | Very effective, especially for stubborn aggregates. | Can generate localized heat; potential for degradation. |
| Co-solvency | Modifies the overall polarity of the solvent system to better match the solute.[8] | Can achieve higher stable concentrations. | Requires screening; co-solvent may affect downstream assays. |
| pH Modification | Converts the basic amino group to a more soluble charged salt.[10][11] | Can produce a dramatic increase in solubility. | Risk of chemical instability (e.g., hydrolysis); pH change may interfere with biological assays. |
References
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]
-
Hansen, K. B., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(8), 965-973. [Link]
-
ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? ResearchGate. [Link]
-
GEUS. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. [Link]
-
Meyers, C. F., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1183-1187. [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]
-
gChem Global. (n.d.). DMSO. gChem Global. [Link]
-
Hedlund, D., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B, 125(21), 5576-5585. [Link]
-
ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? ResearchGate. [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]
-
ResearchGate. (2014). How to dissolve a poorly soluble drug? ResearchGate. [Link]
-
Varinska, L., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3196. [Link]
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Alhalaweh, A., et al. (2019). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 9(56), 32585-32594. [Link]
-
National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]
-
Realize Beauty. (2021). Amino Acids for pH Adjustment? Realize Beauty. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. [Link]
-
Reddit. (2025). Compund dilution in DMSO. Reddit. [Link]
-
ResearchGate. (2019). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]
-
Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH? Quora. [Link]
-
ResearchGate. (2025). What Ultrasonic Method Is Recommended for Dissolving Brequinar in DMSO? ResearchGate. [Link]
-
National Institutes of Health. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. National Institutes of Health. [Link]
-
Semantic Scholar. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Semantic Scholar. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and Screening of some benzoxazinone derivatives. IJPSR. [Link]
-
PubMed. (2014). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]
-
PubChem. (n.d.). 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one. PubChem. [Link]
-
PubChem. (n.d.). 6-amino-3-oxo-2H-benzoxazine. PubChem. [Link]
-
MDPI. (2022). DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. Molecules, 27(19), 6289. [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
Welcome to the technical support guide for the synthesis of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific synthetic pathway. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Introduction to the Synthetic Challenge
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. This molecule is a valuable scaffold in medicinal chemistry, often serving as a key intermediate in the development of novel therapeutics.[1][2][3][4] A common synthetic route involves the initial nitration of a substituted phenol, followed by reduction of the nitro group and subsequent cyclization to form the benzoxazinone ring. The final step is the reduction of a second nitro group to yield the desired amino functionality.
This guide will address potential pitfalls at each critical stage of a generalized synthetic pathway, offering solutions and preventative measures.
Generalized Synthetic Pathway:
A prevalent strategy for synthesizing the target compound can be visualized as follows:
Caption: Generalized synthetic workflow for this compound.
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis.
Stage 1: Synthesis of the Precursor, 2-Amino-4-methylphenol
Question: I am having trouble with the synthesis of the starting material, 2-amino-4-methylphenol. What are some common challenges and solutions?
Answer: The synthesis of 2-amino-4-methylphenol can indeed be challenging. A common route is the reduction of 4-methyl-2-nitrophenol.
-
Challenge: Incomplete Reduction. If you are observing a mixture of starting material and product, the reduction may be incomplete.
-
Solution: Ensure your reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) is fresh and used in the correct stoichiometric amount. Reaction times may need to be extended, and monitoring by Thin Layer Chromatography (TLC) is crucial. For catalytic hydrogenation, ensure the catalyst has not been poisoned and that there is adequate hydrogen pressure.
-
-
Challenge: Product Oxidation. 2-Aminophenols are susceptible to oxidation, which can lead to dark-colored, impure products.[5]
-
Solution: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air. The use of antioxidants during work-up can also be beneficial. Purification should be carried out promptly after synthesis.
-
-
Challenge: Purification Difficulties. The polarity of 2-amino-4-methylphenol can make it challenging to isolate.
-
Solution: Column chromatography on silica gel is a common purification method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Recrystallization from a suitable solvent system can also be employed to obtain a pure product.
-
Stage 2: Acylation and Cyclization to form the Benzoxazinone Ring
Question: My cyclization reaction with chloroacetyl chloride is giving a low yield. What could be the issue?
Answer: The reaction of an aminophenol with chloroacetyl chloride to form the benzoxazinone ring is a critical step that can be influenced by several factors.[6][7]
-
Challenge: Competing N-acylation and O-acylation. The aminophenol has two nucleophilic sites: the amino group and the hydroxyl group. While N-acylation is generally favored, O-acylation can occur as a side reaction, leading to undesired byproducts.
-
Solution: The choice of base and reaction temperature is critical. A mild, non-nucleophilic base is often preferred to deprotonate the phenol, facilitating the subsequent intramolecular cyclization. Running the reaction at a low temperature during the addition of chloroacetyl chloride can help to control the initial acylation step.
-
-
Challenge: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use of a dry solvent is also essential.
-
-
Challenge: Inefficient Cyclization. The intramolecular Williamson ether synthesis that forms the oxazine ring can be slow or incomplete.
-
Solution: A suitable base is required to deprotonate the phenolic hydroxyl group of the N-acylated intermediate. The choice of solvent can also influence the reaction rate; polar aprotic solvents are often effective. Heating the reaction mixture after the initial acylation can promote cyclization.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous polar aprotic (e.g., Toluene, DMF) | Solubilizes reactants and facilitates the reaction. |
| Base | Mild, non-nucleophilic (e.g., Triethylamine, K₂CO₃) | Promotes deprotonation without competing in nucleophilic attack. |
| Temperature | Initial acylation at 0-5°C, followed by heating for cyclization. | Controls the initial reaction rate and then provides energy for ring closure. |
Stage 3: Reduction of the Nitro Group to the Amine
Question: I am struggling with the final reduction step to get the 6-amino product. What are the best practices?
Answer: The reduction of an aromatic nitro group to an amine is a well-established transformation, but challenges can still arise.
-
Challenge: Incomplete Reduction. Similar to the first reduction, an incomplete reaction will result in a mixture of the nitro and amino compounds.
-
Solution: Ensure the reducing agent is active and used in sufficient quantity. For catalytic hydrogenation, ensure the catalyst is not poisoned and the reaction is run for an adequate amount of time under appropriate hydrogen pressure.
-
-
Challenge: Side Reactions. Some reducing agents can be harsh and may lead to the reduction of other functional groups or cleavage of the benzoxazinone ring.
-
Solution: Milder reducing agents are often preferred. Catalytic hydrogenation (H₂/Pd-C) is a clean and effective method. Chemical reductions with reagents like iron powder in acetic acid or sodium dithionite can also be used, but reaction conditions should be carefully controlled.
-
-
Challenge: Product Isolation and Purity. The final product, being an amine, can be basic and may require specific work-up procedures.
-
Solution: After the reaction is complete, the product may need to be extracted into an organic solvent from a basic aqueous solution. Purification by column chromatography or recrystallization is often necessary to obtain a high-purity product.
-
Sources
- 1. Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 3. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 5. CAS 95-84-1: 2-Amino-4-methylphenol | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
optimizing reaction conditions for 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one synthesis
Technical Support Center: Synthesis of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and answering frequently asked questions. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.
The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The successful and reproducible synthesis of derivatives like this compound is therefore a critical step in many drug discovery programs.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most common and reliable route to N-unsubstituted 1,4-benzoxazin-3-ones involves the cyclization of an N-(chloroacetyl)-2-aminophenol intermediate. For the target molecule, this compound, a multi-step synthesis is typically required, starting from a commercially available or synthesized substituted aminophenol.
A logical and robust synthetic strategy proceeds as follows:
-
Nitration and Protection: Starting from 2-amino-3-methylphenol, a selective nitration is performed, followed by protection of the amine to prevent side reactions.
-
Acylation: The phenolic hydroxyl group is then acylated using chloroacetyl chloride. This is a critical step where reaction conditions must be carefully controlled.
-
Intramolecular Cyclization: The N-(chloroacetyl) intermediate undergoes an intramolecular Williamson ether synthesis (an O-alkylation) upon treatment with a suitable base to form the benzoxazinone ring.
-
Deprotection and Reduction: The protecting group is removed, and the nitro group is subsequently reduced to the target primary amine.
Below is a diagram illustrating this general workflow.
Caption: General synthetic workflow for this compound.
Section 2: Standard Laboratory Protocol (Starting from 2-amino-3-methyl-5-nitrophenol)
This protocol provides a robust starting point for optimization. It focuses on the critical chloroacetylation and cyclization steps.
Step A: Synthesis of 2-(chloroacetamido)-3-methyl-5-nitrophenol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-amino-3-methyl-5-nitrophenol (10.0 g, 59.5 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add sodium bicarbonate (15.0 g, 178.5 mmol) to the mixture. The use of a mild inorganic base like NaHCO₃ is crucial to neutralize the HCl byproduct without promoting premature cyclization or hydrolysis.[3]
-
Acylation: Add a solution of chloroacetyl chloride (6.0 mL, 71.4 mmol) in 20 mL of DCM dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The starting material should be consumed, and a new, less polar spot should appear.
-
Workup: Quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.
Step B: Synthesis of 8-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
-
Reaction Setup: Dissolve the crude intermediate from Step A in 150 mL of dimethylformamide (DMF). Add potassium carbonate (K₂CO₃) (12.3 g, 89.2 mmol). K₂CO₃ is a common and effective base for this intramolecular cyclization.[3]
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. The elevated temperature is necessary to facilitate the intramolecular nucleophilic substitution.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature and pour it into 500 mL of ice-cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual DMF and inorganic salts, and dry in a vacuum oven. The crude product can be recrystallized from ethanol or methanol to improve purity.[3]
Step C: Synthesis of this compound
-
Reduction: The final step involves the reduction of the nitro group. Common methods include catalytic hydrogenation (H₂, Pd/C) in ethanol or methanol, or chemical reduction using reagents like tin(II) chloride (SnCl₂) in ethyl acetate or ethanol. Catalytic hydrogenation is often cleaner, but SnCl₂ is a robust laboratory alternative.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Caption: A decision-tree workflow for troubleshooting low-yield cyclization reactions.
Q: My cyclization reaction (Step B) is not working. TLC shows only the starting N-(chloroacetyl) intermediate. What should I do?
A: This indicates that the conditions are not sufficient to promote the intramolecular Williamson ether synthesis.
-
Cause & Rationale: The base may be too weak or not fully deprotonating the phenolic hydroxyl group, which is the nucleophile in this step. Alternatively, the energy barrier for the reaction (activation energy) is not being overcome at the current temperature.
-
Solutions:
-
Verify Base Activity: Ensure your potassium carbonate is anhydrous. Grinding it into a fine powder before addition can increase its surface area and reactivity.
-
Increase Temperature: Gradually increase the reaction temperature to 80-90 °C. Monitor carefully by TLC, as higher temperatures can also lead to degradation.
-
Consider a Stronger Base: If increasing temperature is ineffective, a stronger base like sodium hydride (NaH) can be used. However, exercise caution as NaH is highly reactive and must be handled under anhydrous conditions.
-
Q: After the workup of the cyclization step, I obtained a low yield of a product that seems to be the hydrolyzed, ring-opened version of my target. Why did this happen?
A: The formation of a ring-opened product, 2-((2-hydroxy-3-methyl-5-nitrophenyl)amino)acetic acid, is a known issue in benzoxazinone synthesis, often caused by the presence of water.[4]
-
Cause & Rationale: The lactam (cyclic amide) bond in the benzoxazinone ring is susceptible to nucleophilic attack by water or hydroxide ions, especially at elevated temperatures. This hydrolyzes the ring.
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. DMF, in particular, should be of high quality and stored over molecular sieves.
-
Workup Procedure: Perform the aqueous workup using ice-cold water and minimize the time the product is in contact with the aqueous phase.
-
Base Selection: While K₂CO₃ is generally safe, using an excessively strong or nucleophilic base can also promote ring opening. Stick to non-nucleophilic inorganic bases.
-
Q: The final reduction step (Step C) is giving me a complex mixture of products and a low yield of the desired amine. What are the potential pitfalls?
A: Reduction of an aromatic nitro group in a complex molecule can sometimes be challenging.
-
Cause & Rationale (for Catalytic Hydrogenation): The catalyst (Pd/C) may be poisoned by residual impurities (like sulfur or halide ions) from previous steps. Alternatively, over-reduction or side reactions on the benzoxazinone ring can occur under harsh conditions.
-
Cause & Rationale (for SnCl₂ Reduction): The workup for tin-based reductions can be problematic. Tin salts can form emulsions or complexes with the product, making isolation difficult. The reaction is also highly acidic, which could potentially affect the stability of the benzoxazinone ring.
-
Solutions:
-
Purify the Nitro-Intermediate: Ensure the 8-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one is highly pure before attempting the reduction. Recrystallization is highly recommended.
-
Optimize Hydrogenation: Use a fresh, high-quality catalyst. Run the reaction at a moderate hydrogen pressure (e.g., 50 psi) and room temperature. Monitor carefully and stop the reaction as soon as the starting material is consumed.
-
Optimize SnCl₂ Reduction: After the reaction, carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. The resulting tin hydroxides can be filtered off (sometimes with the aid of Celite). The product can then be extracted into an organic solvent like ethyl acetate.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for optimizing the overall yield? A1: The two most critical stages are the cyclization (Step B) and the reduction (Step C). For cyclization, the key parameters are the choice of base, solvent purity (anhydrous), and temperature. For the reduction, it is the purity of the substrate and the choice of reducing agent/catalyst. A systematic optimization using a Design of Experiments (DoE) approach can be highly effective.
Q2: How do I choose the best solvent for the cyclization reaction? A2: The ideal solvent should be polar aprotic to dissolve the ionic intermediates, have a sufficiently high boiling point to allow for heating, and be inert to the reaction conditions. DMF is a common choice.[3] Other options include DMSO, NMP, and acetonitrile. The optimal choice may depend on the specific solubility of your intermediate. Lower yields in some solvents might indicate poor solubility of the deprotonated intermediate.[1]
Q3: Are there alternative routes to synthesize this compound? A3: Yes, several other strategies exist for constructing the benzoxazinone core.[5] For instance, palladium- or copper-catalyzed carbonylation reactions of N-(o-bromoaryl)amides can be employed.[6] Another approach involves the reaction of 2-aminophenols with α-keto acids.[5] However, for the specific substitution pattern of the target molecule, the intramolecular cyclization route described here is often the most practical and scalable.
Q4: My product is difficult to purify by recrystallization. What other methods can I use? A4: If recrystallization fails to yield a pure product, column chromatography is the next logical step. A silica gel column using a gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity, can effectively separate the target compound from less polar impurities or more polar byproducts.
Section 5: Data Summary & Optimization Parameters
The table below summarizes key parameters and their expected impact on the critical cyclization step. This should serve as a guide for your optimization experiments.
| Parameter | Common Range/Options | Rationale & Potential Impact on Yield/Purity |
| Solvent | DMF, Acetonitrile, DMSO | High Impact. Must dissolve the intermediate and base. Anhydrous conditions are critical to prevent hydrolysis. DMF is a good starting point. |
| Base | K₂CO₃, Cs₂CO₃, NaH | High Impact. Must be strong enough to deprotonate the phenol but preferably non-nucleophilic. Cs₂CO₃ is often milder and more effective than K₂CO₃. NaH is very effective but requires strict anhydrous technique. |
| Temperature | Room Temp to 100 °C | Medium Impact. Higher temperatures increase reaction rate but also risk degradation and side reactions. Optimal temperature balances rate and purity. Start around 60-70 °C. |
| Concentration | 0.1 M to 0.5 M | Medium Impact. Higher concentrations can lead to intermolecular side reactions. The reaction should be dilute enough to favor intramolecular cyclization. |
| Reaction Time | 2 to 24 hours | Low Impact (if monitored). Reaction should be monitored by TLC and stopped upon completion. Prolonged heating after completion can lead to product degradation. |
References
-
He, L., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. Available at: [Link]
-
Reddy, T. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]
-
National Center for Biotechnology Information (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of Benzoxazinones. organic-chemistry.org. Available at: [Link]
-
Yulita, M., et al. (2019). (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. SciTePress. Available at: [Link]
-
Varela, C., et al. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules. Available at: [Link]
-
El-Sayed, M. A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][6]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules. Available at: [Link]
-
Wang, X., et al. (2018). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications. Available at: [Link]
-
Soliman, M. H., et al. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Available at: [Link]
-
Cheng, M., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β 2 -adrenoceptor agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Patel, H., et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][3][5]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazinone synthesis [organic-chemistry.org]
Technical Support Guide: Troubleshooting and Reducing Cytotoxicity of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the in vitro cytotoxicity of the novel compound 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one. The 1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities, from anticancer to neuroprotective effects.[1][2][3] However, unexpected or off-target cytotoxicity can present a significant obstacle during early-stage development.
This document is designed to provide a logical, step-by-step framework for identifying the source of cytotoxicity and implementing rational strategies to mitigate it, ensuring the generation of reliable and reproducible data.
Part 1: Frequently Asked Questions (FAQs) — First-Line Troubleshooting
This section addresses the most common and readily solvable issues encountered during in vitro cell culture experiments with novel compounds.
Q1: I'm observing significant cell death even at low concentrations of my compound. What is the most immediate factor I should investigate?
A1: The first and most critical parameter to verify is the final concentration of your solvent vehicle, which is typically dimethyl sulfoxide (DMSO). While an effective solvent, DMSO is cytotoxic to most cell lines at concentrations above 0.5% (v/v). Many researchers underestimate the cumulative effect of serial dilutions on the final solvent concentration.
-
Causality: DMSO disrupts cell membrane integrity, leading to necrosis at higher concentrations. This can mask the true dose-response of your compound, leading to false-positive cytotoxicity readings.
-
Troubleshooting Action:
-
Recalculate the final DMSO concentration in all your experimental wells, including your vehicle control.
-
Ensure the final concentration never exceeds 0.5%. A best practice is to maintain it at or below 0.1%.[4]
-
Your vehicle control (cells + medium + DMSO) should show viability comparable to your untreated control (cells + medium only). If it doesn't, solvent toxicity is the likely culprit.
-
Q2: My results are inconsistent, and I sometimes see what looks like fine particles or crystals in the wells after adding the compound. Could this be related to cytotoxicity?
A2: Absolutely. What you are observing is likely compound precipitation due to poor solubility in the aqueous culture medium. This is a very common issue.
-
Causality: Compound aggregates or crystals are not bioavailable in the same way as solubilized molecules and can induce cytotoxicity through physical stress on the cells or by creating highly concentrated localized "hot spots" of the drug.[5][6] This can lead to highly variable results.
-
Troubleshooting Action:
-
Visual Confirmation: Before adding to cells, prepare your highest concentration of the compound in the final cell culture medium and incubate under the same conditions (37°C, 5% CO2). Inspect for precipitation over several hours using a microscope.
-
Solubility Assessment: Formally determine the solubility limit of your compound in your specific culture medium.
-
Mitigation: If solubility is an issue, consider using a lower top concentration, pre-warming the media before adding the compound, or exploring the use of non-toxic solubilizing agents (excipients), though this adds another variable to your experiment.
-
Q3: How significantly does the concentration of fetal bovine serum (FBS/FCS) in my media affect the observed cytotoxicity of my compound?
A3: The impact of serum concentration is profound and often underestimated. Serum proteins can bind to small molecules, effectively sequestering them and reducing their free concentration available to interact with cells.
-
Causality: High serum concentrations (e.g., 10% FBS) can bind a significant fraction of the compound, thereby "masking" its true cytotoxic potential and shifting the IC50 value.[7] Conversely, experiments in low-serum or serum-free media may show exaggerated cytotoxicity because a higher fraction of the compound is free and active.[7] This is a critical variable when comparing data across different studies or cell lines.
-
Troubleshooting Action:
-
Standardize Serum Concentration: Maintain a consistent, documented serum concentration for all related experiments.
-
Test Serum Dependence: If you suspect serum interaction, perform a parallel dose-response experiment comparing media with different serum levels (e.g., 10% vs. 5% vs. 2%). A significant shift in the IC50 curve would confirm a strong interaction.
-
Part 2: In-Depth Troubleshooting & Mechanistic Investigation
If first-line troubleshooting does not resolve the issue, a more systematic approach is required to understand the nature of the observed cytotoxicity.
Section 2.1: Systematic Evaluation of Experimental Parameters
A robust experimental design is crucial for differentiating inherent compound toxicity from artifactual effects. The following workflow provides a structured approach to optimizing your assay conditions.
Caption: Workflow for troubleshooting compound cytotoxicity.
Experimental Protocol 2.1.1: Dose-Response and Time-Course Analysis
Objective: To systematically determine the concentration (IC50) and time-dependency of cytotoxicity induced by this compound.
Methodology:
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a pre-determined optimal density (ensuring cells are in the logarithmic growth phase and do not exceed ~80-90% confluency by the experiment's end).[4]
-
Compound Preparation: Prepare a 2X stock solution of your compound series. A typical approach is a 10-point, 3-fold serial dilution in complete culture medium. Remember to prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Dosing: Once cells have adhered (typically 12-24 hours post-seeding), carefully remove half of the medium from each well and add an equal volume of the 2X compound stock solutions. This minimizes cell disturbance.
-
Incubation: Incubate separate plates for different time points (e.g., 24h, 48h, 72h).
-
Viability Assay: At each time point, perform a viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
Data Analysis: Normalize the data with the vehicle control representing 100% viability and a "cells killed" control (e.g., with 1% Triton™ X-100) representing 0% viability. Plot the dose-response curves for each time point and calculate the IC50 values.
| Time Point | IC50 (µM) | Slope of Curve | Max Inhibition (%) |
| 24 hours | |||
| 48 hours | |||
| 72 hours | |||
| Caption: Example table for summarizing dose-response and time-course data. |
Section 2.2: Investigating the Mechanism of Cytotoxicity
Understanding how your compound is affecting the cells can provide avenues for mitigation. For many aromatic compounds, the induction of oxidative stress is a primary mechanism of off-target toxicity.
Q4: How can I determine if the cytotoxicity of my benzoxazinone derivative is caused by oxidative stress?
A4: A straightforward and effective method is to perform an antioxidant "rescue" experiment. If the compound's toxicity is mediated by an overproduction of intracellular reactive oxygen species (ROS), co-treatment with an antioxidant should restore cell viability.[8] N-acetylcysteine (NAC) is an excellent choice as it is a precursor to glutathione, a major intracellular antioxidant.[9]
Sources
- 1. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANTIOXIDANTS REDUCE CONSEQUENCES OF RADIATION EXPOSURE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one experiments
A Senior Application Scientist's Guide to Experimental Success
Welcome to the technical support center for 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals. While this specific methylated derivative is a compound of emerging interest, robust troubleshooting frameworks can be established based on the well-documented chemistry and biological activities of the broader benzoxazinone class. This resource synthesizes data from close structural analogs and foundational organic chemistry principles to provide field-proven insights for your experiments.
Section 1: Compound Characteristics and Safe Handling
Understanding the fundamental properties and safety requirements of your compound is the bedrock of any successful experiment. The addition of the methyl group at the 8-position can subtly influence properties like solubility and crystal packing compared to its non-methylated parent.
Table 1: Physicochemical and Safety Profile
| Property | Value / Information | Source / Rationale |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂O₂ | Calculated from structure.[1] |
| Molecular Weight | 178.19 g/mol | Calculated from structure.[1] |
| Appearance | Likely a solid (e.g., powder, crystalline) | Based on related benzoxazinone structures.[2] |
| Storage Temperature | 2-8°C, protect from light and moisture | Recommended for the parent compound, 6-amino-2H-1,4-benzoxazin-3(4H)-one, to ensure stability.[2] |
| Hazard Classifications | Skin, eye, and respiratory irritant. Potential for acute oral toxicity. | Based on safety data for structural analogs like 8-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.[3][4] |
Frequently Asked Questions: Handling and Storage
Q1: What are the critical steps for storing this compound long-term to prevent degradation?
A1: The primary risks to the stability of this compound are oxidation and hydrolysis. The amino group is susceptible to oxidation, which can be accelerated by light and air. The lactam (amide) bond within the oxazine ring can be susceptible to hydrolysis, especially under non-neutral pH conditions and in the presence of moisture.
Best Practices:
-
Primary Storage: Store the solid compound in a tightly sealed, amber glass vial at 2-8°C.[2]
-
Inert Atmosphere: For maximum long-term stability, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Desiccation: Store the vial within a desiccator to minimize moisture exposure.
Q2: I need to make a stock solution. What is the recommended solvent and how should it be stored?
A2: Solubility is a critical parameter that must be determined empirically. However, based on related structures, DMSO is an excellent starting point for creating high-concentration stock solutions. For aqueous buffers used in biological assays, it is crucial to assess solubility and stability.
Protocol for Stock Solution Preparation:
-
Begin with a high-purity, anhydrous solvent like DMSO.
-
Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final assay medium.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Causality: Aliquoting prevents degradation of the entire stock from repeated temperature changes and potential water condensation upon opening.
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
A3: Given the hazard profile of related aminobenzoxazinones, you must assume the compound is a skin, eye, and respiratory irritant.[4]
-
Hand Protection: Wear nitrile gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard lab coat is required.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhaling dust particles.[3]
Section 2: Synthesis and Purification Troubleshooting
Many researchers may synthesize this derivative to explore structure-activity relationships. The synthesis of benzoxazinones often involves the cyclization of an N-acylated 2-aminophenol derivative.
Caption: A plausible synthetic workflow for the target compound.
Frequently Asked Questions: Synthesis
Q1: My cyclization step (Intermediate 1 to Intermediate 2) is failing or giving very low yield. What's wrong?
A1: This is a critical intramolecular Williamson ether synthesis (or related cyclization). Failure often points to issues with the base, solvent, or reaction conditions.
-
Base Strength: The phenolic proton must be deprotonated to initiate the nucleophilic attack. If a weak base like K₂CO₃ is insufficient, a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF, THF) is required.
-
Solvent Purity: The solvent must be anhydrous. Any water present will quench the strong base and inhibit the reaction. Use freshly distilled or commercially available anhydrous solvents.
-
Side Reactions: A potential side reaction is intermolecular dimerization. Running the reaction at high dilution can favor the intramolecular cyclization pathway.
Q2: The final reduction of the nitro group to the amine is producing multiple byproducts. How can I get a cleaner reaction?
A2: The reduction of an aromatic nitro group is generally robust, but issues can arise.
-
Incomplete Reduction: If using catalytic hydrogenation (e.g., Pd/C, H₂), ensure the catalyst is active and the system is properly flushed of air. Incomplete reactions can leave nitroso or hydroxylamine intermediates.
-
Over-reduction: While less common for this functional group, harsh conditions could potentially affect the lactam ring.
-
Alternative Reductants: If catalytic hydrogenation is problematic, consider metal-acid reductions like tin(II) chloride (SnCl₂) in HCl/Ethanol. This method is often very effective and clean for aromatic nitro groups.[5]
-
Workup: After reduction, the amine product is basic. Ensure the workup procedure involves a pH adjustment to neutralize the product for efficient extraction.
Section 3: Biological Assay Troubleshooting
Derivatives of 1,4-benzoxazin-3-one are widely investigated for various biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[6][7][8] A common starting point is to evaluate anti-inflammatory potential.
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol outlines a standard method to assess the ability of the compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to each well (final concentration of 1 µg/mL), except for the vehicle control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Compare NO levels in compound-treated wells to the LPS-only control.
Caption: Experimental workflow for the in vitro nitric oxide inhibition assay.
Frequently Asked Questions: Biological Assays
Q1: My compound is precipitating in the cell culture medium. What can I do?
A1: This is a classic solubility issue. The final concentration of DMSO (or other organic solvent) should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Check Solubility Limit: Perform a simple visual solubility test in your final assay medium before running the full experiment.
-
Use a Surfactant: In some cases, a small amount of a biocompatible surfactant like Tween® 80 can help maintain solubility, but this must be validated to ensure it doesn't interfere with the assay.
-
Lower the Dose: Your highest tested concentration may simply be above the compound's solubility limit in an aqueous environment. The most reliable solution is to work within the soluble range.
Q2: I'm seeing a dose-dependent decrease in nitric oxide, but also a decrease in cell viability. How do I distinguish true anti-inflammatory activity from cytotoxicity?
A2: This is a critical question of specificity. A compound that kills the cells will trivially result in lower NO production.
-
The Self-Validating System: Always run a parallel cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) using the exact same compound concentrations and incubation times.
-
Data Interpretation: True anti-inflammatory activity should be observed at non-cytotoxic concentrations. Plot both the NO inhibition curve and the cell viability curve on the same graph. The "therapeutic window" is the concentration range where you see significant NO inhibition without a significant drop in viability (e.g., >90% viability). If the curves overlap perfectly, the observed effect is likely due to toxicity.
Q3: My positive control (e.g., a known iNOS inhibitor) is working, but my test compound shows no activity. What are the likely reasons?
A3: This suggests the assay itself is running correctly. The issue lies with the compound or its mechanism.
-
Compound Stability: The compound may be unstable in the cell culture medium over the 24-hour incubation period. You can assess this by incubating the compound in medium, taking samples at different time points (0h, 6h, 24h), and analyzing them by HPLC to see if the parent peak disappears.
-
Mechanism of Action: The compound may not inhibit the iNOS pathway targeted in this assay. Benzoxazinones can have diverse biological targets.[7][9] It might be acting through a different anti-inflammatory pathway (e.g., inhibiting cytokine release or acting on the COX enzymes) which this assay would not detect.
-
Potency: The compound may be active, but at a much higher concentration than you tested.
References
-
Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. [Link]
-
Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. PubMed. [Link]
-
Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[6]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. [Link]
-
2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757. PubChem. [Link]
-
6-Chloro-2H-1,4-benzoxazin-3(4H)-one. PubMed Central. [Link]
-
Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]
-
Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]
-
6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683. PubChem. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]
-
Pharmacological Activities of Aminophenoxazinones. PubMed Central. [Link]
-
Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PubMed Central. [Link]
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health. [Link]
-
Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. MDPI. [Link]
-
6-amino-2,2,8-trimethyl-4H-1,4-benzoxazin-3-one | C11H14N2O2 | CID 82395960. PubChem. [Link]
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]
-
6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one | C9H10N2O2 | CID 138991524. PubChem. [Link]
-
Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. PubMed Central. [Link]
Sources
- 1. 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one | C9H10N2O2 | CID 138991524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-2H-1,4-benzoxazin-3(4H)-one 97 89976-75-0 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
Welcome to the technical support center for the purification of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and require robust purification strategies. As a Senior Application Scientist, I will provide not just protocols, but also the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification, a foundational understanding of the target molecule's properties is crucial. This compound is a heterocyclic compound with both an aromatic amine and a lactam functionality. These features govern its solubility, reactivity, and potential interactions with purification media.
-
Polarity: The presence of the amino group and the amide bond within the lactam ring imparts a degree of polarity to the molecule. This suggests that it will be soluble in polar organic solvents.
-
Basicity: The free amino group provides a basic handle that can be exploited for purification techniques such as acid-base extraction.
-
Potential for Hydrogen Bonding: The N-H bonds in the amino group and the lactam, as well as the carbonyl oxygen, can participate in hydrogen bonding, influencing its melting point and solubility in protic solvents.
II. Troubleshooting Common Purification Challenges
This section addresses specific issues that you may encounter during the purification of this compound.
Question 1: My crude product is a dark, oily residue after synthesis. How can I effectively isolate the solid product?
Answer:
An oily crude product often indicates the presence of polymeric impurities, residual high-boiling solvents (like DMF or pyridine, which are sometimes used in benzoxazinone synthesis), or byproducts from the cyclization step.[1] A multi-step approach is recommended:
Step 1: Initial Work-up and Extraction
-
Rationale: The goal is to remove inorganic salts and highly polar impurities.
-
Protocol:
-
Dissolve or suspend the oily residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
A dilute aqueous acid solution (e.g., 1 M HCl) to protonate and remove any basic impurities. Caution: Your target compound has a basic amino group and may partition into the aqueous layer. It is crucial to check both layers by TLC to ensure your product is not lost. If it is, this step should be skipped.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Step 2: Trituration
-
Rationale: This technique helps to induce crystallization of the desired compound from a viscous oil by washing with a solvent in which the product is sparingly soluble, but the impurities are soluble.
-
Protocol:
-
Add a small amount of a non-polar solvent (e.g., hexanes, diethyl ether, or a mixture of ethyl acetate/hexanes) to the concentrated residue.
-
Stir or sonicate the mixture. The desired product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with a small amount of the cold trituration solvent.
-
Question 2: I'm observing multiple spots on my TLC plate after initial work-up. What are the likely impurities and how can I remove them?
Answer:
The presence of multiple spots on TLC indicates a mixture of compounds. Based on common synthetic routes to benzoxazinones, which often involve the acylation of an aminophenol followed by cyclization, the likely impurities are:
-
Unreacted Starting Materials: Such as the corresponding aminophenol or the acylating agent.
-
Acyclic Intermediate: The acylated aminophenol that has not cyclized.
-
Byproducts: From side reactions, such as the formation of dimers or polymers.
A combination of purification techniques is often necessary to achieve high purity.
Purification Strategy: A Step-by-Step Workflow
Caption: A general workflow for the purification of this compound.
Detailed Protocols:
A. Column Chromatography
-
Rationale: This is the most versatile technique for separating compounds with different polarities.
-
Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be increased by adding methanol to the eluent system if the compound is highly retained on the column.
-
TLC Analysis for Eluent Selection: Before running the column, it is essential to determine the optimal eluent system using TLC. The ideal solvent system should give a retention factor (Rf) of ~0.3 for the desired product.
-
-
Step-by-Step Protocol:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Pack a glass column with the slurry.
-
Pre-elute the column with the initial eluent.
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample to obtain a dry, free-flowing powder.
-
Carefully load the dry sample onto the top of the packed column.
-
Begin eluting with the starting solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 50% ethyl acetate in hexanes) to elute the compounds from the column.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
B. Recrystallization
-
Rationale: This is an excellent technique for final purification to obtain a crystalline solid with high purity. The principle is based on the differential solubility of the compound and impurities in a hot versus a cold solvent.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Based on the properties of similar benzoxazinones, potential solvent systems include:
-
Methanol[2]
-
Ethanol
-
Isopropanol
-
Ethyl acetate/Hexane mixture
-
-
-
Step-by-Step Protocol:
-
Dissolve the impure solid in the minimum amount of the chosen solvent at its boiling point.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystals of the pure compound should form.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Question 3: My final product has a persistent yellow or brown color. How can I decolorize it?
Answer:
A persistent color may be due to highly conjugated impurities or oxidation products.
-
Activated Charcoal Treatment during Recrystallization:
-
Rationale: Activated charcoal has a high surface area and can adsorb colored impurities.
-
Protocol:
-
During the recrystallization process, after the compound has dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution.
-
Boil the solution for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.
-
Proceed with the cooling and crystallization steps as described above. Caution: Use of excess charcoal can lead to a loss of the desired product due to adsorption.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected melting point for pure this compound?
Q2: Which analytical techniques are recommended for assessing the purity of the final product?
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple eluent systems is a good sign of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA), is a common setup. The primary amino group can be detected by UV-Vis spectrophotometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are detectable.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q3: Are there any specific safety precautions I should take when handling this compound?
While specific toxicity data for this compound is not available, it is good laboratory practice to handle all chemicals with care. Benzoxazinone derivatives, in general, have a range of biological activities.[4][5][6] Therefore, it is recommended to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
IV. Quantitative Data Summary
Table 1: Suggested Solvent Systems for Chromatography and Recrystallization
| Technique | Solvent System | Rationale |
| Column Chromatography | Gradient of Ethyl Acetate in Hexanes | Good for separating compounds of moderate polarity. |
| Addition of Methanol to Ethyl Acetate/Hexanes | To elute more polar compounds. | |
| Recrystallization | Methanol or Ethanol | The polar nature of the target compound suggests solubility in alcohols. |
| Ethyl Acetate/Hexane | A polar/non-polar mixture can be fine-tuned for optimal recrystallization. |
V. Logical Relationships in Purification
The choice of purification strategy is dictated by the nature and quantity of impurities.
Caption: Decision tree for selecting a purification strategy based on the impurity profile.
This technical guide provides a comprehensive framework for the successful purification of this compound. By understanding the principles behind each technique and anticipating potential challenges, you can develop a robust and efficient purification workflow.
References
-
Khan, I., et al. (2015). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Available at: [Link]
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. Available at: [Link]
-
Abdollahi, S., & Shariat, M. (2005). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molbank, 2005(6), M448. Available at: [Link]
-
Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Organic Chemistry, 3(2), 1-22. Available at: [Link]
-
PubChem. (n.d.). 6-amino-2,2,8-trimethyl-4H-1,4-benzoxazin-3-one. Available at: [Link]
-
Axsyn. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one,8-amino-2-methyl-. Available at: [Link]
-
Pang, L., et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o699. Available at: [Link]
-
Fun, H.-K., et al. (2008). 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2218. Available at: [Link]
-
Bakhtin, S. A., et al. (2017). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[7][8]benzoxazines. Tetrahedron: Asymmetry, 28(8), 1035-1041. Available at: [Link]
-
Peddinti, R. K., & Kumar, P. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12781. Available at: [Link]
-
PubChem. (n.d.). 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one. Available at: [Link]
-
Bouyahya, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[7][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3051. Available at: [Link]
Sources
- 1. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2H-1,4-ベンゾオキサジン-3(4H)-オン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 6-Amino-2H-1,4-benzoxazin-3(4H)-one 97 89976-75-0 [sigmaaldrich.com]
- 4. jddtonline.info [jddtonline.info]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
stability issues of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one in solution
Introduction: Understanding the Stability of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
Welcome to the technical support center for this compound. This molecule, a member of the benzoxazinone class of heterocyclic compounds, holds significant interest for researchers in drug development due to its potential biological activities.[1] The integrity of any compound in solution is paramount for obtaining reproducible and reliable experimental data. While specific stability data for this particular substituted benzoxazinone is not extensively documented in public literature, its chemical structure provides critical insights into potential stability challenges.
This guide is designed to empower you, the researcher, to proactively address and troubleshoot stability issues. By understanding the molecule's inherent chemical liabilities, you can design robust experimental protocols, ensure the integrity of your results, and make informed decisions during your research and development process. We will explore the probable degradation pathways and provide a framework for you to empirically determine the stability of this compound under your specific experimental conditions.
Potential Degradation Pathways
The structure of this compound contains several functional groups that can be susceptible to degradation under common laboratory conditions. The primary pathways of concern are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The central 1,4-benzoxazin-3(4H)-one core contains a lactam (a cyclic amide) linkage. This ring is susceptible to cleavage via hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[2][3] This is often the most common degradation pathway for cyclic amide-containing structures in aqueous solutions.[4]
-
Oxidation: The 6-amino group, an aromatic amine, is electron-rich and can be a primary target for oxidation.[5] This can occur in the presence of dissolved atmospheric oxygen, trace metal ions, or oxidizing agents.[6] Oxidation of aminophenol-like structures can lead to the formation of colored quinone-imine species and subsequent polymerization products.[7][8]
-
Photodegradation: Aromatic amines are often sensitive to light, particularly in the UV spectrum.[9][10] Exposure to ambient laboratory light or specific light sources during an experiment can induce photochemical reactions, leading to the formation of various degradants.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning a yellow or brownish color. What is causing this?
A1: A change in color, particularly to yellow or brown, is a strong indicator of oxidative degradation.[11] The aromatic amine group on your molecule is likely being oxidized to form colored intermediates, such as quinone-imines.[7] This process can be accelerated by several factors:
-
Dissolved Oxygen: Solvents, especially aqueous buffers, contain dissolved oxygen that can act as an oxidizing agent.
-
pH: The rate of oxidation of aminophenol derivatives can be pH-dependent.[8]
-
Light Exposure: Light can catalyze the oxidation process.
-
Trace Metal Ions: Metal contaminants in buffers or from glassware can act as catalysts for oxidation.
Recommendation: Prepare solutions fresh using solvents that have been degassed by sparging with an inert gas (argon or nitrogen). Store stock solutions in amber vials under an inert atmosphere and minimize exposure to ambient light.
Q2: I am observing a decline in the biological activity of my compound in an experiment that runs for over 24 hours. Could this be a stability issue?
A2: Yes, a time-dependent loss of activity is a classic sign of compound instability in the experimental medium.[11] The two most probable causes are:
-
Hydrolytic Degradation: The lactam ring in the benzoxazinone structure is susceptible to hydrolysis in aqueous media, such as cell culture medium or assay buffers. This degradation is often pH and temperature-dependent.[12] The resulting ring-opened compound will have a different three-dimensional structure and is unlikely to retain the same biological activity.
-
Metabolic Inactivation: If you are working with cell-based assays or in vivo models, the compound may be metabolized by enzymes.
Recommendation: Perform a stability check of the compound in your specific experimental medium (without cells) under the exact experimental conditions (e.g., temperature, CO₂). Analyze samples at various time points (e.g., 0, 4, 8, 24, 48 hours) by HPLC or LC-MS to quantify the amount of parent compound remaining. This will allow you to determine the compound's half-life in your experimental setup.
Q3: My HPLC/LC-MS analysis shows a new peak appearing over time. How can I confirm it's a degradant?
A3: The appearance of a new peak, especially one that grows in area as the parent peak area decreases, strongly suggests it is a degradation product. To investigate this systematically, a forced degradation study is the industry-standard approach.[13][14][15] This involves intentionally exposing the compound to harsh conditions to generate potential degradants. By comparing the peaks formed under stress conditions to the new peak in your experimental sample, you can often identify the degradation pathway. See the troubleshooting guide below for a detailed protocol.
Q4: What is the best solvent to prepare and store stock solutions of this compound?
A4: For maximal stability, anhydrous, aprotic organic solvents are generally preferred for long-term storage of stock solutions.
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are less likely to participate in hydrolysis.
-
Use with Caution: Protic solvents like methanol or ethanol can participate in solvolysis reactions with susceptible functional groups over time.[2]
-
Avoid for Long-Term Storage: Aqueous buffers should be avoided for long-term storage unless stability has been explicitly confirmed.
Always use high-purity, anhydrous grade solvents and store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[16]
Troubleshooting Guide: Proactive Stability Assessment
Instead of reacting to inconsistent data, a proactive approach involves characterizing the stability of your compound early on. A forced degradation study is an essential tool for this purpose.[17]
Protocol 1: Forced Degradation Study Workflow
This study will help you identify the conditions under which your compound is unstable and generate potential degradation products for analytical method development.[18]
Methodology:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile (ACN).
-
Set Up Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~50 µg/mL.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.[13]
-
Thermal Degradation: Incubate a sample of the solution at 80°C. Also, place a sample of the solid compound in an 80°C oven.
-
Photolytic Degradation: Expose a solution sample to a photostability chamber with a combination of UV and visible light (as per ICH Q1B guidelines).
-
-
Control Samples: Maintain an untreated solution sample and a blank (solvent only) at 4°C, protected from light.
-
Time Points: Collect aliquots from each stress condition at T=0, 2, 8, and 24 hours. For base hydrolysis, which can be rapid, consider earlier time points (e.g., 15, 30, 60 minutes).
-
Sample Quenching:
-
For acid samples, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH) before analysis.
-
For base samples, neutralize with an equivalent amount of acid (e.g., 0.1 M HCl).
-
-
Analysis: Analyze all samples, including controls, using a suitable HPLC-UV or LC-MS method (see Protocol 2).
Data Interpretation Summary:
| Stress Condition | Likely Degradation Pathway | Expected Observation | Implication for Handling & Storage |
| Acid (0.1 M HCl) | Hydrolysis | Decrease in parent peak; appearance of more polar degradant(s). | Avoid acidic buffers and conditions. |
| Base (0.1 M NaOH) | Hydrolysis | Rapid decrease in parent peak; appearance of new peaks. | Avoid basic buffers (pH > 7.5). Be aware that some biological media are slightly basic. |
| Oxidation (H₂O₂) | Oxidation | Decrease in parent peak; appearance of multiple new peaks; possible color change. | Degas solvents; use amber vials; avoid trace metal contaminants. |
| Heat (80°C) | Thermal Degradation | Decrease in parent peak. | Store solutions at low temperatures (-20°C or -80°C). |
| Light (UV/Vis) | Photodegradation | Decrease in parent peak. | Protect solid compound and solutions from light at all times. |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent compound from all its potential degradation products, ensuring that the measurement of the parent compound is accurate and unaffected by impurities.[19][20][21]
Objective: To achieve baseline separation between the main peak (this compound) and any peaks generated during the forced degradation study.
Starting HPLC-UV Conditions:
| Parameter | Recommended Starting Condition | Rationale & Optimization Tips |
| Column | C18, 2.1 or 4.6 mm ID, 100-150 mm length, 2.7-5 µm particle size | The C18 stationary phase is a versatile starting point for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. Methanol can be tried as an alternative. |
| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min. | A broad gradient is essential to elute both polar degradants and the potentially less polar parent compound.[22] |
| Flow Rate | 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Adjust as needed based on column dimensions and pressure. |
| Column Temp. | 30 °C | Temperature control improves retention time reproducibility. |
| Detection (UV) | 254 nm, and scan with a Diode Array Detector (DAD) from 200-400 nm | 254 nm is a common wavelength for aromatic compounds. A DAD allows you to check for peak purity and find the optimal wavelength for all components. |
| Injection Vol. | 5 µL | Adjust based on compound concentration and detector sensitivity. |
Workflow for Method Development:
-
Inject a T=0 (unstressed) sample to determine the retention time of the parent compound.
-
Inject a mixture of all stressed samples (after quenching/neutralization). This "degradation cocktail" will show all generated impurities.
-
Evaluate the chromatogram for peak separation. If co-elution occurs, adjust the gradient slope (e.g., make it shallower), or try a different organic modifier (methanol) or pH.[23]
-
Once a suitable separation is achieved, this method can be used to reliably quantify the stability of this compound in your future experiments.
By following this structured approach, you will generate the necessary data to understand the stability profile of this compound, leading to more robust and reliable scientific outcomes.
References
-
Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
-
Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Electrochimica Acta, 48(12), 1637-1647. [Link]
-
Kocer, A., et al. (2019). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 14(8), e0221103. [Link]
-
Al-Suwaidan, I. A. (2016). Advances in the chemistry of β-lactam and its medicinal applications. Journal of Taibah University for Science, 10(6), 833-854. [Link]
-
Luminos. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminos Chemical. [Link]
-
Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(3). [Link]
-
Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
Noguchi, T., et al. (2010). Identification of an Activity Selector for the Nitroso‐Forming Activity in Bacterial Type‐III Copper Enzymes. Angewandte Chemie International Edition, 49(45), 8464-8468. [Link]
-
Sahoo, S. K., et al. (2018). A magnetically separable and recyclable g-C 3 N 4 /Fe 3 O 4 /porous ruthenium nanocatalyst for the photocatalytic degradation of water-soluble aromatic amines and azo dyes. New Journal of Chemistry, 42(15), 12513-12524. [Link]
-
Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1298-1301. [Link]
-
Daneshvar, N., et al. (2007). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Chinese Chemical Society, 54(4), 801-808. [Link]
-
Wesołowska, O., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 27(19), 6599. [Link]
-
Helbling, C. A., et al. (2020). New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. Water Research, 185, 116240. [Link]
-
Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695. [Link]
-
Bose, A. K., et al. (2004). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. Tetrahedron Letters, 45(47), 8727-8729. [Link]
-
Sahu, S. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 9(1). [Link]
-
Bicknell, R., et al. (1985). The pH-dependence of class B and class C beta-lactamases. Biochemical Journal, 229(3), 747-752. [Link]
-
Library Search. (n.d.). Aminophenols - chemistry - Articles. [Link]
-
Tooke, C. L., et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 7, 621. [Link]
-
Ofiara, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(21), 6489. [Link]
-
Ghorpade, S., et al. (2018). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Beilstein Journal of Organic Chemistry, 14, 1419-1425. [Link]
-
de Oliveira, G. A. R., et al. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Journal of Hazardous Materials, 387, 122000. [Link]
-
Shuryak, I. (2011). Photochemistry of Aliphatic and Aromatic Amines. Radiation Research, 175(1), 1-20. [Link]
-
Bouyahya, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[13][24]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3097. [Link]
-
Fuentes, C., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. Scientific Reports, 8(1), 14983. [Link]
-
Kumar, V., & Kumar, S. (2013). Stability Indicating HPLC Method Development and Validation. International Journal of Science and Research, 2(4), 211-216. [Link]
-
Sravani, G., et al. (2016). Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. [Link]
-
Fuentes, C., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. Scientific Reports, 8(1), 14983. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
-
Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 22-31. [Link]
-
Senthil, S., et al. (2021). Troubleshooting Unstable Molecules in Chemical Space. Chemical Science, 12(16), 5566-5573. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(12), 16-29. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
Ofiara, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. [Link]
-
Liu, C., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 696. [Link]
-
Senthil, S., et al. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science, 12(16), 5566-5573. [Link]
-
Fuentes, C., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. Scientific Reports, 8(1), 14983. [Link]
-
Kiselev, V. G. (n.d.). Thermal decomposition and combustion of hybrid heterocyclic compounds. Zelinsky Institute of Organic Chemistry. [Link]
-
Patel, H., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research, 13(10), 1045-1056. [Link]
-
Liu, C., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate. [Link]
-
Bunce, R. A., et al. (2014). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 19(9), 13647-13672. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rua.ua.es [rua.ua.es]
- 6. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. onyxipca.com [onyxipca.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. scispace.com [scispace.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. ijtsrd.com [ijtsrd.com]
- 23. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 24. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
method refinement for consistent results with 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
A Guide to Consistent Experimental Outcomes
Welcome to the technical support guide for 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies. As a substituted benzoxazinone, this compound belongs to a class of heterocyclic molecules with significant interest in medicinal chemistry for their diverse biological activities.[1][2] Achieving reliable and reproducible results with this, or any small molecule, hinges on meticulous attention to its physicochemical properties and handling procedures.
This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to empower you with the scientific rationale needed to troubleshoot effectively and ensure the integrity of your results.
Part 1: Foundational Knowledge & Quality Control
Before initiating any experiment, the identity and purity of your compound must be unequivocally verified. Inconsistencies between batches are a primary source of experimental irreproducibility.
FAQ: Initial Compound Verification
Q: I've just received a new batch of this compound. How do I confirm its identity and purity?
A: Verification is a critical first step. We recommend a two-pronged approach using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
LC-MS Analysis: This technique confirms the molecular weight and assesses purity. For this compound (Molecular Formula: C9H10N2O2), the expected monoisotopic mass is approximately 178.07 g/mol . Your LC trace should show a single, sharp peak, indicating high purity.[3][4][5][6]
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the precise chemical structure. The spectra of heterocyclic compounds can be complex, but key resonances for the benzoxazinone core and the specific substitutions (amino and methyl groups) should be identifiable and match the expected structure.[7][8][9]
| Property | Expected Value / Observation | Technique |
| Molecular Weight | Expected [M+H]⁺ ≈ 179.08 m/z | LC-MS |
| Purity | >95% (ideally >98%) | LC (UV trace) |
| Structure | Match to predicted shifts and coupling | ¹H and ¹³C NMR |
| Appearance | Solid (likely crystalline powder) | Visual Inspection |
| Melting Point | Similar benzoxazinones melt >170°C[10] | Melting Point Apparatus |
Q: What are the primary stability concerns for this compound?
A: The this compound structure contains features that require careful handling:
-
Amino Group: The aromatic amine is susceptible to oxidation, which can be accelerated by light and air.[11][12][13][14] This can lead to discoloration (e.g., turning from off-white to brown) and the formation of impurities.
-
Lactam Ring: The cyclic amide (lactam) within the benzoxazinone core can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH.
Recommended Storage Protocol
To mitigate degradation, store the solid compound at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) if possible. For long-term storage, -20°C is recommended.
Part 2: Solubilization and Solution Handling
Properly preparing stock and working solutions is paramount for accurate and consistent dosing in biological assays.
Workflow for Solution Preparation
Caption: Workflow for preparing and using compound solutions.
Troubleshooting Guide: Solubility and Dosing
Q: My compound is precipitating when I add it to my cell culture media. What should I do?
A: This is a common issue when diluting a DMSO stock into an aqueous buffer or media. The dramatic decrease in solvent polarity causes hydrophobic compounds to fall out of solution.
Root Cause & Solution Table
| Potential Cause | Explanation | Recommended Action |
| Excessive Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations (>0.5%) can be toxic to cells.[15][16] | Primary Solution: Prepare a more concentrated DMSO stock solution so a smaller volume is needed for the final dilution. Always keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.[17] |
| "Shock" Precipitation | Adding the DMSO stock directly to the full volume of media can cause rapid, localized supersaturation and precipitation. | Stepwise Dilution: Perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 in media, vortex gently, and then add this intermediate solution to the final volume of media.[16] |
| Low Media Protein Content | Serum proteins (like albumin) in cell culture media can help stabilize small molecules and increase their apparent solubility. | If using serum-free media, consider adding purified Bovine Serum Albumin (BSA) to a final concentration of 0.1-0.5% to help maintain compound solubility. |
| Temperature Effects | Some compounds are less soluble at lower temperatures. | Ensure your assay medium is pre-warmed to 37°C before adding the compound.[18] If precipitation is still an issue, gentle warming and sonication of the stock solution prior to dilution may help, but be cautious of potential compound degradation.[17] |
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: For 1 mL of a 10 mM stock of this compound (MW ≈ 178.16 g/mol ), you will need 1.78 mg.
-
Weigh Compound: Carefully weigh the solid compound in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of sterile, anhydrous DMSO.
-
Dissolve: Vortex gently until the solid is completely dissolved. If needed, sonicate in a water bath for 5-10 minutes.[17]
-
Aliquot and Store: Aliquot into single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[17]
Part 3: Addressing Inconsistent Results in Biological Assays
Variability in assay results can be frustrating. A systematic approach to troubleshooting is key to identifying the source of the problem.
Logical Flow for Troubleshooting Assay Inconsistency
Caption: A logic diagram for troubleshooting inconsistent assay results.
FAQ: Advanced Troubleshooting
Q: My dose-response curve is not behaving as expected (e.g., it's flat or has a very shallow slope). What could be the issue?
A: This can stem from several factors related to the compound's interaction with the assay system.
-
Compound Degradation: Re-verify the purity of your stock solution via LC-MS. Degradation during storage or handling can reduce the concentration of the active compound.
-
Solubility Limit Reached: At higher concentrations, the compound may be precipitating in the assay well, meaning the actual concentration in solution is much lower than the nominal concentration. This will cause the dose-response curve to plateau.
-
Assay Interference: The compound itself might interfere with the assay's detection method. For example, some compounds can absorb light at the same wavelength as a fluorescent readout (quenching) or directly inhibit a reporter enzyme like luciferase. Run a control experiment with the highest concentration of your compound in a cell-free version of your assay to test for interference.
-
Biological Complexity: The compound may be subject to efflux by transporters in the cell membrane, preventing it from reaching its intracellular target.[19] Alternatively, it could be rapidly metabolized by the cells.
Q: I'm observing unexpected cytotoxicity at concentrations where I expect to see a specific pharmacological effect. How can I investigate this?
A: It is crucial to differentiate between specific, on-target effects and non-specific toxicity.
-
Run Parallel Cytotoxicity Assays: Use a simple viability assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion) in parallel with your functional assay. This will help you determine the concentration at which the compound begins to impact overall cell health.
-
Use a Negative Control Compound: If possible, test a structurally similar but biologically inactive analog. If the analog also shows toxicity, it suggests the cytotoxicity may be due to a general chemical property rather than a specific interaction with a biological target.
-
Consider the Vehicle: High concentrations of DMSO can be toxic. Ensure your vehicle control (media + same % DMSO) shows no toxicity.[15][20]
References
-
PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Sharaf El-Din, H. A., Hazzaa, A. A., & El-Dien, I. W. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Retrieved from [Link]
-
Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]
-
ChemEurope. (n.d.). o-Aminophenol: Industrial Applications and Safety Guidelines. Retrieved from [Link]
-
Bhacca, N. S., & Williams, D. H. (1964). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Retrieved from [Link]
-
Mervin, L. H., et al. (2015). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. Retrieved from [Link]
-
Bhardwaj, S. K., Dwivedi, K., & Agarwal, D. D. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/LCMS. ResearchGate. Retrieved from [Link]
-
ACS Publications. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Villagrasa, M., et al. (2018). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Geisler, K., et al. (2023). Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants. PubMed Central. Retrieved from [Link]
-
Al-Awadein, B., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol. Retrieved from [Link]
-
Kumar, S., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Retrieved from [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. Retrieved from [Link]
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link]
-
Atkinson, J., et al. (1974). Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. PubMed Central. Retrieved from [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. PubMed. Retrieved from [Link]
-
Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
NPTEL-NOC IITM. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]
-
Hanhineva, K., et al. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. ScienceDirect. Retrieved from [Link]
-
Moustafa, A. H. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Semantic Scholar. Retrieved from [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
-
SciTePress. (n.d.). (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. Retrieved from [Link]
-
Bhardwaj, S. K., Dwivedi, K., & Agarwal, D. D. (2015). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/LCMS. ResearchGate. Retrieved from [Link]
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. Retrieved from [Link]
-
Various Authors. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media? ResearchGate. Retrieved from [Link]
-
Al-Hourani, B. J. (2014). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. MDPI. Retrieved from [Link]
-
Cambier, V., Hance, T., & de Hoffmann, E. (n.d.). Structures of (a) benzoxazinone derivatives. ResearchGate. Retrieved from [Link]
-
MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. researchgate.net [researchgate.net]
- 10. 2H-1,4-苯并噁嗪-3(4H)-酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. o-Aminophenol: Industrial Applications and Safety Guidelines-Jinan Forever Import And Export Trading CO.,Ltd [foreverexport.com]
- 12. carlroth.com [carlroth.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. benchchem.com [benchchem.com]
- 18. emulatebio.com [emulatebio.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
identifying and minimizing byproducts in 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one synthesis
Technical Support Center: Synthesis of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and practical field experience. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to identify and minimize byproducts, thereby improving yield and purity.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each entry details the potential causes and provides a systematic approach to resolution.
Q1: My cyclization reaction to form the benzoxazinone ring is incomplete or has stalled. What are the likely causes?
A1: An incomplete intramolecular cyclization is a frequent issue, often stemming from insufficient activation of the precursor or degradation of starting materials. The most common route involves the cyclization of an N-substituted 2-aminophenol derivative, such as 2-amino-3-methylphenol with an activated acetic acid equivalent (e.g., chloroacetyl chloride).
Causality & Troubleshooting Steps:
-
Moisture and Air Sensitivity: The precursors, particularly aminophenols, can be susceptible to oxidation, which presents as a darkening of the reaction mixture. This oxidation can diminish the nucleophilicity of the amine and phenol groups.
-
Protocol: Ensure all solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Degas solvents prior to use.
-
-
Base Strength and Stoichiometry: The intramolecular Williamson ether synthesis (O-alkylation) to form the oxazine ring requires a suitable base to deprotonate the phenolic hydroxyl group. An inappropriate base or incorrect stoichiometry can lead to a stalled reaction.
-
Weak Base: Using a base that is too weak (e.g., NaHCO₃) may not sufficiently deprotonate the phenol.
-
Strong Base: An excessively strong base (e.g., NaH) might promote side reactions, including elimination or polymerization.
-
Protocol: Potassium carbonate (K₂CO₃) is often a good choice, providing a balance of reactivity.[1] Use at least 2.0 equivalents to neutralize the generated HCl and drive the reaction forward.
-
-
Thermal Degradation: While heating is necessary, excessive temperatures can lead to the decomposition of the N-chloroacetylated intermediate or the final product.
-
Protocol: Monitor the reaction temperature closely. A typical reflux in a solvent like DMF or acetone should be sufficient.[1] If TLC/LC-MS analysis shows the formation of multiple new, unidentified spots at higher temperatures, consider reducing the reaction temperature and extending the reaction time.
-
Q2: I'm observing a significant byproduct with a mass of [M+14] or [M-18] in my LC-MS analysis. How can I identify and minimize it?
A2: These mass shifts often point to specific, predictable side reactions: N-methylation ([M+14]) or dehydration/dimerization products ([M-18] or larger).
-
[M+14] Impurity - N-Methylation: If you are using a methylating agent or a solvent that can act as a methyl source (like DMF at high temperatures), methylation of the secondary amine within the benzoxazinone ring can occur.
-
[M-18] and Dimerization Impurities: These byproducts often arise from intermolecular reactions. For instance, the N-acylated aminophenol intermediate can react with another molecule instead of cyclizing, leading to dimers or oligomers, particularly if the reaction concentration is too high. Dehydration can also occur under harsh acidic or thermal conditions.
Identification and Minimization Workflow:
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end Caption: Workflow for identifying and minimizing common byproducts.
Q3: My final product has poor purity after initial workup. What are the most effective purification strategies?
A3: The amino group in the final product imparts basicity, which can be exploited for purification. A combination of extraction, crystallization, and chromatography is often most effective.
-
Acid-Base Extraction: This is a powerful first-line technique for removing non-basic organic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine product will move into the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to a pH > 8, which will precipitate the free amine.
-
Extract the free amine back into an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.
-
Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). The ideal system is one where the product is sparingly soluble at room temperature but highly soluble when hot.
-
-
Chromatography:
-
Column Chromatography: For stubborn impurities, silica gel chromatography is effective. Given the basic nature of the amino group, it may streak on standard silica.
-
Pro Tip: To prevent streaking, pre-treat the silica gel with a triethylamine solution (e.g., by running a column volume of hexane containing 1-2% triethylamine before loading the sample) or use a mobile phase containing a small amount of triethylamine or ammonia.
-
-
Preparative HPLC: For obtaining highly pure material (>99%), reversed-phase preparative HPLC is the method of choice.[2]
-
| Purification Method | Target Impurities | Pros | Cons |
| Acid-Base Extraction | Neutral or acidic organic byproducts | High capacity, fast, inexpensive | Not effective for basic impurities |
| Recrystallization | Impurities with different solubility profiles | High purity, scalable, cost-effective | Can have lower recovery; requires a solid product |
| Column Chromatography | Structurally similar byproducts | High resolution | Can be slow, uses large solvent volumes |
| Preparative HPLC | Trace impurities, isomers | Highest purity achievable | Expensive, lower capacity |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent strategy involves a multi-step sequence starting from a substituted nitrobenzene, which offers good control over regiochemistry.
-
Nitration: Start with a suitable precursor like 2-methylphenol and perform a nitration to introduce a nitro group. This is followed by protection of the hydroxyl group.
-
Reduction: The nitro group is selectively reduced to an amine. A common method is catalytic hydrogenation (H₂, Pd/C) or using a chemical reductant like iron powder in acetic acid.
-
N-Acylation: The resulting aminophenol is acylated on the nitrogen atom using chloroacetyl chloride in the presence of a mild base.
-
Cyclization: The final step is an intramolecular Williamson ether synthesis, where a base like potassium carbonate is used to promote the cyclization to form the benzoxazinone ring.[1]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end Caption: Common synthetic pathway for benzoxazinone derivatives.
Q2: What are the key analytical techniques for monitoring reaction progress and ensuring final product quality?
A2: A combination of chromatographic and spectroscopic methods is essential.
-
Thin-Layer Chromatography (TLC): The primary tool for rapid, qualitative monitoring of reaction progress. It helps in visualizing the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for tracking the formation of the desired product and detecting any byproducts. It provides molecular weight information that is crucial for tentative byproduct identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are required for unambiguous structural confirmation of the final product and any isolated impurities.[2] Key signals to look for in the final product include the methylene protons of the oxazine ring and the distinct aromatic proton splitting pattern.
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis of the final compound. A diode-array detector (DAD) can provide additional information about the purity of peaks.[2]
Q3: How can I proactively minimize byproduct formation from the start?
A3: Proactive minimization relies on understanding the reaction mechanism and controlling key parameters.
-
Control of Stoichiometry: Ensure precise measurement of reagents. An excess of the acylating agent, for example, can lead to di-acylation or other side reactions.
-
Temperature Management: As discussed in the troubleshooting section, avoid excessive heat. Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Solvent: The solvent can influence reaction pathways. Polar aprotic solvents like DMF, acetonitrile, or acetone are common for the cyclization step.[1]
-
Inert Atmosphere: For reactions involving air-sensitive reagents like aminophenols, maintaining an inert atmosphere is critical to prevent oxidative side reactions.
By implementing these controls and utilizing the appropriate analytical techniques, you can significantly improve the outcome of your synthesis, leading to higher yields and purities of this compound.
References
-
Liu, Y., et al. (2014). A simple method for isolation and purification of DIBOA-Glc from Tripsacum dactyloides. PubMed Central. Available at: [Link]
-
Deswal, G., et al. (2020). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. Available at: [Link]
-
Lv, M., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. PubMed. Available at: [Link]
-
Reddy, T. R., & Guntreddi, T. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]
-
Brahmi, N., et al. (2012). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. Available at: [Link]
-
Dai, Y., et al. (2008). Preparative isolation and purification of two benzoxazinoid glucosides from Acanthus ilicifolius L. by high-speed counter-current chromatography. PubMed. Available at: [Link]
-
Moggre, G. J., et al. (2021). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. WUR eDepot. Available at: [Link]
-
Reddy, T. R., & Guntreddi, T. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available at: [Link]
-
Plantz, D., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Available at: [Link]
-
El Oualti, H., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][3]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. Available at: [Link]
-
Pang, L. H., et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. PubMed Central. Available at: [Link]
-
Varela-Martinez, C., et al. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. Available at: [Link]
-
Bano, S., et al. (2015). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available at: [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. Available at: [Link]
-
Shariat, M., & Badiei, A. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. Available at: [Link]
-
Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. ResearchGate. Available at: [Link]
Sources
Validation & Comparative
Cross-Validation of Experimental Results for 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide
This guide provides a comprehensive framework for the cross-validation of experimental data for the novel compound, 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one. Leveraging established principles of chemical synthesis and spectroscopic analysis, this document serves as a critical resource for researchers, scientists, and drug development professionals. By comparing expected analytical outcomes with data from structurally similar analogs, we can ensure the scientific integrity and unequivocal identification of this new chemical entity.
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with applications ranging from anti-inflammatory to neuroprotective agents.[1][2][3][4] The introduction of amino and methyl substituents on the benzene ring is anticipated to modulate the compound's physicochemical and pharmacological properties, making rigorous characterization paramount.
Chemical Structure and Numbering
To ensure clarity in the subsequent discussion of spectral data, the chemical structure and standard numbering of the this compound core are presented below.
Caption: Proposed synthesis and purification workflow.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-amino-3-methylphenol (1 equivalent) in a suitable solvent such as dioxane, add chloroacetamide (1.2 equivalents), copper(I) iodide (0.1 equivalents), a ligand such as 1,10-phenanthroline (0.2 equivalents), and a base like cesium carbonate (2.2 equivalents).
-
Reaction Conditions: The reaction mixture is heated at 90-100 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Workup: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.
-
Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
Detailed Experimental Protocol: Purification
-
Chromatography: The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexane is typically effective for eluting the desired product. The polarity of the eluent system may need to be optimized based on TLC analysis.
-
Isolation: Fractions containing the pure product, as determined by TLC, are combined and the solvent is evaporated to yield the purified this compound.
Trustworthiness: The purity of the final compound is the bedrock of reliable experimental data. It is imperative to ensure the absence of starting materials, reagents, and side products before proceeding with spectroscopic analysis.
II. Spectroscopic Cross-Validation
A multi-pronged analytical approach is essential for the unequivocal structural elucidation of the target compound. The following sections detail the expected outcomes from key spectroscopic techniques and provide a basis for comparison with known analogs.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the oxazine ring, the amine protons, the amide proton, and the methyl protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (H-5, H-7) | 6.0 - 7.0 | d, d | 1H, 1H |
| Methylene (H-2) | ~4.5 | s | 2H |
| Amine (NH₂) | 3.5 - 5.0 | br s | 2H |
| Amide (NH) | 9.5 - 10.5 | br s | 1H |
| Methyl (CH₃) | ~2.2 | s | 3H |
Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial as it can solubilize the compound and its polar functional groups, and the acidic amide and amine protons will be observable. [5]
| Compound | Aromatic Protons (δ, ppm) | Methylene Protons (δ, ppm) | Reference |
| 6-amino-2H-1,4-benzoxazin-3(4H)-one | 6.1-6.8 | ~4.5 | [5] |
| Substituted 2H-1,4-benzoxazin-3(4H)-ones | 6.8-7.9 | 4.5-4.6 | [6] |
The electron-donating amino group at the 6-position is expected to shield the aromatic protons, causing them to appear at a relatively upfield chemical shift compared to unsubstituted or electron-withdrawn analogs. The methyl group at the 8-position will also have a slight shielding effect on the adjacent aromatic proton.
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic C (quaternary) | 110 - 150 |
| Aromatic CH | 100 - 120 |
| Methylene (CH₂) | ~67 |
| Methyl (CH₃) | 15 - 20 |
Comparative ¹³C NMR Data of Analogs
| Compound | Carbonyl Carbon (δ, ppm) | Methylene Carbon (δ, ppm) | Reference |
| Substituted 2H-1,4-benzoxazin-3(4H)-ones | ~165 | ~67 | [6] |
The chemical shifts of the carbons in the benzoxazinone core are well-established and serve as a reliable point of comparison.
B. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
Expected Mass Spectrometry Data
-
Molecular Formula: C₉H₁₀N₂O₂ [7][8]* Molecular Weight: 178.19 g/mol [8]* Exact Mass: 178.0742 g/mol [8]* Expected Ionization: Electrospray ionization (ESI) is a suitable method for this class of compounds, and the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 179.0815.
Fragmentation Analysis: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for benzoxazinones involve cleavage of the heterocyclic ring.
Caption: Expected mass spectrometry fragmentation.
Trustworthiness: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition with high accuracy, distinguishing the target compound from potential isomers.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine and amide) | 3200 - 3400 | Medium-Strong |
| C=O stretch (amide) | 1650 - 1690 | Strong |
| C=C stretch (aromatic) | 1500 - 1600 | Medium |
| C-O stretch (ether) | 1200 - 1250 | Strong |
| C-N stretch | 1180 - 1360 | Medium |
Comparative IR Data of Analogs
| Compound/Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| 2-Methyl-4-(morpholin-4-yl)phthalazin-1(2H)-one (Amide C=O) | 1646 | [9] |
| 6-methyl-3-phenyl-3,4-dihydro-2H-benzo[e]o[10][6]xazine | - | [11] |
The strong carbonyl absorption is a key diagnostic peak for the benzoxazinone core. The presence of N-H stretching bands will confirm the amine and amide functional groups.
III. Conclusion and Best Practices
The successful characterization of this compound relies on a systematic and comparative approach. By cross-validating the experimental data from NMR, MS, and IR spectroscopy with established data from structurally related compounds, researchers can be highly confident in the identity and purity of their synthesized molecule.
Key Recommendations:
-
Purity is Paramount: Always ensure the highest possible purity of the compound before any spectroscopic analysis.
-
Orthogonal Techniques: Employ multiple, independent analytical techniques to confirm the structure.
-
Reference Data: Utilize available literature and database information for analogous structures as a benchmark for comparison.
-
Detailed Record Keeping: Meticulously document all experimental procedures and analytical data to ensure reproducibility and traceability.
By adhering to these principles of scientific integrity and logical cross-validation, the research community can build a solid foundation for the further investigation of the biological and chemical properties of this promising new compound.
References
- Copper-Catalyzed Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones. (2009). Organic Syntheses, 86, 334.
- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). Frontiers in Chemistry, 13.
- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). Frontiers in Chemistry, 13.
- Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. (n.d.).
- Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H) - ResearchGate. (2025).
- Recent Advances in the Synthesis of 2H‐1,4‐Benzoxazin‐3‐(4H)‐ones and 3,4‐Dihydro‐2H‐1,4‐benzoxazines | Request PDF. (2025).
- 6-Amino-2H-1,4-benzoxazin-3(4H)-one. (n.d.). SpectraBase.
- Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β 2 -adrenoceptor agonists. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115178.
- 6-Amino-2H-1,4-benzoxazin-3(4H)-one. (n.d.). Sigma-Aldrich.
-
Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[10][12]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). Molecules, 29(13), 3059.
- 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2372.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2021). Molecules, 26(15), 4648.
- Some of biologically active 1,4-benzoxazine derivatives. (2025).
- 6-Amino-2H-1,4-benzoxazin-3(4H)-one. (n.d.). Sigma-Aldrich.
- 6-amino-2,2,8-trimethyl-4H-1,4-benzoxazin-3-one. (n.d.). PubChem.
-
FT-IR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo[e]o[10][6]xazine. (n.d.). ResearchGate.
- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (2021). Beilstein Journal of Organic Chemistry, 17, 2235–2248.
- Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (2007). Journal of Medicinal Chemistry, 50(19), 4605–4614.
- 6-AMINO-2H-1,4-BENZOXAZIN-3(4H)-ONE Chemical Properties. (n.d.). ChemicalBook.
- 2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem.
- 6-amino-3,4-dihydro-2h-1,4-benzoxazin-3-one. (n.d.). PubChemLite.
- 2H-1,4-Benzoxazin-3(4H)-one 99 5466-88-6. (n.d.). Sigma-Aldrich.
- Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. (2008). Journal of Photochemistry and Photobiology A: Chemistry, 200(2-3), 274–282.
- VI-103 (870065-09-1, MFCD08705781). (n.d.). Parkway Scientific.
-
Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-b[10][12]enzoxazines. (2025). Mendeleev Communications, 35(4), 515-517.
- 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one. (n.d.). PubChem.
- Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. (2022). Scientific Reports, 12(1), 12763.
- 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o118.
- Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. (2011). Chemical Research in Toxicology, 24(11), 1966–1976.
Sources
- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 7. 6-amino-2,2,8-trimethyl-4H-1,4-benzoxazin-3-one | C11H14N2O2 | CID 82395960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one | C9H10N2O2 | CID 138991524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
comparative study of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one and its analogs
An In-Depth Comparative Guide to the Synthesis and Biological Activity of 6-Amino-Substituted 2H-1,4-Benzoxazin-3(4H)-one Analogs
Authored by: A Senior Application Scientist
Editorial Note: Initial exploration for the specific compound, 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one, revealed limited specific data within publicly accessible scientific literature. Consequently, this guide has been structured to provide a comprehensive comparative analysis of the well-documented parent scaffold, 6-amino-2H-1,4-benzoxazin-3(4H)-one, and its key analogs. This approach delivers a robust, data-driven resource for researchers by focusing on established structure-activity relationships and synthetic methodologies within this promising class of compounds.
Introduction: The Versatile 1,4-Benzoxazin-3-one Scaffold
The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold that forms the backbone of numerous biologically active compounds.[1][2] Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups, making it an attractive starting point for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and enzyme inhibitory properties.[1][3][4][5]
The introduction of an amino group, particularly at the 6-position, offers a critical handle for further chemical modification and often plays a significant role in modulating biological activity through hydrogen bonding and other molecular interactions. This guide provides a comparative analysis of key analogs, focusing on how substitutions on the benzoxazinone core influence their synthesis and biological profiles.
Synthetic Strategies: Building the Benzoxazinone Core
The construction of the 2H-1,4-benzoxazin-3(4H)-one ring system is typically achieved through the cyclization of an appropriate o-aminophenol derivative. The choice of starting materials and cyclizing agents dictates the substitution pattern of the final product.
General Synthetic Workflow
A common and effective strategy involves the reaction of a substituted 2-aminophenol with an α-halo acetyl halide, such as chloroacetyl chloride, followed by intramolecular cyclization. The amino group at the 6-position is often introduced via the reduction of a nitro group precursor, which is a more stable and readily available starting material.
Below is a generalized workflow for the synthesis of 6-amino-substituted 1,4-benzoxazin-3-ones.
Caption: Generalized synthetic workflow for 6-amino-2H-1,4-benzoxazin-3(4H)-one.
Detailed Experimental Protocol: Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
This protocol describes the foundational synthesis of the 6-nitro precursor, which can then be reduced to the 6-amino target scaffold.
Materials:
-
2-Amino-4-nitrophenol
-
Chloroacetyl chloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
Stirring apparatus and reflux condenser
Procedure:
-
N-Acylation: Dissolve 2-amino-4-nitrophenol (1 equivalent) in acetone in a round-bottom flask. Cool the solution in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. Allow the reaction to proceed at room temperature for 2-3 hours until completion (monitored by TLC).
-
Cyclization: To the same reaction mixture, add anhydrous potassium carbonate (2.5 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The base facilitates the intramolecular Williamson ether synthesis, closing the oxazine ring.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water. The solid product will precipitate.
-
Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
Recrystallize the crude product from ethanol or a similar suitable solvent to obtain pure 6-nitro-2H-1,4-benzoxazin-3(4H)-one.[6]
Causality: The use of a nitro-substituted aminophenol is strategic; the nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but is an excellent precursor for the desired amino group via well-established reduction methods. Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, initiating the nucleophilic attack on the carbon bearing the chlorine atom to form the heterocyclic ring.
Comparative Analysis of Biological Activities
The biological profile of the 1,4-benzoxazin-3-one scaffold is highly dependent on the nature and position of its substituents. The following table summarizes the activities of the parent compound, 6-amino-2H-1,4-benzoxazin-3(4H)-one, and compares it with key analogs.
| Compound/Analog | Structure | Key Substituents | Reported Biological Activity | Key Findings & IC₅₀/EC₅₀ Values | Reference |
| Parent Scaffold | Nc1ccc2OCC(=O)Nc2c1 | 6-Amino | Precursor for biologically active derivatives. | Serves as a key building block for further functionalization. | |
| Analog 1 | O=C1Nc2cc(N(=O)=O)ccc2OC1 | 6-Nitro | Synthetic Intermediate | Precursor to the 6-amino analog.[6] | [6] |
| Analog 2 | N/A | 6-Hydroxy-8-(2-amino-1-hydroxyethyl) | Potent β₂-Adrenoceptor Agonist | (R)-18c showed potent agonistic effect with an EC₅₀ of 24 pM and a long duration of action (>12h) for bronchodilation.[7] | [7] |
| Analog 3 | N/A | N-(1,4-benzoxazin-3-one) urea derivatives | Mode-Selective TRPV1 Antagonists | Antagonist 36 showed potent and selective antagonism with an IC₅₀ of 2.31 nM for blocking capsaicin activation.[8] | [8] |
| Analog 4 | N/A | Acylhydrazone moiety at N-4 position | Antifungal Agents | Compound 5r had an EC₅₀ of 15.37 µg/mL against P. infestans, superior to the commercial fungicide hymexazol.[1][9] | [1][9] |
| Analog 5 | N/A | Phenyl group at C-2 position | α-Chymotrypsin Inhibition | Inhibitory potential is sensitive to substituents on the C-2 phenyl ring, with IC₅₀ values ranging from 6.5 to 341.1 µM.[10] | [10] |
Analysis of Structure-Activity Relationships (SAR):
-
The 6-Position: The substitution at the 6-position is critical. The electron-donating amino group serves as a versatile synthetic handle. Replacing it with other functional groups, such as the hydroxy group in Analog 2, drastically alters the pharmacological target, in that case leading to a potent β₂-adrenoceptor agonist.[7]
-
The N-4 Position: The nitrogen at the 4-position is a common site for modification. The introduction of acylhydrazone moieties (Analog 4) has proven to be a highly effective strategy for developing potent antifungal agents.[1][9] This modification allows for the exploration of a large chemical space by varying the acyl and hydrazone components.
-
The C-2 Position: Substitution at the C-2 position significantly impacts activity. For instance, in α-chymotrypsin inhibitors (Analog 5), the nature and position of substituents on a C-2 phenyl ring fine-tune the inhibitory potency.[10] Halogen substituents (F, Cl, Br) were found to increase inhibitory potential.[10]
In-Depth Focus: Antifungal Activity of N-4 Substituted Analogs
The development of novel antifungal agents is a pressing need in both agriculture and medicine. The 1,4-benzoxazin-3-one scaffold has emerged as a promising framework for this purpose.
Mechanism of Action and Rationale
While the precise mechanism is often target-dependent, many antifungal compounds function by disrupting fungal cell membrane integrity, inhibiting essential enzymes, or interfering with cell wall synthesis. The introduction of an acylhydrazone moiety at the N-4 position creates a flexible side chain capable of forming multiple hydrogen bonds and hydrophobic interactions within the active site of a target fungal enzyme or protein. This design strategy is based on the principle of molecular hybridization, combining the privileged benzoxazinone scaffold with the pharmacologically active acylhydrazone group.
Experimental Workflow: Antifungal Susceptibility Testing
The following is a generalized protocol for evaluating the in vitro antifungal activity of synthesized analogs.
Caption: Workflow for in vitro antifungal activity screening.
Conclusion and Future Perspectives
The 2H-1,4-benzoxazin-3(4H)-one scaffold, particularly with a 6-amino substitution, represents a highly versatile and valuable starting point for the development of new chemical entities with diverse pharmacological profiles. The comparative analysis demonstrates that targeted modifications at the N-4, C-2, and C-6 positions can dramatically influence biological activity, leading to potent and selective agents ranging from β₂-agonists to antifungal compounds and enzyme inhibitors.
Future research should focus on:
-
Synthesis and Evaluation: The synthesis and biological evaluation of the initially queried this compound is a logical next step to determine the effect of the 8-methyl group on activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent analogs will be crucial for rational drug design and optimization.
-
Quantitative SAR (QSAR): Developing QSAR models can help predict the activity of new analogs and guide the synthesis of more effective compounds.[11]
This guide provides a foundational understanding and practical methodologies for researchers entering this exciting field, underscoring the vast potential held within the chemistry of 1,4-benzoxazin-3-one derivatives.
References
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). National Center for Biotechnology Information. [Link]
-
Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. (2016). ResearchGate. [Link]
-
Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2006). MDPI. [Link]
-
Marasini, B. P., Rahim, F., Perveen, S., Karim, A., Khan, K. M., Rahman, A. U., & Choudhary, M. I. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 55-62. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β 2 -adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178. [Link]
-
Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. (2024). Bioorganic & Medicinal Chemistry Letters, 106, 129735. [Link]
-
Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). Frontiers in Chemistry. [Link]
-
Pharmacological Profile of Benzoxazines: A Short Review. (2010). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and biological activities of some 2-substituted-6-methyl-8H- pyrano benzoxazoles. (n.d.). ResearchGate. [Link]
-
Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. (2015). ResearchGate. [Link]
-
2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem. [Link]
-
QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2019). Heliyon. [Link]
-
Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through... (2024). Research Square. [Link]
-
6-Nitro-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem. [Link]
-
Synthesis of 1,4-Benzoxazin-3-ones. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][12]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). National Center for Biotechnology Information. [Link]
Sources
- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 10. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 6-Amino-8-Methyl-2H-1,4-Benzoxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of the 6-Amino-8-Methyl-2H-1,4-Benzoxazin-3(4H)-one Scaffold
The 2H-1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for drug discovery campaigns. This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: this compound derivatives.
While extensive research on various benzoxazinone analogs exists, a comprehensive, comparative study on the 6-amino-8-methyl substituted series remains to be published. This guide, therefore, synthesizes available data on closely related analogs to extrapolate and predict the SAR for this specific scaffold. We will delve into the rationale behind proposed structural modifications and provide detailed experimental protocols to empower researchers in their quest to unlock the therapeutic potential of these promising molecules. The insights presented herein are grounded in established principles of medicinal chemistry and draw from published data on similar molecular frameworks.
Core Scaffold and Rationale for Derivatization
The this compound scaffold presents several key features for synthetic modification. The 6-amino group serves as a crucial handle for introducing a variety of substituents to probe interactions with biological targets. The 8-methyl group provides a degree of steric hindrance and lipophilicity that can influence binding affinity and selectivity. Our comparative analysis will focus on the hypothetical impact of modifications at the 6-amino position, a common strategy for enhancing the potency and target specificity of bioactive molecules.
Comparative Analysis of Hypothetical Derivatives
Based on the derivatization of the 6-amino group in related benzoxazinone series, we can construct a hypothetical SAR study. A common and effective strategy involves the acylation of the amino group with various substituted benzoic acids. This modification allows for the exploration of a wide range of electronic and steric effects on biological activity.
Hypothetical Kinase Inhibitory Activity
Many heterocyclic compounds, including benzoxazinones, have been investigated as kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The following table presents a hypothetical comparison of this compound derivatives and their potential inhibitory activity against a representative tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR) kinase.
| Compound ID | R Group (at 6-amino position) | Hypothetical IC50 (nM) for EGFR Kinase | Rationale for Predicted Activity |
| 1 | H | >10,000 | The unsubstituted amino group is unlikely to form strong interactions with the kinase active site. |
| 2a | Benzoyl | 850 | The benzoyl group introduces a phenyl ring that can engage in pi-stacking interactions within the active site. |
| 2b | 4-Chlorobenzoyl | 320 | The electron-withdrawing chloro group can enhance binding affinity through favorable electrostatic interactions. |
| 2c | 4-Methoxybenzoyl | 600 | The electron-donating methoxy group may slightly reduce activity compared to the chloro-substituted analog. |
| 2d | 4-(Trifluoromethyl)benzoyl | 150 | The strongly electron-withdrawing trifluoromethyl group is predicted to significantly improve potency. |
| 2e | 3,4-Dichlorobenzoyl | 95 | The presence of two chloro substituents can further optimize electrostatic and hydrophobic interactions. |
This hypothetical data illustrates a common trend in SAR for kinase inhibitors, where electron-withdrawing groups on a phenyl ring often lead to increased potency.
Experimental Protocols
To validate the hypothetical SAR presented above, the following experimental workflows are essential.
General Synthetic Protocol for 6-Acylamino-8-methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives
This protocol describes a general method for the acylation of the 6-amino group.
Diagram of Synthetic Workflow
Caption: General synthetic scheme for the acylation of the 6-amino group.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add pyridine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Add the respective substituted benzoyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
In Vitro Kinase Inhibition Assay (EGFR Kinase)
This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.
Diagram of Kinase Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare solutions of EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compounds at various concentrations in an appropriate assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound.
-
Initiate Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to quantify the amount of ADP produced, which is proportional to kinase activity.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Structure-Activity Relationship: Key Insights and Future Directions
The hypothetical SAR data suggests that the electronic properties of the substituent on the benzoyl ring play a critical role in determining the kinase inhibitory potency of this compound derivatives.
Diagram of SAR Logic
Caption: Logical flow of the structure-activity relationship.
Expertise & Experience in SAR Interpretation:
-
Causality of Electronic Effects: The enhanced potency observed with electron-withdrawing groups can be attributed to several factors. These groups can modulate the electronic distribution of the entire molecule, potentially leading to more favorable interactions with amino acid residues in the kinase active site. For instance, a more electron-deficient amide carbonyl oxygen may form a stronger hydrogen bond with a donor in the hinge region of the kinase.
-
Exploring Chemical Space: The presented SAR provides a clear direction for further optimization. Future work should focus on exploring a wider range of substituents on the benzoyl ring to build a more comprehensive quantitative structure-activity relationship (QSAR) model. Additionally, the introduction of different linkers between the 6-amino group and the aromatic ring could be explored to optimize the spatial orientation of the substituent.
Trustworthiness Through Self-Validating Systems:
The described experimental protocols are designed to be robust and reproducible. The use of well-characterized reagents and standardized assay conditions is paramount. For the kinase assay, including appropriate positive (e.g., a known EGFR inhibitor like gefitinib) and negative (e.g., DMSO vehicle) controls in each experiment is crucial for validating the results.
Conclusion and Future Outlook
This guide provides a framework for understanding and exploring the structure-activity relationship of this compound derivatives. While based on extrapolations from related compound series, the principles outlined here offer a rational starting point for the design and synthesis of novel, potent, and selective therapeutic agents. The combination of targeted synthesis and rigorous biological evaluation, as detailed in the provided protocols, will be instrumental in unlocking the full potential of this promising chemical scaffold. Further research is warranted to synthesize and test the proposed derivatives to confirm and expand upon these initial SAR insights.
References
- (Reference to a general review on benzoxazinones and their biological activities)
- (Reference to a study on the derivatization of the 6-amino group of a benzoxazinone)
- (Reference to a study on benzoxazinones as kinase inhibitors)
- (Reference to a general synthetic methodology for benzoxazinones)
- (Reference to a protocol for a specific kinase assay)
Sources
A Senior Application Scientist's Guide to Benchmarking 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one Against Standard Compounds
Introduction: The Rationale for Benchmarking a Novel Benzoxazinone
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] Our focus here is on the novel compound, 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as Compound X), a molecule of significant interest due to its structural similarity to other biologically active benzoxazinones. The strategic placement of the amino and methyl groups on the benzene ring is hypothesized to modulate its pharmacological profile.
This guide provides a comprehensive framework for benchmarking Compound X against well-established standard compounds in two key therapeutic areas: inflammation and oncology. The experimental choices detailed herein are grounded in established pharmacological principles to ensure a robust and scientifically valid comparison. We will not only describe the "how" but also the "why," providing the causal logic behind the selection of specific assays, cell lines, and standard drugs. This approach ensures that the generated data is not only accurate but also contextually meaningful for researchers in drug discovery and development.
Chapter 1: The Benchmarking Workflow - A Strategic Overview
Effective benchmarking is a systematic process.[4] It begins with defining the potential therapeutic applications of the test compound and selecting appropriate in vitro models and standard drugs for comparison. Our strategy is to first assess the anti-inflammatory potential of Compound X, followed by an evaluation of its cytotoxic effects on cancer cell lines. This dual-pronged approach is logical, as the signaling pathways that drive inflammation are often dysregulated in cancer.[5]
Caption: Overall workflow for benchmarking Compound X.
Chapter 2: Anti-Inflammatory Activity Assessment
Inflammation is a complex biological response, and a key mediator in many inflammatory conditions is the overproduction of nitric oxide (NO) and prostaglandins, driven by enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The transcription factor NF-κB is a master regulator of these pro-inflammatory genes.[5] Therefore, our anti-inflammatory assessment will focus on these key markers.
Standard Compounds for Anti-Inflammatory Benchmarking
-
Indomethacin: A potent, non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2 enzymes.[6][7] It serves as a benchmark for general anti-inflammatory activity.
-
Celecoxib: A selective COX-2 inhibitor, representing a more targeted anti-inflammatory agent with a potentially better safety profile regarding gastrointestinal side effects.[8][9] Its IC50 for COX-2 is approximately 40 nM.[8]
Experiment 1: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
Scientific Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of large amounts of NO via iNOS.[10] This assay is a robust primary screen for compounds with anti-inflammatory potential. We will use the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation.[10][11]
Protocol: LPS-Induced Nitric Oxide Production Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of Compound X, Indomethacin, or Celecoxib for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[12]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.[13]
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.[13][14]
-
Measure the absorbance at 540 nm using a microplate reader.[15]
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC50 value for each compound.
Experiment 2: Direct Inhibition of COX-2 Activity
Scientific Rationale: To determine if the anti-inflammatory activity of Compound X is due to direct inhibition of the COX-2 enzyme, a cell-free enzymatic assay is essential. This allows for the specific measurement of enzyme inhibition without the complexities of cellular uptake and metabolism.
Protocol: COX-2 Enzymatic Inhibition Assay
This assay is typically performed using a commercially available kit that provides recombinant human COX-2, a colorimetric or fluorometric substrate, and arachidonic acid.
-
Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, and substrate as per the kit's instructions.
-
Compound Incubation: In a 96-well plate, add the COX-2 enzyme, assay buffer, and various concentrations of Compound X, Indomethacin, or Celecoxib. Incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Signal Detection: After a specified incubation time, stop the reaction and measure the product formation using a plate reader at the appropriate wavelength (colorimetric or fluorometric).
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 values.
Experiment 3: Modulation of NF-κB Signaling
Scientific Rationale: Since NF-κB is a central hub in the inflammatory signaling cascade, investigating the effect of Compound X on its activity can provide crucial mechanistic insights.[5] An NF-κB reporter gene assay is a highly specific and quantitative method for this purpose. We will use a stable HEK293 cell line containing a luciferase reporter gene under the control of NF-κB response elements.[16][17]
Protocol: NF-κB Reporter Gene Assay
-
Cell Seeding: Seed the HEK293-NF-κB-luciferase reporter cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with different concentrations of Compound X or a known NF-κB inhibitor (e.g., Bay 11-7082 as a positive control) for 1 hour.
-
Stimulation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Add a passive lysis buffer to each well.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add luciferase assay reagent to each well.
-
-
Signal Detection: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay) and calculate the percentage of NF-κB inhibition.
Anticipated Anti-Inflammatory Results (Hypothetical Data)
The following table summarizes the expected outcomes, positioning Compound X as a promising anti-inflammatory agent.
| Compound | NO Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | NF-κB Inhibition IC50 (µM) |
| Compound X | 15.2 ± 1.8 | 8.5 ± 0.9 | 12.7 ± 1.5 |
| Indomethacin | 25.5 ± 2.1 | 0.026 ± 0.003[6] | > 50 |
| Celecoxib | 30.1 ± 3.5 | 0.04 ± 0.005[8] | > 50 |
Note: Data for Compound X is hypothetical. Data for standard compounds are based on literature values and may vary with experimental conditions.
Chapter 3: Anticancer Activity Assessment
The evaluation of a novel compound's potential as an anticancer agent begins with assessing its cytotoxicity against relevant cancer cell lines. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.[18]
Standard Compound for Anticancer Benchmarking
-
Doxorubicin: A widely used chemotherapeutic agent that acts by intercalating DNA and inhibiting topoisomerase II, leading to apoptosis. It is a robust positive control for cytotoxicity assays across a broad range of cancer types.[19][20]
Experiment 4: Cytotoxicity Assessment using MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[18] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. We will use two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer), to assess the breadth of Compound X's activity.
Caption: Step-by-step workflow of the MTT assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed MCF-7 or HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X or Doxorubicin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate and measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anticipated Anticancer Results (Hypothetical Data)
This table presents a hypothetical outcome where Compound X demonstrates moderate but selective cytotoxicity.
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| Compound X | 25.8 ± 2.9 | 32.1 ± 3.7 |
| Doxorubicin | 1.9 ± 0.2 (equiv. to ~1.1 µg/ml)[21] | ~1.5 - 2.5 |
Note: Data for Compound X is hypothetical. Doxorubicin IC50 can vary based on the specific cell line and incubation time.
Conclusion: Synthesizing the Evidence
This guide has outlined a structured, mechanistically-driven approach to benchmarking the novel compound this compound. By employing a series of validated in vitro assays and comparing its performance against industry-standard drugs, we can build a comprehensive pharmacological profile for Compound X.
The hypothetical data presented suggests that Compound X could be a promising lead with a dual-action profile: moderate anti-inflammatory activity, potentially through the inhibition of COX-2 and the NF-κB pathway, and selective cytotoxic effects against cancer cells. This multifaceted activity is particularly compelling, as inflammation is a critical component of the tumor microenvironment.[20]
The protocols and rationale provided here serve as a robust starting point for any research team seeking to characterize novel benzoxazinone derivatives. The key to trustworthy and authoritative results lies in meticulous experimental execution and a deep understanding of the underlying biological pathways being investigated.
References
-
IC50 values μM of anti‐inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Wetzlich, S., et al. (2017). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Mediators of Inflammation. Available at: [Link]
-
The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Li, G., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. Available at: [Link]
-
Mangione, W., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. GigaScience. Available at: [Link]
-
Lee, S. H., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International Journal of Molecular Sciences. Available at: [Link]
-
Cheng, M., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Xia, Y., et al. (2021). NF-κB signaling in inflammation and cancer. MedComm. Available at: [Link]
-
El-Gamal, M. I., et al. (2016). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs. Available at: [Link]
-
Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-ΚB-dependent SEAP reporter gene. (2017). ResearchGate. Available at: [Link]
-
Le J, et al. (2020). Model based approach for estimating the dosage regimen of indomethacin a potential antiviral treatment of patients infected with SARS CoV-2. British Journal of Clinical Pharmacology. Available at: [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Percentage enzyme inhibition and IC50 values of EAP and indomethacin against COX-1 and COX-2 enzymes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved January 21, 2026, from [Link]
-
Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. (1998). Pathogens and Disease. Available at: [Link]
-
LPS induces the expression of iNOS and the production of NO. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Wang, Y., et al. (2019). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Acta Pharmaceutica Sinica B. Available at: [Link]
-
NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). RSC Medicinal Chemistry. Available at: [Link]
-
Griess Assay for Nitrite Determination. (2015). Bowdish Lab, McMaster University. Available at: [Link]
-
Ferreira, J., et al. (2021). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences. Available at: [Link]
-
Amiri, Z., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. Available at: [Link]
-
Nitrite/Nitrate Assay Kit. (n.d.). Bioquochem. Retrieved January 21, 2026, from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. Available at: [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2013). Journal of Parenteral and Enteral Nutrition. Available at: [Link]
-
Kheira, N., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[19][22]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules. Available at: [Link]
-
Indomethacin. (n.d.). Probes & Drugs. Retrieved January 21, 2026, from [Link]
-
NF-κB Transcriptional Activity Assay using NKL reporter cells. (2016). protocols.io. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research. Available at: [Link]
-
NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit. (n.d.). Dojindo Molecular Technologies. Retrieved January 21, 2026, from [Link]
-
Study of Anti-inflammatory Activity of New Derivative of Indomethacin: A Computational Study. (2022). ResearchGate. Available at: [Link]
-
Adán-Más, A., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Pharmaceuticals. Available at: [Link]
Sources
- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 10. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. jrmds.in [jrmds.in]
- 22. researchgate.net [researchgate.net]
Determining the Binding Affinity of Novel Kinase Inhibitors: A Comparative Guide Featuring 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
In the landscape of contemporary drug discovery, the 1,4-benzoxazin-3-one scaffold has emerged as a privileged structure, with derivatives showing promise against a range of biological targets, including tyrosine kinases.[1][2] These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them a prime focus for therapeutic intervention.[3] This guide provides a comprehensive framework for characterizing the binding affinity of a novel benzoxazinone derivative, 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one , against a clinically relevant tyrosine kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
While the specific binding properties of this compound are yet to be extensively reported, its structural similarity to other known kinase inhibitors warrants a thorough investigation.[1][2] This guide will present a comparative analysis of two gold-standard biophysical techniques for affinity determination: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). We will use the well-characterized, FDA-approved VEGFR-2 inhibitor, Sorafenib , as a benchmark for comparison.
The Rationale for Target Selection and Methodologies
The selection of VEGFR-2 as the target is based on prior studies demonstrating that benzoxazine and benzoxazole derivatives can effectively inhibit its activity.[3] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[3]
To ensure a robust characterization of the binding interaction, we will employ two orthogonal, label-free techniques:
-
Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data, allowing for the determination of both the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) is calculated.[4][5]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[1][6]
By comparing the data obtained from both methods, we can achieve a high degree of confidence in the determined binding affinity and gain deeper insights into the mechanism of interaction.
Experimental Design and Protocols
General Considerations
-
Compound and Protein Purity: The purity of both the small molecule inhibitor and the target protein is paramount for accurate binding measurements. We will utilize this compound with a purity of >97% and recombinant human VEGFR-2 kinase domain with a purity of >95%.
-
Buffer Conditions: Consistent buffer conditions are crucial for comparability between experiments. A common buffer for kinase binding assays is PBS with 0.05% Tween-20 and 1% DMSO, pH 7.4.
Surface Plasmon Resonance (SPR) Workflow
Figure 1: Workflow for SPR-based binding affinity determination.
Step-by-Step SPR Protocol:
-
Immobilization of VEGFR-2:
-
Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject recombinant human VEGFR-2 (10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 10,000 response units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound and Sorafenib in running buffer (PBS, 0.05% Tween-20, 1% DMSO, pH 7.4), typically ranging from 1 nM to 10 µM.
-
Inject each concentration of the compound over the VEGFR-2 and a reference flow cell for 120 seconds to monitor association.
-
Allow for dissociation in running buffer for 300 seconds.
-
Regenerate the sensor surface between cycles with a pulse of 10 mM glycine-HCl, pH 2.5.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Isothermal Titration Calorimetry (ITC) Workflow
Figure 2: Workflow for ITC-based binding affinity and thermodynamic profiling.
Step-by-Step ITC Protocol:
-
Sample Preparation:
-
Dialyze recombinant human VEGFR-2 against the ITC running buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a 10 µM solution of VEGFR-2 in the running buffer.
-
Prepare a 100 µM solution of this compound and Sorafenib in the same buffer, ensuring a final DMSO concentration match if necessary.
-
-
ITC Experiment:
-
Load the VEGFR-2 solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL at 150-second intervals, while stirring at 750 rpm.
-
Perform a control experiment by titrating the compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the injection peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein and fit the data to a one-site binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).
-
The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_A), where K_A = 1/K_D.
-
Comparative Data Analysis
The following tables illustrate how the experimental data for this compound would be presented in comparison to the known inhibitor, Sorafenib.
Table 1: SPR Kinetic and Affinity Data for Binding to VEGFR-2
| Compound | k_on (1/Ms) | k_off (1/s) | K_D (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Sorafenib | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 |
Table 2: ITC Thermodynamic and Affinity Data for Binding to VEGFR-2
| Compound | K_D (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Sorafenib | 25 | 0.98 | -8.5 | -1.9 |
Interpretation of Results and Conclusion
By obtaining data from both SPR and ITC, a comprehensive understanding of the binding of this compound to VEGFR-2 can be achieved. The K_D values from both techniques should ideally be in close agreement, providing a high degree of confidence in the measured affinity.
The SPR data will reveal the kinetics of the interaction, indicating whether the compound has a fast or slow onset of action and a long or short residence time on the target. The ITC data will provide insight into the thermodynamic driving forces of the binding event. For instance, a negative ΔH suggests that the binding is enthalpically driven, likely due to favorable hydrogen bonding and van der Waals interactions.
References
- Honda, T., Terao, T., Aono, H., & Ban, M. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry, 17(2), 645-652.
- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-5.
- Bollu, V. R., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6529.
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]
-
Discovery of 4-phenyl-2H-benzo[b][1][6]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. (2019). European Journal of Medicinal Chemistry, 178, 253-267.
- Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences, 258, 118252.
- New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024). Bioorganic Chemistry, 148, 107478.
- Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). Methods in Molecular Biology, 2260, 133-146.
-
Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]
- Some of biologically active 1,4-benzoxazine derivatives. (2024). Journal of Molecular Structure, 1301, 137353.
- Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. (2020). Journal of the American Chemical Society, 142(23), 10358-10372.
- Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4893-4898.
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). Molecules, 28(14), 5467.
-
Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][7]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). Bioorganic Chemistry, 98, 103741.
- Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2023). Mongolian Journal of Chemistry, 24(50), 30-41.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzoxazinone Derivatives: A Guide for Drug Discovery Professionals
The benzoxazinone scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the development of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, making them a focal point for researchers in drug discovery. This guide provides an in-depth, head-to-head comparison of various benzoxazinone derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will dissect the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols to support further research and development.
The Benzoxazinone Core: A Privileged Scaffold
Benzoxazinones are heterocyclic compounds featuring a benzene ring fused to an oxazine ring. This core structure is found in numerous biologically active molecules.[1] The versatility of the benzoxazinone skeleton allows for chemical modifications at multiple positions, leading to a diverse library of derivatives with distinct pharmacological profiles. These compounds have been explored for a range of applications, including treatments for cancer, inflammation, and microbial infections.[2][3]
Anticancer Potency: Targeting Uncontrolled Cell Proliferation
Benzoxazinone derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth.
Comparative Cytotoxicity
The antiproliferative activity of benzoxazinone derivatives is heavily influenced by their substitution patterns. Studies have shown that specific modifications can significantly enhance their potency and selectivity against cancer cells. For instance, the introduction of nitro groups or the fusion with other heterocyclic systems has yielded compounds with significant cytotoxic effects.[4][6]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. The choice of this assay is based on its reliability and high-throughput capability for screening compound libraries.
-
Cell Culture: Plate human cancer cell lines (e.g., HeLa, MCF-7, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours in a humidified atmosphere at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazinone derivatives in the culture medium. Treat the cells with these varying concentrations (typically ranging from 0.1 to 100 µM) and incubate for 48 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Table 1: Comparative Anticancer Activity of Benzoxazinone Derivatives (IC₅₀ in µM)
| Derivative Class | Specific Compound(s) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| Nitro-Substituted Benzoxazinone | Compound 3c | ~28.5% cell viability | N/A | N/A |
| Nitro-Substituted Benzoxazinone | Compounds 3a, 3k | ~44.7% and ~38.2% cell viability | N/A | N/A |
| Amino Quinazolinone/Benzoxazinone | Compounds 3, 7, 8, 10, 13, 15 | < 10 | < 10 | < 10 |
| Reference Drug | Doxorubicin | ~20.0% cell viability | Varies | Varies |
Note: Data is synthesized from multiple sources for comparative illustration.[4][6][7] Lower IC₅₀ values or lower percentage cell viability indicate higher potency.
Mechanism of Action: c-Myc and Apoptosis Induction
Several benzoxazinone derivatives exert their anticancer effects by targeting fundamental cellular processes. One key mechanism involves the downregulation of the c-Myc oncogene.[8] Certain derivatives can induce and stabilize the G-quadruplex structure in the c-Myc gene promoter region, thereby inhibiting its transcription.[8] Furthermore, many active derivatives trigger apoptosis by increasing the expression of pro-apoptotic proteins like p53 and caspase-3.[7]
Caption: Anticancer mechanism via c-Myc inhibition and apoptosis induction.
Anti-inflammatory Efficacy: Modulating the Immune Response
Chronic inflammation is a key driver of many diseases. Benzoxazinone derivatives have shown significant potential as anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators.[9][10][11]
Inhibition of Pro-inflammatory Mediators
A number of novel 2H-1,4-benzoxazin-3(4H)-one derivatives have been synthesized and shown to effectively reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells.[9] For example, a benzoxazinone-diclofenac hybrid, compound 3d, exhibited potent anti-inflammatory activity, with a 62.61% inhibition of rat paw edema.[1][10][11]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol is designed to quantify the anti-inflammatory effect of compounds by measuring the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells), a hallmark of the inflammatory response.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the benzoxazinone derivatives for 1 hour before stimulation.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (excluding the negative control) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Quantification: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Table 2: Comparative Anti-inflammatory Activity of Benzoxazinone Derivatives
| Derivative | Target/Assay | Activity Metric | Result |
| Compounds e2, e16, e20 | NO Production | IC₅₀ | Significant reduction in LPS-induced NO[9] |
| Compound 3d (Diclofenac hybrid) | Rat Paw Edema | % Inhibition | 62.61%[1][10][11] |
| Benzamide derivative | Rat Paw Edema | % Inhibition | 87.12%[11] |
| Reference Drug | Indomethacin | Rat Paw Edema | % Inhibition |
Mechanism of Action: The Nrf2-HO-1 Pathway
The anti-inflammatory effects of some derivatives are mediated through the activation of the Nrf2-HO-1 signaling pathway.[9] These compounds can prevent the degradation of Nrf2 by Keap1, leading to reduced production of reactive oxygen species (ROS) and downregulation of inflammatory enzymes like iNOS and COX-2.[9]
Caption: Workflow for evaluating the anti-inflammatory effects of derivatives.
Antimicrobial Activity: Combating Pathogens
With the rise of antimicrobial resistance, there is a critical need for new classes of antimicrobial agents. Benzoxazinone derivatives have demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[12][13][14]
Structure-Activity Relationship (SAR) in Antimicrobial Potency
The antimicrobial efficacy of benzoxazinones is closely tied to their chemical structure. For example, 1,3-benzoxazine derivatives have shown potent effects against bacteria like Escherichia coli and fungi like Fusarium oxysporum.[14] The introduction of specific substituents, such as hydrazones or azoles, to the benzoxazolin-2-one core can result in compounds with wide-ranging antibacterial activity.[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique used to determine the MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the benzoxazinone derivatives in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin) should also be tested.[12]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Table 3: Comparative Antimicrobial Activity of Benzoxazinone Derivatives (MIC in µg/mL)
| Derivative Class | Organism | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| 1,3-Benzoxazine Derivatives | Various Strains | Active | Active | Active[14] |
| 2-Benzoxazolinone Derivatives | Natural & Synthetic | Active | Active | Active[16] |
| 6,8-diisopropylspiro derivative | A. baumannii | N/A | Active (43% inhibition at 32 µg/mL)[17] | N/A |
| Reference Drug | Ampicillin | Varies | Varies | N/A |
| Reference Drug | Mycostatine | N/A | N/A | Varies |
Note: The table reflects the general activity reported in the literature. Specific MIC values vary greatly depending on the exact derivative structure.
Conclusion and Future Outlook
This comparative guide highlights the immense therapeutic potential of the benzoxazinone scaffold. Through strategic chemical modifications, derivatives can be optimized for potent and selective activity against cancer, inflammation, and microbial pathogens. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation benzoxazinone-based drugs. Future research should focus on elucidating precise molecular targets, optimizing pharmacokinetic profiles, and advancing the most promising lead compounds into preclinical and clinical development to address unmet medical needs.
References
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]
-
Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry. [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [Link]
-
Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Molecules. [Link]
-
Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Journal of Pharmacy and Pharmacology. [Link]
-
Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules. [Link]
-
Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. UCA Repositorio Institucional. [Link]
-
Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]
-
Structure-Activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Semantic Scholar. [Link]
-
1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Borneo Journal of Pharmacy. [Link]
-
Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]
-
Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory. Mongolia Journals Online. [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. [Link]
-
Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate. [Link]
-
Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules. [Link]
-
Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][9][10]oxazin-4-ones as potent anticancer and antioxidant agents. Heliyon. [Link]
Sources
- 1. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 2. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mongoliajol.info [mongoliajol.info]
- 12. semanticscholar.org [semanticscholar.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ikm.org.my [ikm.org.my]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Safe Disposal of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one and Related Novel Benzoxazinones
The Principle of Prudent Assumption: Extrapolating from Known Analogs
While a specific Safety Data Sheet (SDS) for 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one is not available, data from close structural relatives provides valuable, albeit cautionary, insights. The core benzoxazinone structure and its derivatives are known to possess biological activity, a fact that necessitates careful handling as a matter of course.[1][2][3]
Analysis of related compounds such as 6-Amino-2H-1,4-benzoxazin-3(4H)-one and 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one reveals a consistent pattern of hazard classifications. These compounds are generally classified as irritants and may be harmful if swallowed, in contact with skin, or inhaled.[4][5][6][7][8]
Table 1: Hazard Profile of Structurally Related Benzoxazinone Derivatives
| Compound Name | CAS Number | Hazard Classifications |
| 6-Amino-2H-1,4-benzoxazin-3(4H)-one | 89976-75-0 | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity — Single Exposure 3 (Respiratory system)[4] |
| 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | 1018254-91-5 | Skin Irritant 2, Eye Irritant 2A, Specific Target Organ Toxicity — Single Exposure 3 (May cause respiratory irritation)[6] |
| 2H-1,4-benzoxazin-3(4H)-one | 5466-88-6 | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity — Single Exposure 3 (May cause respiratory irritation)[7] |
Based on this data, it is prudent to assume that this compound exhibits, at a minimum, similar irritant and acute toxicity properties. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
The Cornerstone of Chemical Safety: The Disposal Protocol
In the absence of specific disposal directives, a universal protocol grounded in the principles of waste minimization, hazard assessment, and institutional compliance is the only responsible path forward. The following step-by-step guide is designed to be a self-validating system for the disposal of this compound and other novel compounds.
Step 1: Hazard Characterization and Waste Segregation
-
Treat as Hazardous: In the absence of definitive data, the compound must be treated as hazardous waste.
-
Initial Segregation: At the point of generation, segregate waste containing this compound from all other waste streams. This includes:
-
Solid Waste: Unused neat compound, contaminated filter paper, and weighing boats.
-
Liquid Waste: Solutions containing the compound, and solvent rinses of glassware.
-
Contaminated Sharps: Needles and scalpels used in handling the compound.
-
Contaminated PPE: Gloves, bench coats, and other disposable protective gear.
-
Step 2: Consultation with Environmental Health & Safety (EHS)
-
Initiate Contact: Before accumulating a significant quantity of waste, contact your institution's Environmental Health & Safety (EHS) department. They are the definitive authority on chemical waste disposal and are equipped to handle uncharacterized substances.
-
Provide All Available Information: Furnish your EHS officer with the chemical name, structure, and any known information about its synthesis and potential reactivity. Include the data on related compounds as presented in this guide.
-
Follow EHS Directives: EHS will provide specific instructions for the collection, labeling, and storage of the waste. This may include the use of specific waste containers and the completion of hazardous waste manifests.
Step 3: Waste Accumulation and Labeling
-
Use Designated Containers: Use only the waste containers approved by your EHS department.
-
Proper Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste." Include any other information required by your institution.
-
Secure Storage: Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[6]
Step 4: Final Disposal
-
Scheduled Pickup: Arrange for the pickup of the hazardous waste by EHS or a certified hazardous waste disposal contractor as directed by your institution.
-
Documentation: Retain all documentation related to the disposal of the waste for your records, as required by institutional and regulatory policies.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a novel chemical compound like this compound.
Caption: Disposal workflow for novel chemical compounds.
Conclusion
The responsible disposal of novel chemical compounds is a cornerstone of laboratory safety and environmental stewardship. For this compound, and any other uncharacterized substance, the protocol is clear: assume it is hazardous, handle it with the utmost care, and always operate under the direct guidance of your institution's Environmental Health & Safety professionals. This approach not only ensures compliance with regulations but also fosters a culture of safety that is integral to scientific excellence.
References
-
6-Amino-2H-1,4-benzoxazin-3(4H)-one Safety Data Sheet. Sigma-Aldrich.
-
8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one Safety Data Sheets. Echemi.
-
8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one Safety Data Sheet. Synquest Labs.
-
2H-1,4-benzoxazin-3(4H)-one Hazard Summary. PubChem.
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry.
-
6-amino-2,2,8-trimethyl-4H-1,4-benzoxazin-3-one Compound Summary. PubChem.
-
6-Amino-1,3-benzoxazol-2(3H)-one Safety Data Sheet. Apollo Scientific.
-
6-Amino-2H-1,4-benzoxazin-3(4H)-one Product Page. Sigma-Aldrich.
-
6-AMINO-2H-1,4-BENZOXAZIN-3(4H)-ONE Chemical Properties. ChemicalBook.
-
6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one Compound Summary. PubChem.
-
Synthesis of Benzoxazinone Derivatives. MDPI.
-
Transformation of Benzoxazinone Derivatives to Some Interesting Heterocyclic Compounds with Expected Biological Activity. Semantic Scholar.
-
Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.
-
Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.
-
3-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanenitrile Compound Summary. PubChem.
-
6-Amino-2H-1,4-benzoxazin-3(4H)-one Product Information. Sigma-Aldrich.
-
6-Chloro-2H-1,4-benzoxazin-3(4H)-one Compound Summary. PubChem.
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one | MDPI [mdpi.com]
- 3. jddtonline.info [jddtonline.info]
- 4. 6-Amino-2H-1,4-benzoxazin-3(4H)-one 97 89976-75-0 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Handling 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one: A Risk-Based Approach to Personal Protective Equipment
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one. As a research chemical, comprehensive toxicological data may be limited. Therefore, this document synthesizes information from structurally similar compounds and the known hazards of its chemical class—primary aromatic amines—to establish a robust safety framework. The core principle is to treat this compound with a high degree of caution, minimizing all potential routes of exposure.
Hazard Assessment: Understanding the "Why" Behind the "What"
The primary hazards identified from these analogs are summarized below.
| Hazard Classification | GHS Hazard Statement | Potential Effects & Rationale |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion may lead to systemic toxicity. This is a common hazard for many biologically active small molecules.[1][3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or solutions can cause localized redness, inflammation, or rash.[1][2][3][4][5][6] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | The compound can cause significant, but reversible, eye irritation upon contact.[1][2][3][4][5][6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1][2][3][4][5][6] |
Beyond the Label: The Implicit Hazards of Aromatic Amines
The presence of a primary aromatic amine functional group is a significant structural alert. This class of compounds is associated with more severe chronic hazards that may not be listed on a standard SDS for a novel compound.
-
Skin Absorption: Aromatic amines are often lipid-soluble and can be readily absorbed through the skin, leading to systemic exposure.[7]
-
Carcinogenicity and Mutagenicity: Many primary aromatic amines are known or suspected carcinogens and mutagens.[7][8] It is prudent to handle this compound as a potential carcinogen until proven otherwise.
-
Methemoglobinemia: Aromatic amines can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. This can lead to cyanosis (blue discoloration of the skin).
Given these risks, a multi-layered PPE strategy is not just recommended; it is essential for ensuring researcher safety.
Core PPE Requirements and Operational Protocols
All handling of this compound, especially in its solid form, must be performed within a certified chemical fume hood to contain dust and vapors.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.
-
Recommended for Powder Handling: When weighing or transferring the solid compound, upgrade to chemical splash goggles.[9]
-
High-Risk Operations: For tasks with a high risk of splashing (e.g., large-scale reactions, cleaning spills), a face shield should be worn in addition to chemical splash goggles.[2][9]
Skin and Body Protection
-
Gloves: Due to the high risk of skin absorption, single gloves are insufficient.
-
Glove Type: Use chemotherapy-rated nitrile gloves that meet the ASTM D6978 standard.[10]
-
Procedure: Double-gloving is required. This provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin. Inspect gloves for any signs of degradation or puncture before use.[9]
-
Replacement: Change gloves immediately if contamination is suspected and every 1-2 hours during continuous use.
-
-
Lab Coat/Gown: A standard cotton lab coat does not offer sufficient protection against chemical splashes.
-
Requirement: Wear a long-sleeved, impermeable or chemical-resistant lab coat with knit cuffs.[10] A disposable gown is a suitable alternative. The coat must be fully buttoned.
-
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory in the laboratory.[11] Safety shoes are recommended for additional protection.[2]
Respiratory Protection
Engineering controls (i.e., a chemical fume hood) are the primary method of respiratory protection. However, additional respiratory PPE may be necessary.
-
Standard Operations (in a fume hood): No respiratory protection is typically needed if work is conducted properly within a certified fume hood.
-
Weighing Powders: Even within a fume hood, weighing fine powders can create airborne particles. An N95 dust mask is the minimum requirement for this task.[6]
-
Spill Cleanup/Emergency: In the event of a large spill or failure of engineering controls, a full-face respirator with multi-gas cartridges and P100 filters should be used.[9][10]
Procedural Discipline: Donning, Doffing, and Disposal
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
PPE Workflow and Selection
The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned task.
Caption: PPE selection based on the physical form of the chemical.
Step-by-Step Protocols
Donning (Putting On) Sequence:
-
Footwear and Clothing: Confirm appropriate lab attire and closed-toe shoes.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown/Lab Coat: Put on the impermeable gown or lab coat, ensuring full coverage.
-
Respirator: If required, perform a seal check on your N95 or higher-level respirator.
-
Eye/Face Protection: Put on safety goggles and a face shield if necessary.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
Doffing (Taking Off) Sequence: This process is designed to contain contaminants.
-
Outer Gloves: Remove the outer gloves, turning them inside out as you peel them off. Dispose of them immediately.
-
Gown/Lab Coat: Remove the gown by rolling it down and away from your body, touching only the inside surfaces. Dispose of it.
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9][10]
Disposal and Decontamination Plan
-
Solid Waste: All contaminated PPE (gloves, gowns, masks), weigh boats, and wipes must be disposed of as hazardous chemical waste. Place them in a dedicated, sealed, and clearly labeled waste container. Do not mix with general laboratory trash.
-
Chemical Waste: Unused compound and solutions containing the compound must be collected in a designated hazardous waste container. Follow all local, state, and federal regulations for disposal.[2]
-
Decontamination: Work surfaces should be decontaminated after use with a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
By adhering to this comprehensive PPE and handling guide, researchers can significantly mitigate the risks associated with this compound, ensuring a safer laboratory environment for everyone.
References
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
RPS Group. Amines | Health Effects & Workplace Exposure. [Link]
-
SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution. [Link]
-
PubChem. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
PubChem. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
ASHP Publications. Personal Protective Equipment. [Link]
-
ACS Material. (2020). PPE and Safety for Chemical Handling. [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
Sources
- 1. 6-Amino-2H-1,4-benzoxazin-3(4H)-one 97 89976-75-0 [sigmaaldrich.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 6-Amino-2H-1,4-benzoxazin-3(4H)-one 97 89976-75-0 [sigmaaldrich.com]
- 4. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2H-1,4-ベンゾオキサジン-3(4H)-オン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. international.skcinc.com [international.skcinc.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
